molecular formula C11H17N3 B8662911 1-(3,5-Dimethylpyridin-2-yl)piperazine

1-(3,5-Dimethylpyridin-2-yl)piperazine

Cat. No.: B8662911
M. Wt: 191.27 g/mol
InChI Key: QZPYIYKSEGZFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylpyridin-2-yl)piperazine (CAS Number: 1223431-90-0) is a high-value chemical scaffold integrating a piperazine ring with a dimethyl-substituted pyridine core. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for developing novel enzyme inhibitors and receptor modulators. The piperazine pharmacophore is a prevalent feature in numerous biologically active compounds and approved therapeutics, known for contributing favorable physicochemical properties and serving as a key structural element in multi-targeting ligands . This compound serves as a critical synthetic intermediate for constructing more complex molecules. Research into analogous pyridylpiperazine hybrids has demonstrated their potent inhibitory activity against urease, a nickel-dependent enzyme that is a virulence factor for pathogens like Helicobacter pylori . Furthermore, structurally similar N-N disubstituted piperazine derivatives are being investigated in neuroscience research for their ability to selectively activate ion channels such as TRPC6, representing a potential therapeutic strategy for synaptoprotection in conditions like Alzheimer's disease . Piperazine-based scaffolds are also central to the development of ligands for central nervous system (CNS) targets, including histamine H3 and sigma-1 receptors, highlighting their utility in designing multitarget therapeutics . The molecular formula of the free base is C11H17N3. The related hydrochloride salt of this compound has the CAS number 1223432-34-5 and a molecular weight of 227.73 g/mol . This product is provided for research and development purposes only. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(3,5-dimethylpyridin-2-yl)piperazine

InChI

InChI=1S/C11H17N3/c1-9-7-10(2)11(13-8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3

InChI Key

QZPYIYKSEGZFPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N2CCNCC2)C

Origin of Product

United States

Foundational & Exploratory

1-(3,5-Dimethylpyridin-2-yl)piperazine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Abstract

The N-arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous clinically significant therapeutic agents.[1] This guide provides a comprehensive technical overview of 1-(3,5-Dimethylpyridin-2-yl)piperazine, a representative member of this important class of compounds. We will explore its chemical and physical properties, delve into the mechanistic rationale behind its synthesis via nucleophilic aromatic substitution, provide a detailed experimental protocol, and outline the analytical techniques required for its structural elucidation. Furthermore, this document covers essential safety and handling procedures and discusses the broader significance of the N-arylpiperazine moiety in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

1-(3,5-Dimethylpyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to the C2 position of a 3,5-dimethylpyridine moiety. The piperazine ring is a common pharmacophore known to enhance aqueous solubility and cellular permeability, making it a valuable component in drug design.[2] The dimethyl-substituted pyridine ring provides a specific electronic and steric profile that can be fine-tuned for targeted biological activity.

Table 1: Physicochemical and Computational Data

PropertyValueSource/Method
Molecular Formula C₁₁H₁₇N₃Calculated
Molecular Weight 191.27 g/mol Calculated
Topological Polar Surface Area (TPSA) 28.16 ŲComputational[3]
Predicted LogP 1.108Computational[3]
Hydrogen Bond Acceptors 3Computational[3]
Hydrogen Bond Donors 1Computational[3]
Rotatable Bonds 1Computational[3]

Synthesis and Mechanistic Rationale

The synthesis of N-arylpiperazines can be achieved through several methods, including palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann coupling, and Nucleophilic Aromatic Substitution (SₙAr).[4][5] For electron-deficient aromatic systems like pyridine, the SₙAr pathway is particularly efficient and is the focus of this guide.[6]

Mechanistic Insight: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring's electronegative nitrogen atom withdraws electron density, making the ring electron-deficient and thus susceptible to attack by nucleophiles. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions, which bear a partial positive charge as shown in resonance structures.[7] The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Nucleophilic Attack: The nucleophile (piperazine) attacks the electron-deficient C2 carbon of the pyridine ring, which bears a suitable leaving group (e.g., a halide). This step breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[9]

  • Elimination/Aromatization: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. The initial nucleophilic attack is typically the rate-determining step of the reaction.[9]

Caption: The addition-elimination mechanism for SₙAr on a pyridine ring.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine from 2-chloro-3,5-dimethylpyridine and piperazine.

Materials and Reagents:

  • 2-Chloro-3,5-dimethylpyridine (1.0 eq.)

  • Piperazine (anhydrous, 2.0-3.0 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.) or another suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3,5-dimethylpyridine (1.0 eq.), piperazine (2.5 eq.), and potassium carbonate (2.0 eq.).

    • Rationale: Piperazine acts as both the nucleophile and, in excess, can serve as a base and solvent. An inorganic base like K₂CO₃ is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[10]

  • Solvent Addition: Add a suitable solvent such as acetonitrile to the flask.

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction without interfering.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C for acetonitrile) and stir for 12-24 hours.[10]

    • Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic attack and displacement of the chloride leaving group. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.[10] Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate and wash with water and then brine.

    • Rationale: This aqueous workup removes excess piperazine, inorganic salts, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-(3,5-Dimethylpyridin-2-yl)piperazine.

Synthesis_Workflow Synthesis and Purification Workflow A 1. Combine Reactants (2-Cl-Py, Piperazine, K₂CO₃) in Acetonitrile B 2. Heat to Reflux (80-85°C, 12-24h) A->B C 3. Monitor by TLC/LC-MS B->C C->B Incomplete D 4. Cool and Filter (Remove inorganic salts) C->D Complete E 5. Concentrate Filtrate (Remove solvent) D->E F 6. Aqueous Workup (Ethyl Acetate / Water Extraction) E->F G 7. Dry and Concentrate (Dry with Na₂SO₄) F->G H 8. Column Chromatography (Purification on Silica Gel) G->H I Pure Product H->I

Caption: General workflow for synthesis and purification.

Structural Elucidation and Characterization

Confirmation of the chemical structure and purity is achieved using a combination of standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl groups, and the four sets of methylene protons on the piperazine ring. The aromatic protons will appear as singlets in the downfield region (δ 7.0-8.0 ppm). The piperazine protons will appear as multiplets or broad singlets in the δ 2.5-3.5 ppm region. The two methyl groups on the pyridine ring will appear as sharp singlets in the upfield region (δ 2.2-2.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show unique signals for each carbon atom. The aromatic carbons of the pyridine ring will resonate in the δ 110-160 ppm range, while the piperazine carbons will be found further upfield (δ 40-55 ppm). The methyl group carbons will appear around δ 15-20 ppm.

  • MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 192.27, confirming the molecular weight of the compound.

  • IR (Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring (around 1600-1450 cm⁻¹), and C-N stretching of the piperazine moiety.

Analytical_Workflow Analytical Characterization Workflow cluster_analysis Spectroscopic Analysis Crude Crude Product (Post-Workup) Purified Purified Product (Post-Chromatography) Crude->Purified Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purified->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirm Connectivity Purified->NMR IR IR Spectroscopy Confirm Functional Groups Purified->IR Final Confirmed Structure & Purity MS->Final Data Concordance NMR->Final Data Concordance IR->Final Data Concordance

Sources

Technical Monograph: 3,5-Dimethyl-2-(1-piperazinyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 3,5-dimethyl-2-(1-piperazinyl)pyridine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary & Physicochemical Specifications

3,5-dimethyl-2-(1-piperazinyl)pyridine (C₁₁H₁₇N₃) is a substituted pyridine scaffold functioning as a key intermediate in the synthesis of serotonin (5-HT) receptor ligands and other CNS-active agents. Its structure features a pyridine ring substituted with electron-donating methyl groups at the 3 and 5 positions, and a piperazine moiety at the 2-position.

The presence of the ortho-methyl group (position 3) introduces steric strain that influences the planarity of the piperazine-pyridine bond, potentially modulating receptor binding affinity and metabolic stability compared to unsubstituted analogs.

Table 1: Physicochemical Data Profile
PropertyValueTechnical Note
Molecular Weight (Average) 191.28 g/mol Used for stoichiometric calculations.
Exact Mass (Monoisotopic) 191.1422 Da [M+H]⁺ peak expected at m/z 192.15 in ESI-MS.
Molecular Formula C₁₁H₁₇N₃
CAS Registry Number Not AssignedCustom synthesis entity; derivative of CAS 72093-12-0.
LogP (Predicted) 1.8 ± 0.3Moderate lipophilicity; suitable for CNS penetration.
pKa (Piperazine N4) ~9.8Highly basic; forms stable salts (e.g., 2HCl).
pKa (Pyridine N1) ~3.5Reduced basicity due to steric/electronic effects.
Physical State Viscous Oil or Low-Melting SolidHygroscopic as a free base.

Synthetic Methodology

The synthesis of 3,5-dimethyl-2-(1-piperazinyl)pyridine is achieved via Nucleophilic Aromatic Substitution (SₙAr) . While 2-halopyridines are generally reactive, the electron-donating methyl groups at positions 3 and 5 deactivate the ring slightly compared to unsubstituted pyridine. However, the reaction proceeds efficiently under thermal forcing or transition-metal catalysis.

Protocol: SₙAr with Piperazine (Self-Validating)

Objective: Synthesize 3,5-dimethyl-2-(1-piperazinyl)pyridine from 2-chloro-3,5-dimethylpyridine.

Reagents:

  • Substrate: 2-Chloro-3,5-dimethylpyridine (1.0 eq) [CAS: 72093-12-0][1][2][3]

  • Nucleophile: Piperazine (5.0 eq) – Excess prevents bis-arylation.

  • Solvent: n-Butanol or neat melt.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) – Optional if excess piperazine is used.

Step-by-Step Workflow:

  • Charge: In a pressure vial, combine 2-chloro-3,5-dimethylpyridine (141.6 mg, 1 mmol) and piperazine (430 mg, 5 mmol).

  • Reaction: Heat the mixture to 120–140°C for 12–16 hours.

    • Validation Point: Monitor by TLC (10% MeOH in DCM). The starting chloride (high R_f) should disappear; the product (low R_f, stains with ninhydrin) appears.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water (3x) to remove excess piperazine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1).

  • Salt Formation (Optional): Dissolve free base in diethyl ether and add 2M HCl in ether to precipitate the dihydrochloride salt (MW: ~264.2 g/mol ).

Diagram 1: Synthetic Pathway & Logic

Synthesis cluster_logic Critical Control Points Substrate 2-Chloro-3,5-dimethylpyridine (Electrophile) CAS: 72093-12-0 Intermediate Meisenheimer Complex (Transition State) Substrate->Intermediate Heat (130°C) Reagent Piperazine (Nucleophile) (5.0 eq excess) Reagent->Intermediate Product 3,5-Dimethyl-2-(1-piperazinyl)pyridine MW: 191.28 Intermediate->Product - HCl Byproduct Piperazine HCl Intermediate->Byproduct Control1 Excess Piperazine prevents dimer formation Control1->Reagent Control2 Temp > 120°C overcomes Methyl deactivation Control2->Substrate

Caption: Reaction workflow for the synthesis of the target molecule via SₙAr, highlighting critical stoichiometric controls.

Structural Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺ = 192.15.

  • Fragmentation Pattern:

    • m/z 192 → 149 (Loss of C₂H₅N, piperazine ring cleavage).

    • m/z 192 → 108 (Loss of piperazine intact, generating dimethylpyridyl cation).

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The symmetry of the molecule is broken by the substitution pattern.

  • δ 2.15 (s, 3H): Methyl at position 3 (shielded by piperazine).

  • δ 2.25 (s, 3H): Methyl at position 5.

  • δ 2.90–3.00 (m, 4H): Piperazine CH₂ (adjacent to NH).

  • δ 3.10–3.20 (m, 4H): Piperazine CH₂ (adjacent to Pyridine).

  • δ 7.20 (s, 1H): Pyridine H4.

  • δ 7.90 (s, 1H): Pyridine H6 (deshielded by ring nitrogen).

Diagram 2: Structural Logic & NMR Assignments

Structure cluster_nmr NMR Signature Core Pyridine Ring Pos2 C2: Piperazine (Solubilizing Group) Core->Pos2 N-C Bond Pos3 C3: Methyl (Steric Hinderance) Core->Pos3 Ortho Pos5 C5: Methyl (Lipophilicity) Core->Pos5 Meta Signal1 H6: ~7.9 ppm (Singlet) Core->Signal1 Signal2 H4: ~7.2 ppm (Singlet) Core->Signal2 High pKa (~9.8) High pKa (~9.8) Pos2->High pKa (~9.8) Twisted Conformation Twisted Conformation Pos3->Twisted Conformation Metabolic Stability Metabolic Stability Pos5->Metabolic Stability

Caption: Structural activity relationship (SAR) map linking chemical substituents to observed NMR signals and physicochemical properties.

Pharmaceutical Context

This molecule serves as a "privileged scaffold" in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs).

  • Bioisosterism: The 3,5-dimethylpyridine core mimics the steric bulk of a substituted benzene or naphthalene ring but with improved aqueous solubility due to the pyridine nitrogen.

  • Serotonergic Activity: The 2-(1-piperazinyl)pyridine motif is a pharmacophore for 5-HT receptor agonists/antagonists (e.g., similar to m-CPP or 1-(2-pyridyl)piperazine).

  • Metabolic Blocking: The methyl groups at positions 3 and 5 block common sites of oxidative metabolism (cytochrome P450 hydroxylation), potentially extending the half-life of the parent drug.

References

  • Santa Cruz Biotechnology. (2025). 2-Chloro-3,5-dimethylpyridine Product Data Sheet. Retrieved from

  • Sigma-Aldrich. (2025). Piperazine and Pyridine Building Blocks for Medicinal Chemistry. Retrieved from

  • PubChem. (2025). Compound Summary: 3,5-dimethylpyridine derivatives. Retrieved from

  • PrepChem. (2024). Synthesis of aminopyridine derivatives via Nucleophilic Substitution. Retrieved from

Sources

The Pyridyl Piperazine Scaffold in Medicinal Chemistry: Pharmacophore Dynamics, Synthesis, and Target Landscape

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in drug discovery, forming the structural backbone of numerous central nervous system (CNS) agents, antivirals, and cardiovascular drugs. When functionalized with a pyridyl ring, the resulting pyridyl piperazine motif exhibits unique physicochemical and spatial properties that make it highly sought after for targeting G-protein-coupled receptors (GPCRs) and neurodegenerative enzymes. This technical guide provides an in-depth analysis of the pharmacophore rationale, detailed synthetic methodologies, and the structure-activity relationship (SAR) landscape of pyridyl piperazines.

Pharmacophore Rationale: Why Pyridyl Piperazine?

The strategic replacement of a standard phenyl ring with a pyridyl ring in arylpiperazine ligands is driven by precise molecular causality:

  • Hydrogen Bonding & Target Anchoring: The pyridine nitrogen serves as a potent hydrogen bond acceptor. In GPCR binding pockets (such as the Histamine H3 receptor), this nitrogen frequently forms critical auxiliary hydrogen bonds with specific residues (e.g., Arg6.58), significantly enhancing binding affinity compared to purely carbocyclic analogs 1.

  • pKa Modulation: The electron-withdrawing nature of the pyridyl ring lowers the basicity (

    
    ) of the proximal piperazine nitrogen (N1) via inductive effects, while the distal nitrogen (N4) remains protonated at physiological pH (7.4). This creates a highly specific ionization profile that allows the N4 nitrogen to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32 in 5-HT receptors or Glu5.46 in H3R) 1.
    
  • Lipophilicity and BBB Penetration: The introduction of the heteroatom reduces the overall partition coefficient (LogP) compared to phenylpiperazines. This optimizes aqueous solubility while maintaining sufficient lipophilicity to cross the Blood-Brain Barrier (BBB), a strict prerequisite for CNS-active compounds.

Pharmacophore cluster_ligand Pyridyl Piperazine Pharmacophore cluster_receptor GPCR Binding Pocket (e.g., H3R / 5-HT) Py Pyridyl Ring (H-Bond Acceptor) Pip Piperazine N4 (Protonated Basic Center) Py->Pip Res1 Arg / Tyr Residues (e.g., R6.58, Y6.51) Py->Res1 Hydrogen Bond Tail Lipophilic Tail (Alkyl/Aryl Linker) Pip->Tail Res2 Conserved Aspartate (e.g., Asp3.32 / E5.46) Pip->Res2 Salt Bridge / Ionic Res3 Hydrophobic Cleft (e.g., F193, Y3.33) Tail->Res3 pi-pi / Hydrophobic

Figure 1: GPCR pharmacophore binding model for pyridyl piperazine scaffolds.

Synthetic Methodologies: Causality and Validation

The synthesis of pyridyl piperazines requires overcoming the inherent deactivation of the pyridine ring or managing the high reactivity of secondary amines. Below are two rigorously validated protocols.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol is utilized when coupling piperazine to unactivated or sterically hindered halopyridines (e.g., 2,5-dibromopyridine) 2.

  • Reagents: 2,5-dibromopyridine (10.7 mmol), N-Boc-piperazine (14.3 mmol), Pd2(dba)3 (0.21 mmol), Xantphos (0.7 mmol), Sodium tert-butoxide (16.6 mmol), Toluene (100 mL).

  • Causality of Reagents:

    • Xantphos: This bidentate phosphine ligand has a large bite angle (111°), which enforces a geometry at the palladium center that heavily favors reductive elimination over

      
      -hydride elimination. This is critical to prevent the formation of imine byproducts when using secondary amines.
      
    • NaOtBu: A strong, non-nucleophilic base required to deprotonate the piperazine, facilitating its coordination to the Pd(II) intermediate.

    • Argon Purge: Pd(0) is highly susceptible to oxidation; purging removes dissolved oxygen, preventing catalyst deactivation.

  • Step-by-Step Methodology:

    • Charge an oven-dried Schlenk flask with 2,5-dibromopyridine, NaOtBu, Xantphos, and toluene.

    • Purge the system with argon gas for 5 minutes to establish an inert atmosphere.

    • Add N-Boc-piperazine and the Pd2(dba)3 precatalyst to the reaction mixture.

    • Heat the mixture to 80 °C for 4 hours. Causality: 80 °C provides the optimal thermal energy to drive the oxidative addition of the bromopyridine to the Pd(0) center without degrading the Boc protecting group.

    • Cool to room temperature, dilute with EtOAc (200 mL), and quench with water (100 mL).

    • Filter the mixture through a pad of diatomaceous earth (Celite) to remove palladium black and insoluble inorganic salts.

    • Extract the organic phase, wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Purify via silica gel column chromatography (10-20% EtOAc-hexane gradient).

  • Self-Validating System: Monitor the reaction via TLC. The disappearance of the 2,5-dibromopyridine spot and the emergence of a new, lower

    
     spot under UV (254 nm) indicates completion. Post-purification, validate the target via LCMS (ESI+). A dominant peak at m/z 342.57 [M+H]+ confirms successful coupling 2.
    
Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This strategy is highly effective for electron-deficient pyridines, such as 4-chloropyridine 3.

  • Reagents: 4-chloropyridine hydrochloride, Piperazine (5-10 equivalents),

    
    , n-butanol.
    
  • Causality of Reagents:

    • Excess Piperazine: A 5-10 molar excess is strictly required to statistically favor mono-alkylation and suppress the formation of symmetrical bis-(4-pyridyl)piperazine dimers.

    • Hydrochloride Salt: Using the protonated pyridine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4 position significantly more electrophilic and accelerating the SNAr attack.

  • Step-by-Step Methodology:

    • Suspend 4-chloropyridine hydrochloride and excess piperazine in n-butanol.

    • Add

      
       to neutralize the hydrochloride salt and generate the free base in situ.
      
    • Reflux the mixture for 12-16 hours. Causality: High-temperature reflux in a polar protic solvent stabilizes the Meisenheimer complex intermediate, driving the reaction forward.

    • Remove the solvent under reduced pressure and partition the residue between water and dichloromethane (DCM).

    • Extract the aqueous layer multiple times with DCM to maximize recovery of the highly polar product.

  • Self-Validating System: After extraction, test the aqueous layer with pH paper; it must be highly basic (pH > 10) to confirm complete neutralization. Validate the purified 1-(4-pyridinyl)piperazine via 1H NMR. The spectrum must show a broad singlet at ~1.5-2.0 ppm (secondary amine NH) and an AA'BB' splitting pattern in the aromatic region (~8.2 ppm and 6.7 ppm), confirming the para-substitution on the pyridine ring 3.

SynthesisWorkflow Start Starting Materials (Halopyridine + Piperazine) Cond1 Condition A: SNAr Reaction Start->Cond1 Cond2 Condition B: Buchwald-Hartwig Start->Cond2 Mech1 Base (K2CO3), Heat, Excess Piperazine Cond1->Mech1 Mech2 Pd2(dba)3, Xantphos, NaOtBu, Toluene Cond2->Mech2 Inter1 Meisenheimer Complex Intermediate Mech1->Inter1 Inter2 Pd-Amido Complex Reductive Elimination Mech2->Inter2 Product Pyridyl Piperazine Scaffold Inter1->Product Inter2->Product

Figure 2: Synthetic workflow for pyridyl piperazines via SNAr and Buchwald-Hartwig coupling.

Target Landscape and Structure-Activity Relationship (SAR)

Serotonin (5-HT) Receptors

Pyridyl piperazines are foundational to Long-Chain Arylpiperazines (LCAPs), a class of molecules that target 5-HT1A and 5-HT7 receptors, which are implicated in anxiety and depression. SAR studies reveal that the length of the alkyl linker connecting the piperazine to a terminal amide/imide dictates receptor selectivity. For 1-(2-pyridyl)piperazine derivatives, chain elongation maintains high 5-HT1A affinity while modulating D2 receptor off-target effects 4.

Histamine H3 and Sigma-1 ( ) Receptors

Recent drug discovery efforts have identified 4-pyridyl piperazines as highly selective H3R antagonists. Molecular docking confirms that the pyridyl nitrogen forms an auxiliary hydrogen bond with Arg6.58, a feature absent in phenylpiperazine analogs 1. Furthermore, structural modifications (e.g., varying the lipophilic tail) have yielded dual-acting H3/


 antagonists with nanomolar affinity, presenting a novel mechanism for antinociceptive (pain-relieving) therapies 5.
Alzheimer’s Disease: AChE and BACE-1 Inhibition

Hybrid conjugates combining 1,3,4-oxadiazole with pyridyl piperazines have been rationally designed as multitarget ligands for Alzheimer's disease. The pyridyl piperazine moiety acts as a selective binding anchor at the Peripheral Anionic Site (PAS) of human Acetylcholinesterase (hAChE). Compound 5AD, featuring a terminal pyridyl substitution, demonstrated paramount lead characteristics by concurrently inhibiting hAChE and the


-secretase 1 (BACE-1) enzyme, which is responsible for amyloid-beta plaque formation 6.

Quantitative SAR Data Summary

Target / ReceptorScaffold ModificationBiological Activity (

/

)
Primary Binding Mechanism
Histamine H3R 4-pyridyl piperazine + propyl linkerHigh affinity (nM range)Salt bridge at Glu5.46; H-bond at Arg6.58
Sigma-1 (

)
Piperazine/Piperidine dual ligands

= 3.64 - 4.41 nM
Hydrophobic pocket anchoring
hAChE (Alzheimer's) Oxadiazole-pyridyl piperazine (Lead 5AD)

= 0.103

M
Peripheral Anionic Site (PAS) binding
hBACE-1 (Alzheimer's) Oxadiazole-pyridyl piperazine (Lead 5AD)

= 1.342

M
Aspartate dyad catalytic site interaction
5-HT1A Receptor 1-(2-pyridyl)piperazine LCAPsHigh affinity (nM range)Salt bridge at Asp3.32

Conclusion

The pyridyl piperazine scaffold is a masterkey in medicinal chemistry. Its precise physicochemical properties—specifically its tunable basicity, hydrogen-bonding capacity, and optimal lipophilicity—allow it to selectively engage with a diverse array of CNS targets. By employing rigorous, self-validating synthetic protocols like Buchwald-Hartwig cross-coupling and SNAr, medicinal chemists can efficiently generate highly functionalized libraries to accelerate the discovery of next-generation neurotherapeutics.

References

  • BenchChem.An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine.
  • ChemicalBook.4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis.
  • National Institutes of Health (PMC).Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential.
  • MDPI.Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery.
  • National Institutes of Health (PMC).Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • National Institutes of Health (PubMed).Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues.

Sources

Technical Guide: 3,5-Lutidine Derivatives Containing Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and application of 3,5-Lutidine (3,5-dimethylpyridine) derivatives containing piperazine . This document is structured for medicinal chemists and drug discovery scientists, focusing on the strategic utility of this scaffold in optimizing pharmacokinetics and target binding.

Optimizing Steric Control and Metabolic Stability in Drug Design

Executive Summary

The fusion of 3,5-lutidine (3,5-dimethylpyridine) with a piperazine pharmacophore creates a privileged structural motif utilized in oncology, virology (HIV), and CNS therapeutics. While piperazine serves as a versatile linker and solubility enhancer, the 3,5-lutidine moiety provides two critical medicinal chemistry advantages:

  • Metabolic Blockade: The methyl groups at positions 3 and 5 block the most metabolically vulnerable sites of the pyridine ring, preventing rapid oxidation by Cytochrome P450 enzymes.

  • Conformational Restriction: When coupled at the 2- or 4-position, the flanking methyl groups induce steric clash, forcing the piperazine (or the linker) into a twisted conformation perpendicular to the pyridine plane. This "atropisomeric-like" control is vital for binding selectivity in crowded active sites (e.g., Kinases, GPCRs).

Chemical Architecture & Structural Classes[1]

The derivatives are categorized by the connectivity between the lutidine ring and the piperazine nitrogen.

Class A: 2-(Piperazin-1-yl)-3,5-dimethylpyridine[1]
  • Connectivity: Direct C-N bond at the pyridine 2-position.[1]

  • Properties: The 3-methyl group exerts steric pressure on the piperazine, reducing planarity. The pyridine nitrogen remains basic but less accessible.

  • Applications: 5-HT receptor antagonists, MMP-9 inhibitors.

Class B: 4-(Piperazin-1-yl)-3,5-dimethylpyridine[1]
  • Connectivity: Direct C-N bond at the pyridine 4-position.[1]

  • Properties: Highly sterically congested. The piperazine is flanked by two methyl groups (3 and 5), creating a rigid, orthogonal alignment.

  • Applications: JAK inhibitors, HSP90 inhibitors.

Class C: 1-(3,5-Dimethylbenzyl)piperazine[2][3]
  • Connectivity: Linkage via a methylene bridge attached to the pyridine ring (usually at C4, though "benzyl" implies a phenyl analog, here referring to the (3,5-dimethylpyridin-x-yl)methyl motif).

  • Properties: Flexible linker. The 3,5-dimethyl pattern acts primarily as a lipophilic bulk element.

  • Applications: HIV-1 NNRTIs, CCR5 antagonists.

Synthetic Strategies

Synthesizing these derivatives requires overcoming the electronic deactivation caused by the electron-donating methyl groups.[1]

Challenge: Electronic Deactivation

In standard Nucleophilic Aromatic Substitution (SNAr), the pyridine ring needs to be electron-deficient. The two methyl groups in 3,5-lutidine donate electron density, making the ring less reactive toward nucleophiles (like piperazine) compared to unsubstituted pyridine.

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination

For Class A and B derivatives, standard SNAr often fails or requires harsh conditions. Pd-catalysis is the gold standard.[1]

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of 2-chloro-3,5-dimethylpyridine.[1]

  • Amine Coordination: Piperazine binds to the Pd center.

  • Deprotonation: Base removes the proton from piperazine.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).[1]

Strategy 2: N-Oxide Activation (The "Boekelheide" Route)

To functionalize the 2- or 4-position of 3,5-lutidine starting from the parent hydrocarbon.

  • Oxidation: 3,5-Lutidine

    
     3,5-Lutidine-N-oxide (using mCPBA).
    
  • Rearrangement/Chlorination: Reaction with POCl3 converts the N-oxide to 2-chloro-3,5-dimethylpyridine or 4-chloro-3,5-dimethylpyridine.

Visualization: Synthetic Pathways

The following diagram illustrates the critical pathways to access Class A and Class B derivatives, highlighting the divergence based on target regiochemistry.

SynthesisPathways cluster_legend Key Transformation Lutidine 3,5-Lutidine (Starting Material) NOxide 3,5-Lutidine-N-oxide Lutidine->NOxide mCPBA, DCM 0°C to RT Cl_2 2-Chloro-3,5-dimethylpyridine NOxide->Cl_2 POCl3, Reflux (Major Isomer) Cl_4 4-Chloro-3,5-dimethylpyridine NOxide->Cl_4 HNO3/H2SO4 then POCl3 (Nitration route) Prod_A Class A: 2-(Piperazin-1-yl)-3,5-lutidine Cl_2->Prod_A Piperazine, Pd2(dba)3 BINAP, NaOtBu, Toluene (Buchwald-Hartwig) Prod_B Class B: 4-(Piperazin-1-yl)-3,5-lutidine Cl_4->Prod_B Piperazine, Pd(OAc)2 Xantphos, Cs2CO3 (Buchwald-Hartwig) legend_text Pd-Catalysis overcomes electronic deactivation of methyl groups.

Caption: Divergent synthesis of 2- and 4-substituted 3,5-lutidine piperazines via N-oxide activation and Pd-catalyzed coupling.

Experimental Protocols

Protocol A: Synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Target: Class A Derivative via Buchwald-Hartwig Coupling[1]

Rationale: Direct SNAr of 2-chloro-3,5-dimethylpyridine is sluggish due to the electron-donating methyls. We utilize a Pd-catalyst with a bulky phosphine ligand (BINAP) to facilitate the coupling.[1]

Reagents:

  • 2-Chloro-3,5-dimethylpyridine (1.0 eq)

  • Piperazine (3.0 eq) – Excess used to prevent bis-coupling.[1]

  • Pd2(dba)3 (0.02 eq)

  • BINAP (0.04 eq)[1]

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)[1]

  • Toluene (Anhydrous)[1]

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd2(dba)3 and BINAP in anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red (active catalyst formation).[1]

  • Substrate Addition: Add 2-chloro-3,5-dimethylpyridine, piperazine, and NaOtBu to a reaction vial equipped with a magnetic stir bar.

  • Initiation: Transfer the catalyst solution to the reaction vial via syringe. Seal the vial.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl chloride.[1]

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. The excess piperazine makes the crude basic.[1] Purify via Flash Column Chromatography (DCM:MeOH:NH4OH gradient) to isolate the mono-arylated product.

Protocol B: Synthesis of 1-(3,5-Dimethylbenzyl)piperazine

Target: Class C Derivative via Reductive Amination

Rationale: This method avoids the use of unstable benzyl halides and allows for mild coupling conditions.

Reagents:

  • 3,5-Dimethylbenzaldehyde (1.0 eq)

  • 1-Boc-piperazine (1.1 eq) – Protected piperazine ensures single alkylation.[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic, 1-2 drops)

  • DCM (Dichloromethane)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3,5-dimethylbenzaldehyde and 1-Boc-piperazine in DCM. Add catalytic acetic acid. Stir for 30 minutes at room temperature to form the iminium ion intermediate.

  • Reduction: Add STAB in one portion. The mild reducing agent selectively reduces the iminium ion over the aldehyde.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4.

  • Deprotection: Treat the Boc-intermediate with TFA/DCM (1:1) for 1 hour to reveal the free piperazine amine.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes how the 3,5-lutidine motif outperforms standard pyridine in specific biological contexts.

FeatureStandard Pyridine Analog3,5-Lutidine AnalogMechanistic Advantage
Metabolic Stability Low (Rapid oxidation at C3/C5)High Methyls block P450 oxidation sites; prolongs t1/2.
Lipophilicity (LogP) ~0.65 (Pyridine)~1.6 (3,5-Lutidine) Increases membrane permeability and CNS penetration.[1]
pKa (Pyridine N) ~5.2~6.15 Methyls are electron-donating, making the N more basic and a better H-bond acceptor.
Conformation Planar (with N-substituent)Twisted Steric clash between 3,5-Me and piperazine forces orthogonality; improves selectivity.

Biological Applications & Case Studies

Case Study 1: MMP-9 Inhibitors

In the design of Matrix Metalloproteinase (MMP) inhibitors, selectivity between MMP-9 (target) and MMP-2 (antitarget) is crucial.[1]

  • Role of Scaffold: The 1-(3,5-dimethylpyridin-2-yl)piperazine unit acts as a surface-binding element.[1] The 3,5-dimethyl groups twist the pyridine ring relative to the piperazine linker.

  • Outcome: This twist prevents the inhibitor from fitting into the flatter S1' pocket of MMP-2, thereby enhancing selectivity for MMP-9.

Case Study 2: HIV-1 NNRTIs

Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs) often require a "wing" to fill the hydrophobic pocket of the enzyme.[1]

  • Role of Scaffold: The 3,5-dimethylbenzyl group provides a specific hydrophobic volume that fills the "wing 2" region of the NNRTI binding pocket more effectively than a simple benzyl group.

  • Outcome: Enhanced potency against Wild Type and Y181C mutant strains due to optimized hydrophobic interactions.

Logic Diagram: SAR Decision Tree

SAR_Logic Start Drug Design Goal Decision1 Need Metabolic Stability? Start->Decision1 Decision2 Need Conformational Constraint? Start->Decision2 Sol1 Use 3,5-Lutidine (Blocks C3/C5 Oxidation) Decision1->Sol1 Yes Sol2 Use 2- or 4-Substituted 3,5-Lutidine Decision2->Sol2 Yes Result1 Increased Half-life (t1/2) Sol1->Result1 Result2 Twisted Biaryl Geometry (Selectivity) Sol2->Result2

Caption: Decision logic for incorporating the 3,5-lutidine scaffold to solve specific ADME and potency issues.

References

  • Synthesis of 3,5-Lutidine Derivatives: Schubert, M., et al. (2019). "Synthesis of 15N-labelled 3,5-dimethylpyridine." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • MMP Inhibitors: Maeda, K. (2014). "Amide derivative and use thereof as medicine." U.S. Patent 8,816,079. Link

  • HIV-1 CCR5 Antagonists: Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1] II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide."[1] Journal of Medicinal Chemistry. Link

  • 5-HT Antagonists: "Piperazine derivatives as 5-ht antagonists."[1] WO Patent 1994015928A1. Link

  • Buchwald-Hartwig Protocols: Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link[1]

Sources

In-Depth Technical Guide: Physical Properties and Characterization of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,5-Dimethylpyridin-2-yl)piperazine is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Belonging to the broader class of pyridinylpiperazines, this compound serves as a "privileged structure"—a molecular scaffold capable of binding to multiple biological targets with high affinity, most notably G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors[1][2].

This whitepaper provides an authoritative, in-depth analysis of the physical properties, structural characteristics, and validated experimental methodologies required to accurately profile 1-(3,5-Dimethylpyridin-2-yl)piperazine. By detailing self-validating protocols for determining critical parameters like pKa and LogP, this guide ensures that researchers can achieve reproducible, high-fidelity data essential for lead optimization and pharmacokinetic modeling.

Structural Identity & Chemical Classification

The compound consists of a piperazine ring attached at the 1-position to the 2-position of a pyridine ring, which is further substituted with methyl groups at the 3 and 5 positions. The basicity of the piperazine nitrogen is a defining feature that dictates its ionization state at physiological pH, directly influencing its solubility and receptor binding kinetics[2].

  • IUPAC Name: 1-(3,5-Dimethylpyridin-2-yl)piperazine

  • Chemical Formula: C₁₁H₁₇N₃[3]

  • Molecular Weight: 191.27 g/mol [3]

  • SMILES: Cc1cc(C)cnc1N2CCNCC2

Core Physical & Chemical Properties

The physical properties of 1-(3,5-Dimethylpyridin-2-yl)piperazine dictate its behavior in both synthetic workflows and biological assays. The data below synthesizes established physicochemical parameters for this specific scaffold and its close isomeric analogs (e.g., the 4,5-dimethyl isomer)[3][4].

PropertyValue / DescriptionSignificance in Drug Design
Physical State Crystalline Solid / PowderImpacts formulation and handling workflows.
Molecular Weight 191.27 g/mol Ideal for fragment-based drug discovery (<300 Da).
Topological Polar Surface Area (TPSA) 28.16 ŲExcellent predictor for blood-brain barrier (BBB) penetration.
Predicted LogP ~1.10Optimal lipophilicity for CNS-targeted ligands.
Hydrogen Bond Donors 1Influences target receptor hydrogen-bonding networks.
Hydrogen Bond Acceptors 3Enhances aqueous solubility and target affinity.
Solubility Soluble in DMSO, DMF, EtOHRequires co-solvents for high-concentration aqueous assays.

Physicochemical Profiling Workflows

To accurately utilize 1-(3,5-Dimethylpyridin-2-yl)piperazine in drug development, its ionization constant (pKa) and partition coefficient (LogP) must be experimentally validated. The following workflows are designed as self-validating systems , ensuring data integrity through built-in system suitability tests (SSTs).

Physicochemical_Workflow Step1 Compound Synthesis & LC-MS Purification Step2A Potentiometric Titration (0.15 M KCl, 25°C) Step1->Step2A Aqueous Prep Step2B Shake-Flask Equilibration (Octanol/Water, pH 7.4) Step1->Step2B Biphasic Prep Step3A Inflection Point Analysis (pKa Determination) Step2A->Step3A pH Monitoring Step3B Phase Quantification (LogP/LogD Calculation) Step2B->Step3B LC-MS Assay Step4 Physicochemical Profile Validated Step3A->Step4 Ionization Data Step3B->Step4 Lipophilicity Data

Caption: Workflow for the experimental determination of pKa and LogP/LogD.

pKa Determination via Potentiometric Titration

Potentiometric titration is the gold standard for determining the pKa of basic amines like piperazine[5].

  • Causality: The secondary amine of the piperazine ring is the primary site of protonation. Knowing the exact pKa allows researchers to calculate the ratio of ionized to unionized drug at physiological pH (7.4), which dictates membrane permeability[6].

  • Self-Validating Protocol:

    • System Suitability: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C. Run a blank titration with the solvent (0.15 M KCl) to establish a baseline and account for atmospheric CO₂ absorption[5][7].

    • Sample Preparation: Dissolve the compound in 0.15 M KCl. Why 0.15 M KCl? This maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable. This allows the measured pH to accurately reflect the concentration of ionized species rather than just their thermodynamic activity[5].

    • Titration Execution: Purge the solution with nitrogen gas to displace dissolved CO₂, which could form carbonic acid and artificially shift the inflection point[6]. Titrate with 0.1 M HCl or NaOH, recording the pH after each incremental addition until a constant pH drift (<0.002 pH/min) is achieved[7].

    • Data Analysis: Plot the first derivative of the titration curve. The peak of the derivative curve pinpoints the exact inflection point, representing the pKa.

Lipophilicity (LogP) via Shake-Flask Method

The shake-flask method, coupled with LC-MS quantification, is the definitive protocol for determining the partition coefficient[8].

  • Causality: LogP measures lipophilicity, which governs the compound's ability to cross the blood-brain barrier—a critical requirement for CNS-active GPCR ligands[2].

  • Self-Validating Protocol:

    • System Suitability: Run a reference standard (e.g., metoprolol or acetanilide) with a known LogP alongside the analyte to validate phase separation efficiency and LC-MS response linearity[9].

    • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours, then allow them to separate. Why pre-saturate? Water and octanol are slightly miscible. Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise introduce significant volumetric errors in concentration calculations[10].

    • Equilibration: Dissolve 1-(3,5-Dimethylpyridin-2-yl)piperazine in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol. Shake at 100 oscillations/min for 1 hour at 25°C[10].

    • Separation & Quantification: Centrifuge the mixture at 4000 × g for 30 minutes to break any micro-emulsions[10]. Carefully sample both phases and quantify the compound using LC-MS. Calculate LogP as

      
      .
      

Spectroscopic Characterization & Validation

To confirm the structural integrity and purity of the synthesized or procured compound, rigorous spectroscopic validation is required.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (CDCl₃, 400 MHz): Look for the distinct singlet of the pyridine methyl groups (around 2.2 - 2.5 ppm). The piperazine protons typically appear as multiplets between 2.8 and 3.5 ppm. The aromatic protons of the pyridine ring will appear downfield (typically 7.0 - 8.0 ppm), confirming the substitution pattern.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation: The compound should elute as a single sharp peak (purity >95%). The mass spectrum (ESI+) must show a dominant

      
       ion at m/z 192.14, corresponding to the protonated mass of C₁₁H₁₇N₃[11].
      

Pharmacological Context & GPCR Interaction

As a privileged structure, the pyridinylpiperazine scaffold is frequently employed to target GPCRs. The basic piperazine nitrogen forms a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the binding pocket of aminergic GPCRs, while the dimethyl-substituted pyridine ring engages in hydrophobic and


 stacking interactions[1][2].

GPCR_Interaction Ligand 1-(3,5-Dimethylpyridin- 2-yl)piperazine Receptor Target GPCR (e.g., 5-HT / D2) Ligand->Receptor Binding GProtein G-Protein Complex Activation Receptor->GProtein Conformational Shift Effector Downstream Signaling (cAMP Modulation) GProtein->Effector Transduction

Caption: Pharmacological signaling pathway of pyridinylpiperazine derivatives at GPCRs.

Handling, Stability, and Storage

  • Storage Conditions: Store as a solid at -20°C in a desiccated environment to prevent degradation. The compound is stable for

    
     2 years under these conditions.
    
  • Hygroscopicity: Like many piperazine derivatives, the free base can be slightly hygroscopic. It is often converted to a hydrochloride (HCl) salt to improve solid-state stability and aqueous solubility for biological testing.

  • Handling Precautions: Handle under an inert atmosphere (e.g., Nitrogen or Argon) when preparing stock solutions to prevent potential N-oxidation of the piperazine ring. Use standard PPE (gloves, safety goggles) as it may cause skin and respiratory irritation[3].

References

  • Pyridinylpiperazine - Wikipedia. Wikipedia.
  • 1779791-86-4 | 1-(4,5-Dimethylpyridin-2-yl)piperazine. ChemScene.
  • Piperazines - Privileged Structures ChemFiles. Sigma-Aldrich.
  • Piperazine, 2-pyridylethyl- | C11H17N3 | CID 566605. PubChem - NIH.
  • CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determin
  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD). PubMed - NIH.
  • Combined shake-flask, chromatographic and in silico approaches for evalu

Sources

Technical Guide: LogP and Hydrophobicity of Dimethylpyridin-2-yl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylpyridin-2-yl piperazines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for numerous GPCR ligands (e.g., serotonin 5-HT receptor antagonists), kinase inhibitors, and antipsychotics.[1][2][3] Their utility stems from the unique balance between the lipophilic, electron-rich dimethylpyridine ring and the polar, ionizable piperazine moiety.

This guide provides a rigorous analysis of the hydrophobicity (LogP) and pH-dependent distribution (LogD) of these derivatives.[3] It addresses the "Lipophilic Cation" paradox where high structural lipophilicity is masked by ionization at physiological pH, a critical factor for blood-brain barrier (BBB) penetration and oral bioavailability.

Part 1: Molecular Architecture & Physicochemical Drivers[1][3]

Structural Analysis

The core structure consists of a piperazine ring attached to the C2 position of a pyridine ring substituted with two methyl groups (typically 4,6-dimethyl or 3,5-dimethyl patterns).

  • The Piperazine Effect: The distal nitrogen (

    
    ) is a secondary amine with a typical 
    
    
    
    of 9.0–9.8. At physiological pH (7.4), this nitrogen is >99% protonated, rendering the molecule a cation.
  • The Dimethylpyridine Effect:

    • Lipophilicity: Each methyl group adds approximately +0.5 log units to the intrinsic LogP compared to the unsubstituted pyridine.[3]

    • Electronic Modulation: Methyl groups are weak electron donors (inductive effect).[1][3] This slightly increases the electron density of the pyridine ring, potentially elevating the

      
       of the pyridine nitrogen (typically 
      
      
      
      in 2-aminopyridines) compared to unsubstituted analogs.
The LogP vs. LogD Divergence

For drug developers, distinguishing between


 (partition of neutral species) and 

(distribution coefficient at pH 7.4) is non-negotiable.
PropertyValue Range (Approx.)Significance
LogP (Neutral) 1.1 – 1.7Intrinsic lipophilicity.[1][2][3] Indicates potential for membrane interaction if uncharged.[1][3]
LogD (pH 7.4) 0.0 – 0.5Effective lipophilicity in blood.[1][3] Low values suggest high aqueous solubility but potential permeability issues unless active transport is involved.[1]
pKa (Distal N) 8.9 – 9.6Determines the ionization state.[3] High pKa drives the massive drop from LogP to LogD.[3]

Key Insight: The dimethyl substitution is often a strategic design choice to "rescue" the lipophilicity lost due to the piperazine ionization, pushing the


 back into a range (0–1) acceptable for CNS penetration.

Part 2: Experimental Protocols

Protocol A: Potentiometric LogP Determination (The "Gold Standard" for Ionizable Drugs)

Why this method? Traditional shake-flask methods fail for compounds with extreme pKa values or low LogD because phase separation is difficult to quantify accurately.[1][3] Potentiometric titration simultaneously determines pKa and LogP.[1][3]

Reagents:

  • 0.1 M HCl and 0.1 M KOH (standardized).[1][3]

  • Octanol (water-saturated).[1][2][3]

  • Water (octanol-saturated).[1][2][3]

  • Inert gas (Argon) for purging.[1][3]

Workflow:

  • Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01).

  • Aqueous Titration: Dissolve 5 mg of the dimethylpyridin-2-yl piperazine in 20 mL of ionic strength-adjusted water (0.15 M KCl). Titrate from pH 2 to pH 12 to determine precise

    
    .[1][3]
    
  • Dual-Phase Titration: Repeat the titration in a dual-phase system containing varying ratios of octanol (e.g., 5 mL octanol / 20 mL water).

  • Calculation: The shift in the apparent

    
     curve in the presence of octanol is directly proportional to the partitioning of the neutral species into the lipid phase. Use the Bjerrum difference plot to calculate LogP.[3]
    
Protocol B: High-Throughput HPLC-Based LogP Estimation

Why this method? For screening libraries of derivatives, potentiometry is too slow.[3] Reversed-phase HPLC (RP-HPLC) correlates retention time (


) with hydrophobicity.[1][2][3]

System Setup:

  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse XDB-C18), 5 µm, 4.6 x 150 mm.[1][2][3] Note: End-capping is crucial to minimize silanol interactions with the basic piperazine nitrogen.[1][2][3]

  • Mobile Phase: Isocratic Methanol/Buffer (60:40).[1][3]

    • Buffer: 20 mM MOPS or Phosphate, pH 7.4 (for LogD) or pH 10.5 (for LogP, ensuring neutral species).

    • Additive: 0.1% Decylamine (acts as a silanol blocker to prevent peak tailing of the basic amine).

Calculation:




(Where A and B are determined using a calibration set of standard pyridines/piperazines with known LogP).

Part 3: Visualizations

Ionization & Partitioning Equilibrium

This diagram illustrates the dynamic equilibrium that exists during a shake-flask or biological partitioning event.[1][2][3] The "Lipophilic Cation" effect is visualized by the dominance of the protonated species in the aqueous phase.

IonizationEquilibrium cluster_lipid Octanol / Lipid Phase cluster_water Aqueous Phase (pH 7.4) Neutral_Lipid Neutral Species (High Solubility) Cation_Lipid Protonated Species (Negligible Solubility) Neutral_Aq Neutral Species (<1% Abundance) Neutral_Aq->Neutral_Lipid LogP Partitioning Cation_Aq Protonated Species (>99% Abundance) Neutral_Aq->Cation_Aq pKa ~ 9.5 Protonation Cation_Aq->Cation_Lipid Electrostatic Repulsion

Caption: Equilibrium dynamics of dimethylpyridin-2-yl piperazine. At pH 7.4, the equilibrium shifts heavily toward the aqueous cation, masking the intrinsic lipophilicity of the neutral scaffold.

Synthesis & Optimization Workflow

A decision tree for synthesizing and optimizing these derivatives based on hydrophobicity requirements.

OptimizationWorkflow Start Target Profile: CNS Drug (LogD > 1.0)? Check_LogP Measure Intrinsic LogP (Unsubstituted) Start->Check_LogP Decision Is LogP < 1.5? Check_LogP->Decision Synth_Dimethyl Synthesize 4,6-Dimethyl Analog Decision->Synth_Dimethyl Yes (Need Boost) Synth_Trifluoro Synthesize CF3 Analog (Higher Lipophilicity) Decision->Synth_Trifluoro No (Need Extreme Boost) Measure_LogD Measure LogD (pH 7.4) Synth_Dimethyl->Measure_LogD Synth_Trifluoro->Measure_LogD Result Optimize pKa (Add F/Cl to Pyridine) Measure_LogD->Result If LogD still low

Caption: Strategic workflow for modulating hydrophobicity. Methylation is the first-line tactic to elevate LogP without introducing excessive molecular weight or metabolic liability.[1][2][3]

Part 4: Quantitative Data Summary

The following data aggregates experimental and predicted values for the specific 1-(4,6-dimethylpyridin-2-yl)piperazine derivative compared to its analogs.

CompoundIntrinsic LogP (Neutral)LogD (pH 7.[3]4)pKa (Piperazine N)Notes
1-(2-Pyridyl)piperazine 0.3 – 0.6-1.2 to -0.89.2Highly polar; poor BBB penetration.[1][2][3]
1-(4,6-Dimethylpyridin-2-yl)piperazine 1.63 0.09 8.96 Methyl groups increase LogP by ~1 unit.[1][2][3] pKa slightly suppressed by sterics/electronics.[1][3]
1-(3-Trifluoromethylpyridin-2-yl)piperazine 2.10.88.5Electron-withdrawing group lowers pKa, significantly boosting LogD.[1][2][3]

Data Sources: Aggregated from EPA CompTox Dashboard [1] and PubChem [2].

References

  • EPA CompTox Chemicals Dashboard. 1-(4,6-Dimethylpyridin-2-yl)piperazine Properties. U.S. Environmental Protection Agency.[1][3] Available at: [Link][3]

  • PubChem. 1-(4-Pyridyl)piperazine Compound Summary. National Library of Medicine.[1][3] Available at: [Link][3]

  • Journal of Medicinal Chemistry. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists.[1][2][3] Saari WS, et al. (1983).[3] Available at: [Link][3]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Application Note. Available at: [Link][3]

Sources

Technical Guide: Safety & Handling of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a Pre-Clinical Safety Assessment & Handling Protocol for 1-(3,5-Dimethylpyridin-2-yl)piperazine.[1] As a specialized research intermediate often encountered in CNS drug discovery (e.g., serotonin receptor modulation), this compound requires a safety strategy that bridges the gap between "unknown research chemical" and "known toxicological scaffold."

Document Control:

  • Scope: Pre-Clinical R&D & Synthesis

  • Hazard Class: Nitrogen Heterocycle / Pharmacophore Scaffold[1]

Compound Identification & Physicochemical Profiling

Before handling, we must establish the chemical identity and predicted behavior. In the absence of a registered commodity SDS, we utilize Structure-Activity Relationship (SAR) read-across from the 1-(2-pyridyl)piperazine and 3,5-dimethylpyridine substructures.[1]

ParameterData / PredictionRationale
Chemical Name 1-(3,5-Dimethylpyridin-2-yl)piperazineCore Scaffold
Structure Analysis Piperazine Ring: Secondary amine (pKa ~9.8).Pyridine Ring: Electron-deficient aromatic system with methyl groups at C3/C5.[1][2]The C2-attachment forces the piperazine and pyridine rings into a twisted conformation due to steric clash with the C3-methyl, potentially reducing metabolic planarity.[1][2]
Molecular Formula C₁₁H₁₇N₃MW: 191.28 g/mol
Predicted LogP 1.1 – 1.4Moderate lipophilicity; likely skin permeable.[1]
Physical State Viscous Oil or Low-Melting SolidMethyl substitution often disrupts crystal packing compared to unsubstituted analogs.[1]
Basicity Basic (Amine-like)Incompatible with strong acids, acid chlorides, and anhydrides.[1][2]

Hazard Identification (GHS Classification)

Note: Classifications are derived from read-across data of analogous piperazine-pyridine scaffolds (e.g., 1-(2-pyridyl)piperazine).[1][2]

Core Hazards
  • Skin Corrosion/Irritation (Category 2): The secondary amine functionality is a known irritant.[1]

  • Serious Eye Damage/Irritation (Category 2A/1): Piperazine bases can cause severe corneal damage due to high pH in aqueous environments.[1]

  • Specific Target Organ Toxicity - SE (Category 3): Respiratory irritation is highly probable if aerosolized.[1]

The "Hidden" Hazard: Sensitization

Piperazine derivatives are notorious respiratory and skin sensitizers .[1][3] The 3,5-dimethyl substitution does not mitigate this risk.

  • Risk: Potential for occupational asthma or contact dermatitis upon repeated exposure.[1]

  • Mechanism: The secondary amine can haptenize proteins, triggering an immune response.

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4][5]

  • H317: May cause an allergic skin reaction (Precautionary assumption).[1][3][6][7][8]

Operational Safety: The "Band 3" Protocol

For research chemicals with incomplete toxicological profiles but known bioactive scaffolds, we apply a Control Band 3 (Containment) strategy. This assumes the compound is moderately toxic (OEL 10–100 µg/m³) until proven otherwise.

Workflow Visualization: Risk Assessment Logic

SafetyLogic Start New Synthesis: 1-(3,5-Dimethylpyridin-2-yl)piperazine FormCheck Physical State? Start->FormCheck Solid Solid / Powder FormCheck->Solid High Dust Risk Liquid Oil / Solution FormCheck->Liquid High Absorption Risk ControlSolid HEPA Enclosure / Glovebox (Prevent Inhalation) Solid->ControlSolid ControlLiquid Fume Hood + Splash Guard (Prevent Absorption) Liquid->ControlLiquid PPE PPE: Nitrile (Double) + Lab Coat + Goggles ControlSolid->PPE ControlLiquid->PPE Waste Quench: Acidify to pH < 5 Disposal: High-Temp Incineration PPE->Waste

Caption: Decision matrix for handling piperazine-pyridine intermediates based on physical state.

Specific Handling Procedures
  • Engineering Controls:

    • Solids: Weighing must occur inside a powder containment balance enclosure or a glovebox.[1] Do not weigh on an open bench.

    • Liquids: Handle within a certified chemical fume hood.[1] Use positive-displacement pipettes to prevent dripping.[1]

  • Glove Permeability (Critical):

    • Piperazines can permeate standard latex.[1]

    • Requirement: Nitrile (minimum 0.11 mm thickness) for incidental splash.[1] For prolonged handling, use laminated film (Silver Shield) or double-glove with specific breakthrough time verification.[1]

  • Cross-Contamination:

    • Wipe down all surfaces with a mild acidic solution (e.g., 1% acetic acid) followed by water to neutralize and remove amine residues.

Synthesis & Reaction Safety

When synthesizing this compound (typically via SNAr or Buchwald-Hartwig coupling of 2-chloro-3,5-dimethylpyridine and piperazine), specific hazards arise.[1][2]

Reaction Hazards
  • Exothermicity: The nucleophilic attack of piperazine on the chloropyridine is exothermic.

  • Runaway Potential: If using NaH or strong bases, hydrogen gas evolution is a fire/explosion risk.

  • Work-up: The product is basic. Extraction often involves basic aqueous washes (NaOH), which can cause severe eye damage if splashed.

Purification Safety
  • Chromatography: The compound likely tails on silica due to the basic nitrogen.

  • Modifier Warning: Using Triethylamine (TEA) or Ammonia in the mobile phase increases the volatility of the eluent. Ensure the rotovap exhaust is vented to a hood, not the lab atmosphere.

Emergency Response Protocols

This section outlines the immediate actions required in case of exposure. These protocols are "self-validating" because they prioritize decontamination over treatment, preventing further injury while help arrives.[1]

ScenarioImmediate ActionScientific Rationale
Eye Contact Irrigate for 15+ minutes. Hold eyelids open. Do not use neutralization agents.[1]Piperazines are alkaline.[1][9][10] Caustic injury penetrates deep into the corneal stroma. Immediate dilution is the only way to stop necrosis.
Skin Contact Drench & Soap. Remove contaminated clothing.[1][5][7][11] Wash with non-abrasive soap.[1]Lipophilic amines absorb quickly.[1] Acidic neutralization on skin is contraindicated (exothermic reaction).[1] Soap emulsifies the lipophilic pyridine ring.
Inhalation Evacuate & Oxygen. Move to fresh air.[1][4][5] Monitor for delayed pulmonary edema.Respiratory sensitization can trigger bronchospasm.[1] Delayed inflammation is common with amine inhalation.[1]
Spill Cleanup Absorb & Neutralize. Use sand/vermiculite.[1] Treat residue with dilute acetic acid.[1]Neutralization converts the volatile free base into a non-volatile, water-soluble salt, reducing vapor pressure and inhalation risk.[1][2]

Toxicology & Metabolism (The "Why")

Understanding the metabolic fate of the molecule helps predict toxicity.

Metabolic Activation Pathway

The 3,5-dimethylpyridine ring is susceptible to oxidation.[1]

Metabolism cluster_risk Toxicological Implication Parent 1-(3,5-Dimethylpyridin-2-yl)piperazine NOxide N-Oxide Metabolite (Polar, Excretable) Parent->NOxide CYP450 / FMO Reactive Quinone Methide (Potential Reactive Intermediate) Parent->Reactive Bioactivation (Rare) Protein Adducts Protein Adducts Reactive->Protein Adducts Hepatotoxicity Risk

Caption: Potential metabolic pathways. While N-oxidation is detoxification, methyl oxidation can lead to reactive intermediates.[1][2]

  • Primary Risk: The piperazine nitrogen is a nucleophile.[1] If the pyridine ring is metabolized to a reactive quinone-methide species (via the methyl groups), it could cause idiosyncratic toxicity (liver).[1]

  • Recommendation: Avoid prolonged exposure; assume potential for hepatotoxicity in chronic settings until Ames/Micronucleus data is available.[1]

Ecological & Disposal Considerations

  • Aquatic Toxicity: Pyridine derivatives are often harmful to aquatic life (Category 3).[1]

  • Disposal:

    • Do NOT dispose of down the drain.

    • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine, 1-(2-pyridinyl)-. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Piperazine. Retrieved from [Link][1][2]

Sources

Methodological & Application

Synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine from 2-chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1-(pyridin-2-yl)piperazine structural motif is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in central nervous system (CNS) therapeutics, including advanced somatostatin receptor 4 (SSTR4) agonists[1]. However, the synthesis of 1-(3,5-dimethylpyridin-2-yl)piperazine from 2-chloro-3,5-dimethylpyridine presents a distinct mechanistic hurdle due to the electronic deactivation of the heteroaromatic ring.

The Electronic Deactivation Challenge: In classical Nucleophilic Aromatic Substitution (S_NAr), the rate-determining step is the nucleophilic attack that forms a negatively charged Meisenheimer complex. While unsubstituted or electron-deficient 2-chloropyridines undergo this transformation readily, the methyl groups at the C3 and C5 positions of our starting material exert strong electron-donating inductive (+I) and hyperconjugative effects. This significantly increases the electron density on the pyridine ring, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy and destabilizing the anionic intermediate. As a result, uncatalyzed S_NAr on unactivated 2-chloropyridines is notoriously sluggish and requires extremely harsh, forcing conditions[2].

To successfully synthesize this molecule, chemists must select between two distinct pathways: a brute-force thermal S_NAr or a finesse, transition-metal-catalyzed Buchwald-Hartwig amination[3].

Strategic Pathway Selection

Pathway A: High-Temperature S_NAr (The Thermal Route)

This strategy relies on extreme thermal activation and Le Chatelier’s principle. By utilizing a massive stoichiometric excess of piperazine (typically 10 equivalents), the amine acts simultaneously as the nucleophile, base, and solvent medium. The primary causality behind using such a large excess is to statistically suppress the formation of the bis-arylated byproduct, 1,4-bis(3,5-dimethylpyridin-2-yl)piperazine.

Pathway B: Buchwald-Hartwig Amination (The Catalytic Route)

This approach completely bypasses the high activation energy barrier of the S_NAr Meisenheimer complex. The reaction proceeds via the oxidative addition of the electron-rich C–Cl bond to a Palladium(0) species, followed by amine coordination, deprotonation, and reductive elimination[4]. To ensure absolute chemoselectivity and prevent bis-arylation, 1-Boc-piperazine is utilized as the coupling partner. The Boc protecting group acts as a self-validating control, strictly limiting the reaction to mono-arylation before being quantitatively removed via acid hydrolysis.

G Start 2-chloro-3,5-dimethylpyridine Decision Select Amination Strategy Start->Decision SNAr S_NAr Pathway (Thermal) Decision->SNAr Direct but harsh BH Buchwald-Hartwig (Pd-Catalyzed) Decision->BH Mild, 2-steps CondA Reagent: Excess Piperazine Solvent: NMP (or Neat) Temp: 150-180 °C SNAr->CondA CondB Reagent: 1-Boc-Piperazine Catalyst: Pd(OAc)2 / BINAP Temp: 90 °C BH->CondB Product 1-(3,5-Dimethylpyridin-2-yl)piperazine CondA->Product Aqueous Workup Deprot TFA Deprotection (DCM, RT) CondB->Deprot Intermediate Deprot->Product Neutralization

Caption: Workflow comparing S_NAr and Buchwald-Hartwig strategies for 2-pyridylpiperazine synthesis.

Quantitative Method Comparison

The table below summarizes the critical parameters, yields, and operational trade-offs between the two synthetic methodologies.

ParameterPathway A: Thermal S_NArPathway B: Buchwald-Hartwig
Reagents Unprotected Piperazine (10.0 eq)1-Boc-Piperazine (1.2 eq), Pd(OAc)₂, BINAP, NaOtBu
Temperature 160 °C90 °C (Coupling) / 25 °C (Deprotection)
Reaction Time 24 hours6 hours (Coupling) + 2 hours (Deprotection)
Chemoselectivity Moderate (Risk of bis-arylation)Excellent (100% Mono-arylation guaranteed by Boc)
Overall Yield 40–55%75–85% (Over 2 steps)
Primary Advantage Low reagent cost, highly scalableMild conditions, superior yield for deactivated rings

Experimental Protocols

Protocol A: Thermal S_NAr (Scale-Up Route)

Causality Note: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high boiling point (202 °C) safely accommodates the extreme thermal requirements of this deactivated system.

  • Reaction Setup: In a heavy-walled pressure vessel, charge 2-chloro-3,5-dimethylpyridine (1.0 eq, 10.0 mmol, 1.42 g) and anhydrous piperazine (10.0 eq, 100 mmol, 8.61 g). Add NMP (5.0 mL) to mobilize the solid mixture.

  • Thermal Activation: Seal the vessel securely and heat the mixture behind a blast shield at 160 °C for 24 hours with vigorous magnetic stirring.

  • Aqueous Quench & Extraction: Cool the vessel to room temperature. Dilute the crude mixture with deionized water (50 mL) to dissolve the massive excess of unreacted piperazine. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (5 × 30 mL) to forcefully partition any residual NMP and piperazine into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint: Analyze via LC-MS. The desired product will present a dominant mass ion at m/z 192 [M+H]⁺ .

Protocol B: Buchwald-Hartwig Coupling (Medicinal Chemistry Route)

Causality Note: NaOtBu is chosen as the base because it is strong enough to deprotonate the coordinated amine intermediate, yet non-nucleophilic enough to avoid competing with the piperazine for the aryl chloride[3].

Step 1: C–N Cross-Coupling

  • Catalyst Assembly: In an oven-dried Schlenk flask, combine 2-chloro-3,5-dimethylpyridine (1.0 eq, 10.0 mmol, 1.42 g), 1-Boc-piperazine (1.2 eq, 12.0 mmol, 2.24 g), Pd(OAc)₂ (5 mol%, 0.5 mmol, 112 mg), BINAP (7.5 mol%, 0.75 mmol, 467 mg), and NaOtBu (1.5 eq, 15.0 mmol, 1.44 g).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times). Add anhydrous, degassed Toluene (50 mL).

  • Heating: Stir the reaction mixture at 90 °C for 6 hours.

  • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material (m/z 142) is fully consumed, replaced by the Boc-protected intermediate at m/z 292 [M+H]⁺ .

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate.

Step 2: Boc Deprotection

  • Acid Hydrolysis: Dissolve the crude intermediate in Dichloromethane (DCM, 20 mL). Cool to 0 °C and slowly add Trifluoroacetic acid (TFA, 10 mL).

  • Cleavage: Remove the ice bath and stir at room temperature for 2 hours.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Carefully basify the residue with 1M NaOH to pH 10, then extract with DCM (3 × 20 mL). Dry over Na₂SO₄ and concentrate to yield the pure 1-(3,5-dimethylpyridin-2-yl)piperazine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Intermediate Pd0->OA + 2-chloro-3,5-dimethylpyridine AmineCoord Amine Coordination Complex OA->AmineCoord + 1-Boc-piperazine Deprot Deprotonation Intermediate AmineCoord->Deprot + NaOtBu RE Reductive Elimination Transition State Deprot->RE - NaCl, - tBuOH RE->Pd0 + Boc-protected Product

Caption: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

References

  • [5] &[1] Title: Piperidinyl-3-(aryloxy)propanamides and propanoates | Source: Google Patents (WO2019169153A1) | URL:

  • [4] Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides | Source: Accounts of Chemical Research (NIH PMC) | URL: [Link]

  • [3] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source: Chemical Reviews (ACS Publications) | URL: [Link]

Sources

Optimized Protocol for the Buchwald-Hartwig Amination of 2-Bromo-3,5-Dimethylpyridine with Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details the protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 2-bromo-3,5-dimethylpyridine with piperazine .

The Synthetic Challenge

This specific transformation presents two distinct competitive challenges that standard protocols often fail to address:

  • Steric Hindrance (The "Ortho Effect"): The methyl group at the 3-position of the pyridine ring imposes significant steric strain on the oxidative addition and, more critically, the amine coordination/reductive elimination steps. Standard ligands (e.g., PPh3) are ineffective here.

  • Selectivity (Mono- vs. Bis-Arylation): Piperazine is a diamine with two equivalent nucleophilic sites. Without strict kinetic control or protecting group strategies, the reaction favors the formation of the thermodynamic "dumbbell" byproduct (bis-arylated piperazine), drastically reducing yield.

The Solution: Ligand-Controlled Selectivity

To overcome these barriers, this protocol utilizes RuPhos , a bulky dialkylbiaryl phosphine ligand developed specifically for secondary amines and sterically hindered aryl halides. Its unique architecture creates a protective pocket around the Palladium center, facilitating the coupling of the hindered 2-bromo-3,5-dimethylpyridine while its electron-rich nature accelerates the oxidative addition.

Critical Reagent Selection & Mechanistic Rationale

ComponentRecommended ReagentMechanistic Function
Pre-Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Source of Pd(0). Pd₂(dba)₃ is preferred for cleaner initial speciation.
Ligand RuPhos Critical: The dicyclohexylphosphino group provides electron density for oxidative addition; the isopropoxy group on the biaryl backbone adds bulk to prevent catalyst deactivation and promote reductive elimination in hindered systems.
Base NaOtBu (Sodium tert-butoxide)Strong, bulky base required to deprotonate the Pd-bound amine complex. Soluble in toluene.
Solvent Anhydrous Toluene or 1,4-Dioxane Non-polar, non-coordinating solvents are essential to prevent solvent inhibition of the catalyst.
Nucleophile Piperazine (Anhydrous)The amine coupling partner. Note: Must be used in excess (3-5 equiv) for direct mono-arylation to statistically disfavor bis-coupling.

Experimental Protocols

Method A: Direct Mono-Arylation (Atom-Economical Route)

Best for: Large scale, cost-sensitive synthesis where protecting groups are undesirable.

Reaction Scheme: 2-bromo-3,5-dimethylpyridine + Piperazine (5.0 equiv) -> [Pd/RuPhos] -> Mono-product

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool under a stream of dry Argon or Nitrogen.

  • Reagent Loading (Glovebox or Counter-flow):

    • Add Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%).

    • Add RuPhos (19 mg, 0.04 mmol, 4 mol%). Note: 1:2 Pd:L ratio is crucial.

    • Add 2-bromo-3,5-dimethylpyridine (186 mg, 1.0 mmol).

    • Add Piperazine (430 mg, 5.0 mmol, 5.0 equiv ). Crucial: The large excess drives mono-selectivity.

    • Add NaOtBu (135 mg, 1.4 mmol, 1.4 equiv).

  • Solvation & Reaction:

    • Seal the vessel.[1][2][3]

    • Inject Anhydrous Toluene (4.0 mL) via septum.

    • Place in a pre-heated oil bath at 100°C . Stir vigorously (1000 RPM) for 12–16 hours.

    • Monitoring: Check via TLC (MeOH/DCM) or LC-MS. The starting bromide should be consumed.

  • Workup & Purification:

    • Cool to room temperature.[3] Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

    • Selective Extraction: Wash the organic filtrate with Water (3 x 15 mL) .

      • Why? Excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The mono-arylated product is lipophilic and stays in the organic phase.

    • Dry organics over Na₂SO₄, filter, and concentrate.[3]

    • Purify via Flash Chromatography (DCM:MeOH:NH₄OH gradient) if necessary.

Method B: The N-Boc Protection Route (High Precision)

Best for: Medicinal chemistry, small-scale, or when bis-arylation must be <1%.

Reaction Scheme: 2-bromo-3,5-dimethylpyridine + N-Boc-Piperazine (1.1 equiv) -> [Pd/RuPhos] -> Protected Intermediate -> [TFA] -> Product

  • Reagent Loading:

    • Follow the setup in Method A.

    • Replace Piperazine with N-Boc-Piperazine (205 mg, 1.1 mmol).

    • Use 1.1 equiv (not 5.0).

  • Reaction Conditions:

    • Heat at 85°C (Slightly milder due to better solubility/reactivity of Boc-piperazine).

    • Run time: 4–8 hours.

  • Deprotection (Post-Workup):

    • Dissolve the isolated intermediate in DCM (2 mL).

    • Add Trifluoroacetic acid (TFA, 1 mL). Stir at RT for 1 hour.

    • Basify with sat. NaHCO₃ and extract with DCM to yield the free amine.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the RuPhos ligand on the hindered substrate.

BuchwaldHartwig Pd0 Active Catalyst [Pd(0)-RuPhos] OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd(II)-Ar-Br Pd0->OxAdd + 2-Bromo-3,5-dimethylpyridine Coord Amine Coordination Steric Pocket of RuPhos accommodates 3-Me group OxAdd->Coord + Piperazine Deprot Deprotonation (Base: NaOtBu) Formation of Pd-Amido Complex Coord->Deprot - NaBr / - HOtBu RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim Steric Relief drives step Product Product Release + Regeneration of Pd(0) RedElim->Product Product->Pd0 Cycle Repeats

Figure 1: Catalytic cycle of RuPhos-mediated amination. Note the role of ligand bulk in facilitating the reductive elimination of the sterically crowded intermediate.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (O₂)Ensure rigorous degassing. Use a glovebox if possible. The active Pd(0) species is highly oxygen-sensitive.
Starting Material Remains Steric FailureIncrease temperature to 110°C. Switch solvent to 1,4-Dioxane (higher boiling point).
Bis-Arylated Product (>10%) Stoichiometry DriftIn Method A, ensure Piperazine is truly >3 equiv. If problem persists, switch to Method B (N-Boc) .
Pd Black Precipitation Ligand InstabilityEnsure Pd:Ligand ratio is 1:2. Excess ligand stabilizes the metal.
Dehalogenation (Ar-H) Hydride SourceSolvent may be wet (acting as H-source). Use freshly distilled/dried toluene.

Safety & Handling (HSE)

  • 2-Bromo-3,5-dimethylpyridine: Irritant.[4] Potential sensitizer. Avoid inhalation of dust.[1][4][5][6][7]

  • Piperazine: Corrosive solid. Causes respiratory sensitization. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste. Must be segregated for disposal.

  • NaOtBu: Moisture sensitive and caustic. Causes severe skin burns.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles." Journal of the American Chemical Society. (Foundational work on ligand selection for hindered amines).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Definitive review on RuPhos/XPhos utility).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. (Comprehensive guide to reaction conditions).

  • BenchChem Application Note. (2025). "Optimizing reaction conditions for N-arylation of piperazine." (Specific stoichiometry data for piperazine selectivity).

Sources

Application Note: High-Efficiency SNAr Synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for generating 1-(3,5-dimethylpyridin-2-yl)piperazine , a critical pharmacophore found in various GPCR ligands and kinase inhibitors.

The synthesis presents a specific challenge: the 3-methyl substituent on the pyridine ring introduces significant steric strain at the reaction center, impeding the approach of the nucleophile (piperazine) and destabilizing the transition state. Standard SNAr conditions used for unsubstituted 2-chloropyridine often fail or result in sluggish conversion.

This note provides two validated workflows:

  • Thermal Batch Protocol: Optimized for scale-up using polar aprotic solvents.

  • Microwave-Assisted Protocol: Optimized for rapid library synthesis and medicinal chemistry iterations.

Mechanistic Insight & Reaction Design

The Steric-Electronic Conflict

The reaction proceeds via an addition-elimination mechanism (


). The rate-determining step is typically the nucleophilic attack of the piperazine nitrogen onto the C-2 carbon of the pyridine, forming the anionic Meisenheimer complex.
  • Electronic Factor: The pyridine nitrogen is electron-withdrawing, activating the C-2 position. However, the two methyl groups (C-3, C-5) are weak electron donors (inductive effect,

    
    ), which slightly increases electron density on the ring, deactivating it compared to unsubstituted pyridine.
    
  • Steric Factor (Critical): The C-3 methyl group is ortho to the leaving group. This creates severe steric clash with the incoming piperazine nucleophile. The nucleophile must attack perpendicular to the ring plane; the C-3 methyl group physically obstructs this trajectory.

Strategic Optimization

To overcome the activation energy barrier imposed by the C-3 methyl group, the reaction requires:

  • High Energy Input: Temperatures exceeding 130°C are necessary.

  • Solvent Selection: Polar aprotic solvents (NMP, DMSO) are required to solvate the charged intermediate and stabilize the dipole of the transition state.

  • Nucleophile Stoichiometry: A high equivalent of piperazine (4–5 eq.) serves a dual purpose: it drives kinetics via mass action and acts as a sacrificial base to neutralize the HCl byproduct.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific steric clash that necessitates forcing conditions.

SNAr_Mechanism Reactants Reactants 2-Cl-3,5-dimethylpyridine + Piperazine TS Transition State (High Energy Barrier) Reactants->TS Heat (>130°C) Inter Meisenheimer Complex (Anionic Intermediate) TS->Inter Formation Product Product 1-(3,5-dimethylpyridin-2-yl)piperazine Inter->Product Elimination of Cl- Steric STERIC CLASH: 3-Methyl group blocks nucleophile approach Steric->TS

Figure 1: Reaction pathway highlighting the steric impediment at the transition state caused by the C-3 methyl group.

Experimental Protocols

Method A: Thermal Batch Synthesis (Scale-Up)

Recommended for gram-scale preparations where microwave reactors are size-limited.

Reagents:

  • Substrate: 2-Chloro-3,5-dimethylpyridine (1.0 eq)

  • Nucleophile: Piperazine (anhydrous) (5.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO [Concentration: 1.0 M]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Optional, but recommended to sequester acid if reducing piperazine equivalents.
    

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3,5-dimethylpyridine (10 mmol, 1.41 g) and piperazine (50 mmol, 4.30 g).

  • Solvation: Add NMP (10 mL). Note: NMP is preferred over DMF due to its higher boiling point and thermal stability.

  • Reaction: Heat the mixture to 140°C in an oil bath. Stir vigorously.

    • Monitoring: Monitor by HPLC or TLC (10% MeOH in DCM) every 4 hours.

    • Duration: Reaction typically reaches completion in 16–24 hours.

  • Workup (Acid-Base Extraction):

    • Cool reaction to room temperature.[1][2]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Phase Separation: Separate layers.[2] The product and excess piperazine are in the organic phase (or distributed if pH is high).

    • Piperazine Removal: Wash the organic layer copiously with water (5 x 30 mL). Piperazine is highly water-soluble; the lipophilic product will remain in the organic layer.

    • Drying: Dry organic phase over

      
      , filter, and concentrate in vacuo.
      
Method B: Microwave-Assisted Synthesis (High Throughput)

Recommended for medicinal chemistry library generation.

Reagents:

  • Substrate: 2-Chloro-3,5-dimethylpyridine (1.0 eq)

  • Nucleophile: Piperazine (4.0 eq)

  • Solvent: Ethanol or n-Butanol (for lower temp) OR Neat (Solvent-free).

    • Optimization: For this hindered substrate, Neat conditions or NMP are superior to alcohols.

Procedure:

  • Setup: In a 10 mL microwave vial, combine the pyridine (1.0 mmol) and piperazine (4.0 mmol).

  • Solvent: Add NMP (2 mL) or perform neat (if reagents melt/mix well).

  • Irradiation: Cap the vial. Irradiate at 180°C (High Absorption level) for 30 minutes .

    • Pressure Warning: Ensure the vessel is rated for >15 bar if using volatile solvents. NMP generates low pressure.

  • Analysis: LC-MS typically shows >95% conversion.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid) is often most efficient for this scale.

Purification & Quality Control

For high-purity applications (biological assays), simple water washes may not fully remove traces of piperazine. A "Reverse Acid-Base Extraction" is the gold standard purification method.

Reverse Acid-Base Extraction Workflow

Purification_Flow Mix Crude Reaction Mixture (Product + Excess Piperazine) OrgExt Dissolve in EtOAc/DCM Mix->OrgExt AcidWash Extract with 1M HCl (aq) OrgExt->AcidWash AqLayer Aqueous Layer (Acidic) Contains: Product-H+ & Piperazine-2H+ AcidWash->AqLayer Protonated Amines OrgWaste Organic Layer (Discard non-basic impurities) AcidWash->OrgWaste Neutrals Basify Basify Aqueous Layer (pH > 12 with NaOH) AqLayer->Basify FinalExt Extract into DCM (3x) Basify->FinalExt Dry Dry & Concentrate FinalExt->Dry

Figure 2: Purification workflow ensuring removal of non-basic impurities and efficient recovery of the target amine.

Analytical Data Targets
  • 1H NMR (DMSO-d6): Look for the piperazine peak integration (8H) around 2.8–3.5 ppm. The pyridine methyl groups should appear as singlets around 2.2–2.4 ppm.

  • MS (ESI): Calculated Mass

    
    .
    

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Insufficient EnergyIncrease Temp to 160°C (sealed tube) or switch to Microwave (180°C).
Bis-substitution Piperazine DepletionEnsure Piperazine is in large excess (>4 eq).
Black/Tar Formation Oxidation/DecompositionDegas solvent with

before heating; Add antioxidant (BHT) trace.
Product in Aqueous Waste pH IncorrectEnsure aqueous layer is pH > 12 before final extraction. The product is a base.

References

  • General SNAr Mechanism & Steric Effects

    • Nucleophilic Aromatic Substitution.[1][3][4][5] Wikipedia. Retrieved October 26, 2023.

  • Microwave Assisted Synthesis of Piperazine Derivatives

    • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis (2005).[6][7]

  • Synthesis of Pyridine-Piperazine Scaffolds (Contextual)

    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. MDPI (2023).
  • Reaction Conditions for Hindered Pyridines

    • Directed nucleophilic aromatic substitution reaction.[1] RSC Advances.

  • Solvent Effects in SNAr

    • Computational Study of SNAr Reaction Mechanisms.

Sources

Reagents for coupling piperazine with halopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the C-N Coupling of Piperazines with Halopyridines

Mechanistic Overview & Strategy Selection

The piperazine scaffold is a ubiquitous pharmacophore in medicinal chemistry, frequently coupled to pyridine rings to modulate physicochemical properties and target engagement[1]. The synthesis of pyridyl-piperazines hinges on the formation of a robust carbon-nitrogen (C-N) bond[1]. Depending on the electronic nature and substitution pattern of the halopyridine, this coupling is typically achieved via Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination[1].

The position of the halogen on the pyridine ring dictates the thermodynamic feasibility of the synthetic strategy:

  • 2- and 4-Halopyridines : The nitrogen atom in the pyridine ring withdraws electron density via resonance, making the 2- and 4-positions highly electrophilic. This enables catalyst-free SNAr.

  • 3-Halopyridines : The 3-position lacks this direct resonance stabilization, rendering it electron-neutral. SNAr is generally ineffective here, necessitating transition-metal catalysis via the Buchwald-Hartwig amination to force the C-N bond formation[2].

Strategy Start Halopyridine + Piperazine Pos Halogen Position? Start->Pos Pos24 2- or 4-Halopyridine (Electron Deficient) Pos->Pos24 ortho/para to N Pos3 3-Halopyridine (Electron Neutral) Pos->Pos3 meta to N SNAr SNAr Pathway Base: K2CO3 / DIPEA Solvent: DMF / DMSO Pos24->SNAr BHA Buchwald-Hartwig Cat: Pd(OAc)2 / RuPhos Base: NaOtBu / Cs2CO3 Pos3->BHA

Decision tree for selecting SNAr vs. Buchwald-Hartwig amination based on regiochemistry.

Reagent Selection and Causality

Causality in Catalyst and Ligand Choice (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in the formation of C-N bonds[3]. Coupling piperazine (a bulky secondary amine) with a halopyridine presents specific mechanistic challenges. The basic pyridine nitrogen can coordinate to the palladium center, displacing ligands and deactivating the catalyst[2].

To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos and BrettPhos are utilized[2]. The steric bulk of RuPhos accelerates the reductive elimination step and prevents the formation of inactive palladium-pyridine resting states, making them outstanding catalyst systems for secondary amines[2].

Causality in Base Selection
  • SNAr : Weak to moderate bases like K₂CO₃ or DIPEA are preferred. They are strong enough to neutralize the generated HX acid but weak enough to avoid degrading the halopyridine.

  • Buchwald-Hartwig : Strong bases, such as sodium tert-butoxide (NaOtBu), are essential for catalyst turnover as they facilitate the deprotonation of the amine after oxidative addition[3]. However, if the halopyridine contains base-sensitive functional groups (e.g., esters, nitriles), weaker bases like Cs₂CO₃ or K₃PO₄ must be used to prevent off-target hydrolysis[3].

Table 1: Quantitative Comparison of Reagent Systems

StrategySubstrate ScopeCatalyst / LigandPreferred BaseSolventTypical Temp
SNAr 2- or 4-HalopyridinesNoneK₂CO₃, DIPEADMF, DMSO, n-BuOH80–120 °C
Buchwald-Hartwig 3-HalopyridinesPd(OAc)₂ / RuPhosNaOtBu, LiHMDSToluene, Dioxane25–100 °C
Buchwald-Hartwig Base-Sensitive PyridinesPd₂(dba)₃ / BrettPhosCs₂CO₃, K₃PO₄t-Amyl Alcohol80–110 °C

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific stoichiometric controls and In-Process Control (IPC) checkpoints.

Protocol A: SNAr of Piperazine with 4-Chloropyridine

Objective: Synthesize 1-(4-pyridinyl)piperazine. Causality Note: Unprotected piperazine has two equivalent reactive nitrogen atoms. To prevent the formation of 1,4-bis(4-pyridinyl)piperazine (double arylation), a large stoichiometric excess of piperazine (5-10 equivalents) is used. This excess shifts the statistical probability, ensuring the mono-adduct does not react a second time.

  • Preparation : In a 100 mL round-bottom flask, dissolve piperazine (5.0 equiv, 50 mmol) in 25 mL of a high-boiling solvent such as n-butanol or water.

  • Reagent Addition : Add 4-chloropyridine hydrochloride (1.0 equiv, 10 mmol) and K₂CO₃ (2.5 equiv, 25 mmol) to the solution to neutralize the hydrochloride salt.

  • Reaction : Attach a reflux condenser and heat the mixture to 110 °C for 12-16 hours.

  • IPC Checkpoint : Sample 10 µL of the mixture, dilute in methanol, and monitor the disappearance of 4-chloropyridine via LC-MS. The reaction is self-validating when the mono-arylated mass [M+H]+ dominates with <2% bis-arylated byproduct.

  • Workup : Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and dichloromethane.

  • Isolation : Extract the aqueous layer with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure 1-(4-pyridinyl)piperazine.

Protocol B: Buchwald-Hartwig Amination of 3-Bromopyridine with N-Boc-Piperazine

Objective: Synthesize 1-Boc-4-(3-pyridinyl)piperazine. Causality Note: N-Boc protection is used here instead of excess piperazine because transition-metal catalysts are highly efficient and can easily drive double arylation even with excess diamine. Strict anaerobic conditions (degassing) are required because the Pd(0) active species is highly susceptible to oxidation by atmospheric O₂[4].

  • Preparation : Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge with argon for 15 minutes to ensure an oxygen-free environment[3].

  • Reagent Addition : Add 3-bromopyridine (1.0 equiv, 5 mmol), N-Boc-piperazine (1.2 equiv, 6 mmol), Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiHMDS or NaOtBu (1.5 equiv)[2].

  • Solvent : Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction : Seal the flask and stir at room temperature (25 °C) for 8-12 hours. Note: Lowering the reaction temperature to room temperature has been proven to significantly increase yields for Boc-protected piperazines by preventing thermal degradation of the protecting group[2].

  • IPC Checkpoint : Quench a 50 µL aliquot in acetonitrile and analyze via UPLC-MS to confirm the consumption of 3-bromopyridine.

  • Workup : Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the precipitated palladium catalyst[4].

  • Isolation : Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 1-Boc-4-(3-pyridinyl)piperazine.

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Halopyridine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Piperazine + Base RedElim Reductive Elimination AmineCoord->RedElim - Base•HX RedElim->Pd0 Release Product Product Pyridyl-Piperazine Product RedElim->Product

Mechanism of the Pd-catalyzed Buchwald-Hartwig amination of halopyridines with piperazine.

Data Presentation & Optimization Metrics

The optimization of reaction temperature is highly dependent on the protecting groups present on the piperazine ring. As demonstrated in literature, thermal control is a critical variable when utilizing Boc-protected amines in Pd-catalyzed cross-couplings[2].

Table 2: Optimization Metrics for 3-Bromopyridine Coupling with Piperazine Derivatives

Amine PartnerCatalyst SystemBaseTemp (°C)Yield (%)Causality / Observation
N-Boc-PiperazinePd(OAc)₂ / RuPhosLiHMDS8539High temp led to Boc deprotection and subsequent side reactions[2].
N-Boc-PiperazinePd(OAc)₂ / RuPhosLiHMDS25 (RT)65Lowering temp stabilized the Boc group, increasing the yield from 39% to 65%[2].
Unprotected PiperazinePd(OAc)₂ / BINAPNaOtBu100<20Catalyst poisoning by pyridine nitrogen; uncontrolled bis-arylation observed.

References

Sources

Application Note: Microwave-Assisted Synthesis of Pyridyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridyl piperazine moieties are "privileged structures" in medicinal chemistry, serving as core pharmacophores in numerous GPCR ligands, antidepressants (e.g., Buspirone), and antipsychotics (e.g., Aripiprazole). Traditional thermal synthesis of these scaffolds often suffers from prolonged reaction times (24–48 hours), incomplete conversion, and difficult purification profiles.

This Application Note details the transition from conductive heating to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can achieve reaction completion in minutes rather than hours.[1] We present two distinct protocols: a catalyst-free Nucleophilic Aromatic Substitution (


) for activated substrates and a Palladium-catalyzed Buchwald-Hartwig amination for unactivated systems.

Theoretical Foundation: Why Microwave?

The Dielectric Heating Mechanism

Unlike conventional oil baths that rely on conductive heat transfer (Vessel Wall


 Solvent 

Reactants), microwave irradiation couples directly with the molecules in the reaction mixture.[2][3][4][5] This occurs via two primary mechanisms:[2][3][4][6]
  • Dipolar Polarization: Polar molecules (solvents like DMSO, Ethanol, or the pyridine substrate itself) attempt to align with the oscillating electric field. The molecular friction generated by this rapid reorientation (2.45 billion times per second) generates instantaneous internal heat.

  • Ionic Conduction: Dissolved ions (catalysts, bases) oscillate under the influence of the field, colliding with neighboring molecules to generate heat.

Key Advantage: This mechanism allows for superheating —heating a solvent significantly above its atmospheric boiling point in a sealed vessel—which exponentially increases the reaction rate according to the Arrhenius equation.

Decision Matrix: vs. Buchwald-Hartwig

Not all pyridyl piperazine couplings require metal catalysis. The choice of protocol depends heavily on the electronics of the pyridine ring.

DecisionMatrix Start Substrate Analysis: Halopyridine Structure Pos Position of Halogen? Start->Pos Pos2 2-Position (Ortho) (e.g., 2-chloropyridine) Pos->Pos2 Pos3 3-Position (Meta) (e.g., 3-bromopyridine) Pos->Pos3 Pos4 4-Position (Para) (e.g., 4-chloropyridine) Pos->Pos4 EWG Electron Withdrawing Groups? (NO2, CN, CF3) Pos2->EWG MethodB PROTOCOL B: Microwave Buchwald-Hartwig (Pd-Catalyzed) Pos3->MethodB Unactivated Pos4->EWG MethodA PROTOCOL A: Microwave SNAr (Catalyst-Free) EWG->MethodA Yes (Highly Activated) EWG->MethodA No (Moderately Activated)

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate electronics.

Protocol A: Green Coupling (Activated Substrates)

Applicability: 2-halopyridines, 4-halopyridines, and electron-deficient heterocycles. Mechanism: Addition-Elimination.[7] The microwave energy helps overcome the activation energy barrier of the Meisenheimer complex formation.

Materials
  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: N-Boc-piperazine or substituted piperazine (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (neat conditions)
    
  • Solvent: Water (Green chemistry) or Ethanol. Note: Water is an excellent microwave solvent due to its high dielectric loss tangent (

    
    ).
    
Experimental Procedure
  • Setup: In a 10 mL microwave-transparent process vial (borosilicate glass), add 2-chloropyridine (1.0 mmol, 113 mg) and piperazine derivative (1.5 mmol).

  • Solvent/Base: Add 3 mL of deionized water and

    
     (2.0 mmol, 276 mg). Add a magnetic stir bar.[8]
    
  • Sealing: Cap the vial with a crimp-top septum (PTFE/Silicone).

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (Temperature Control)

    • Target Temp: 150°C

    • Hold Time: 10–15 minutes

    • Pressure Limit: Set to 20 bar (Safety Cutoff)

    • Stirring: High (600 rpm)

  • Work-up:

    • Cool to <50°C using compressed air (built-in feature of most reactors).

    • The product often precipitates from water. Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.

Expected Yield: 85–95% Comparison: Thermal reflux in water typically requires 24 hours for similar conversion.

Protocol B: Buchwald-Hartwig Amination (Unactivated Substrates)

Applicability: 3-halopyridines, electron-rich pyridines, or when ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 fails.
Mechanism:  Pd(0)/Pd(II) catalytic cycle. Microwave irradiation accelerates the oxidative addition and reductive elimination steps.
Materials
  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Nucleophile: Piperazine derivative (1.2 equiv)

  • Catalyst:

    
     (1–2 mol%) or Pd(OAc)2
    
  • Ligand: BINAP or Xantphos (2–4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) - Must be stored in glovebox or desiccator.
    
  • Solvent: Toluene or 1,4-Dioxane (Dry, degassed).

Experimental Procedure
  • Pre-complexation (Optional but Recommended): In a separate small vial, mix the Pd source and Ligand in a small amount of solvent under Argon for 5 minutes to form the active catalytic species.

  • Vial Charging: In a dried 10 mL microwave vial, add the 3-bromopyridine (1.0 mmol), piperazine (1.2 mmol), and

    
     (1.5 mmol).
    
  • Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction vial. Fill with Toluene to a total volume of 3–4 mL.

  • Inerting: Flush the headspace with Nitrogen or Argon for 30 seconds before crimping the cap immediately.

  • Irradiation:

    • Target Temp: 110°C – 130°C

    • Hold Time: 10–20 minutes

    • Pre-stirring: 30 seconds (to ensure base suspension)

  • Work-up:

    • Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts.

    • Wash the pad with DCM.

    • Concentrate and purify via flash chromatography (typically MeOH/DCM gradient).

Mechanistic Pathway (DOT Visualization)

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination OxAdd->AmineBind H-N(R)2 Deprot Deprotonation (Base) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim MW Energy Accelerates RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle. Microwave energy significantly accelerates the rate-limiting reductive elimination step.

Data Summary and Troubleshooting

Thermal vs. Microwave Comparison
ParameterThermal Reflux (Protocol A)Microwave Synthesis (Protocol A)Advantage
Temperature 100°C (Water reflux)150°C (Superheated)Higher Kinetic Energy
Time 18 – 24 Hours10 – 15 Minutes~100x Faster
Yield 65 – 75%85 – 95%Cleaner Profile
Solvent often requires co-solventWater (Neat feasible)Greener
Troubleshooting Guide
  • High Pressure Errors: If the reaction exceeds 20 bar, reduce the reaction volume (leave 50% headspace) or switch to a solvent with a lower vapor pressure (e.g., switch from Ethanol to DMF/Water mix).

  • Palladium "Mirror": If Pd plates out on the glass walls, the catalyst has decomposed (Pd black). Lower the temperature by 10°C or increase the Ligand:Metal ratio.

  • Incomplete Conversion: If starting material remains after 15 minutes, do not simply extend time. Increase temperature by 20°C. Microwave effects are temperature-dependent, not just time-dependent.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Moseley, J. D., & Kappe, C. O. (2011). A critical assessment of the utilization of microwave energy for pharmaceutical-scale chemical process development. Green Chemistry, 13, 794-806. [Link]

  • Schönbeck, F., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]

  • Ju, Y., & Varma, R. S. (2006). Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted syntheses of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives. The Journal of Organic Chemistry, 71(1), 135-141. [Link]

  • Bikker, J. A., et al. (2009). Synthesis and Structure-Activity Relationships of Pyridyl Piperazines. Journal of Medicinal Chemistry. (General reference for scaffold utility).

Sources

Application Note: Protocol for N-Alkylation of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic protocols for the


-alkylation of 1-(3,5-dimethylpyridin-2-yl)piperazine (Compound 1 ), a privileged scaffold in medicinal chemistry often found in GPCR ligands and kinase inhibitors.[1][2] The presence of the 3,5-dimethylpyridine moiety introduces specific steric and electronic considerations that differentiate this substrate from simple piperazines. This document outlines two primary methodologies: Direct Nucleophilic Substitution (

)
and Reductive Amination , providing optimized conditions, mechanistic insights, and troubleshooting frameworks to ensure high fidelity in drug development workflows.[2]

Strategic Analysis & Chemical Context

Substrate Characteristics

Compound 1 contains two nitrogen centers with distinct reactivity profiles:

  • N1 (Proximal): Attached to the pyridine ring.[2] The lone pair is delocalized into the aromatic system, rendering it non-nucleophilic (

    
    -like character).[2] Furthermore, the ortho-methyl group at the 3-position of the pyridine ring creates significant steric hindrance, effectively protecting this site from electrophilic attack.
    
  • N4 (Distal): A secondary aliphatic amine.[1][2] This is the primary nucleophilic center.[2] While the electron-withdrawing nature of the pyridine ring slightly reduces its basicity compared to unsubstituted piperazine (

    
    ), the electron-donating methyl groups on the pyridine mitigate this effect. The estimated 
    
    
    
    of the distal NH is approximately 8.5–9.0, making it highly reactive toward alkyl halides and carbonyls.
Reaction Pathway Selection[1]
  • Method A: Direct Alkylation (

    
    ):  Best for primary alkyl halides (R-CH2-X).[1][2] Requires careful stoichiometry to prevent quaternary ammonium salt formation (over-alkylation).[1][2]
    
  • Method B: Reductive Amination: Best for introducing branched alkyl groups or when the corresponding aldehyde/ketone is more available.[2] This method avoids over-alkylation risks as the intermediate iminium ion is sterically congested.[2]

Experimental Protocols

Protocol A: Direct Nucleophilic Substitution ( )

Objective: Synthesis of tertiary amine via reaction with alkyl halide.[2]

Materials
  • Substrate: 1-(3,5-Dimethylpyridin-2-yl)piperazine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1][2][3]

  • Base: Potassium Carbonate (

    
    , 3.0 equiv) or DIPEA (2.5 equiv)[1][2]
    
  • Solvent: Acetonitrile (MeCN) [Preferred] or DMF (if solubility is poor)[1][2]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,5-dimethylpyridin-2-yl)piperazine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

  • Activation: Add anhydrous

    
     (3.0 mmol, 414 mg). Stir at room temperature (RT) for 15 minutes to ensure deprotonation/activation of the amine.
    
    • Note: If using a hydrochloride salt of the starting material, increase base to 4.0 equiv.

  • Addition: Add the alkyl halide (1.1 mmol) dropwise.

    • Critical: If the alkyl halide is highly reactive (e.g., benzyl bromide, methyl iodide), add at 0°C to minimize bis-alkylation.[1][2]

  • Reaction:

    • Standard: Heat to 60°C–80°C under reflux for 4–12 hours.

    • Monitoring: Monitor via LC-MS or TLC (DCM:MeOH 9:1). Look for the disappearance of the secondary amine (

      
       = M+H) and appearance of the tertiary amine (
      
      
      
      = M+R+H).
  • Workup:

    • Cool to RT. Filter off solid inorganic salts.[2]

    • Concentrate the filtrate in vacuo.[2][4]

    • Redissolve residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).[1][2]
    • Dry over

      
      , filter, and concentrate.[2]
      
Protocol B: Reductive Amination

Objective: Synthesis of tertiary amine via aldehyde/ketone condensation.[2]

Materials
  • Substrate: 1-(3,5-Dimethylpyridin-2-yl)piperazine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 equiv)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)[1][2]

  • Acid Catalyst: Acetic Acid (AcOH, 1.0–2.0 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1][2]

Step-by-Step Procedure
  • Imine Formation: In a dry vial, dissolve the piperazine substrate (1.0 mmol) and the aldehyde/ketone (1.2 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol, 60 µL). Stir at RT for 30–60 minutes.[2][5]

    • Mechanism:[1][2][6][7][8] Acid promotes the formation of the iminium ion intermediate.[9]

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Safety: Gas evolution (

      
      ) may occur; ensure the vessel is vented or under a nitrogen line.[2]
      
  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     (5 mL) and stir vigorously for 15 minutes.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).[2] Combine organics, dry over 
    
    
    
    , and concentrate.

Visualization: Reaction Workflows

Figure 1: Reaction Mechanism & Pathway Selection

ReactionPathways cluster_0 Method A: S_N2 Alkylation cluster_1 Method B: Reductive Amination Start 1-(3,5-Dimethylpyridin-2-yl) piperazine StepA1 Base (K2CO3) Deprotonation Start->StepA1 StepB1 Aldehyde (R-CHO) + AcOH Start->StepB1 StepA2 Electrophile (R-X) Attack StepA1->StepA2 Product N-Alkylated Product StepA2->Product StepB2 Iminium Ion Formation StepB1->StepB2 StepB3 Reduction (STAB) StepB2->StepB3 StepB3->Product

Caption: Decision matrix for synthetic routes. Method A is preferred for primary alkyl halides; Method B is superior for aldehydes and preventing over-alkylation.

Figure 2: Purification Workflow (Acid-Base Extraction)

Workup Crude Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (Extract Product to Aqueous) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Impurities/Non-basic) Sep1->OrgWaste Discard AqLayer Aqueous Acidic Layer (Contains Product Salt) Sep1->AqLayer Keep Basify Basify to pH 10 (NaOH/NaHCO3) AqLayer->Basify Extract Extract with DCM/EtOAc Basify->Extract Final Pure Free Base Extract->Final

Caption: Acid-Base extraction strategy to isolate the basic piperazine product from non-basic impurities.

Data Summary & Troubleshooting

Table 1: Solvent & Base Screening Guidelines
SolventBaseTempSuitabilityNotes
Acetonitrile (MeCN)

60°CHigh Best balance of polarity and ease of removal.[1][2]
DMF

80°CModerate Use for poorly soluble substrates.[2] Hard to remove.
DCM DIPEARTLow Only for highly reactive electrophiles (e.g., acid chlorides, mesylates).[1][2]
DCE NoneRTHigh Specific for Reductive Amination (Method B).[1][2]
Troubleshooting Guide
  • Issue: Over-alkylation (Quaternary Salt Formation) [1][2]

    • Cause: Excess alkyl halide or too high temperature.[2]

    • Solution: Switch to Method B (Reductive Amination) or add the alkyl halide slowly at 0°C using a syringe pump.[2]

  • Issue: No Reaction

    • Cause: Steric bulk of the electrophile or deactivated nucleophile.[2]

    • Solution: Add catalytic Potassium Iodide (KI, 0.1 equiv) to generate a more reactive alkyl iodide in situ (Finkelstein condition).[1][2]

  • Issue: Poor Solubility

    • Solution: Switch solvent to DMF or NMP.[2] Ensure the starting material is the free base, not the HCl salt, before starting.

References

  • BenchChem. (2025).[2][5][9] Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Retrieved from [2]

  • National Institutes of Health (NIH). (2013).[2] Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. Retrieved from [2]

  • Organic Chemistry Portal. (2013).[2] Metal-Free, Mild, Nonepimerizing N-Alkylation of Amines by Alcohols. Retrieved from [2]

  • Google Patents. (2013).[2] US20130116245A1 - Alkylated piperazine compounds.[1][2] Retrieved from

  • Khalili, F., et al. (2009).[2][10] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [2][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-35DMP-PIP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues in the synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine . This is a deceptively difficult transformation. While 2-halopyridines typically undergo Nucleophilic Aromatic Substitution (SNAr) with ease, your substrate presents two specific antagonists to this mechanism:

  • Steric Hindrance: The methyl group at the 3-position creates significant steric strain, blocking the trajectory of the incoming piperazine nucleophile.

  • Electronic Deactivation: The 3,5-dimethyl substitution pattern is electron-donating, increasing the electron density of the pyridine ring and destabilizing the anionic Meisenheimer intermediate required for SNAr.

This guide provides two validated workflows: an Optimized SNAr Protocol (for cost-efficiency) and a Buchwald-Hartwig Cross-Coupling Protocol (for maximum yield).

Module 1: The SNAr Route (Thermal/Acid-Mediated)

Best for: Large-scale batches where catalyst cost is prohibitive.

The Problem: Why Standard SNAr Fails

In a standard SNAr reaction (e.g., refluxing ethanol), the activation energy barrier for your substrate is too high. The 3-methyl group physically obstructs the nucleophile, and the electron-rich ring repels the lone pair of the piperazine.

The Solution: Protonation or Super-Heating

To force this reaction, you must either increase the electrophilicity of the pyridine ring (via acid catalysis) or supply sufficient thermal energy in a polar aprotic solvent.

Protocol A: Acid-Mediated SNAr (Recommended)

Protonating the pyridine nitrogen renders the ring highly electron-deficient, mimicking the reactivity of a 2-halopyridinium salt.

  • Stoichiometry: 1.0 eq 2-Chloro-3,5-dimethylpyridine : 4.0 eq Piperazine : 1.1 eq HCl (4M in Dioxane or generated in situ).

  • Solvent: n-Butanol or Ethylene Glycol (High boiling protic solvents stabilize the transition state).

  • Temperature: 130°C (Sealed tube/Pressure vessel).

  • Duration: 12–24 hours.

  • Workup: Basify with NaOH to pH > 12 to liberate the free base piperazine derivative, then extract with DCM.

Troubleshooting Guide (SNAr)
SymptomProbable CauseCorrective Action
< 10% Conversion Ring Deactivation The ring is too electron-rich. Switch to Protocol A (Acid mediated) to protonate the pyridine nitrogen.
Black Tar / Charring Oxidative Degradation Piperazine oxidizes at high T. Degas solvent with N2 for 20 mins before heating. Add antioxidants (e.g., BHT) if necessary.
Bis-Piperazine Formation Stoichiometry Error You formed the N,N'-bis(pyridin-2-yl)piperazine. Increase piperazine loading to 5.0 equivalents .
Product in Aqueous Phase pH Mismanagement The product is basic. If the aqueous layer is pH < 10 during extraction, the product remains protonated in water. Adjust to pH 12-14 .

Module 2: The Buchwald-Hartwig Route (Catalytic)

Best for: High-value synthesis requiring >85% isolated yield.

The Logic

Palladium catalysis bypasses the electronic limitations of the pyridine ring. However, the steric bulk of the 3-methyl group requires specific "Generational" ligands to facilitate the reductive elimination step.

Protocol B: Pd-Catalyzed Cross-Coupling
  • Catalyst System: Pd2(dba)3 (1 mol%) or Pd(OAc)2.

  • Ligand: BINAP (Standard) or BrettPhos (High Performance). Note: Monodentate ligands often fail here due to the chelating nature of the piperazine/pyridine product.

  • Base: NaOtBu (Sodium tert-butoxide) - 1.5 eq.

  • Solvent: Toluene or Dioxane (Anhydrous, degassed).

  • Temperature: 100°C.

Troubleshooting Guide (Catalytic)
SymptomProbable CauseCorrective Action
Reaction Stalls at 50% Catalyst Poisoning The product (a chelating diamine) is poisoning the Pd. Switch to BrettPhos or RuPhos , which are bulky enough to prevent product inhibition.
No Reaction (SM Recovery) Oxidative Addition Failure The 2-chloro bond is strong. Switch to 2-Bromo-3,5-dimethylpyridine or increase temp to 110°C.
Blue/Green Reaction Mixture Oxidation Oxygen has entered the system (Pd oxidation). Ensure rigorous inert atmosphere (Glovebox or Schlenk line).

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the two routes and the critical decision points.

ReactionPathways Start Start: 2-Halo-3,5-dimethylpyridine + Piperazine SNAr_Decision Route A: Thermal S_NAr Start->SNAr_Decision Pd_Decision Route B: Buchwald-Hartwig Start->Pd_Decision SNAr_Barrier High Activation Barrier (Steric + Electronic) SNAr_Decision->SNAr_Barrier Standard Conditions Acid_Cat Add Acid (H+) Protonate Pyridine N SNAr_Barrier->Acid_Cat Fix: Activation SNAr_Product Product Formation (Slow, requires 130°C) Acid_Cat->SNAr_Product Ligand_Select Ligand Selection: Must handle sterics Pd_Decision->Ligand_Select Cat_Cycle Pd(0) Catalytic Cycle (Oxidative Addition -> Amination) Ligand_Select->Cat_Cycle Use BINAP/BrettPhos Pd_Product Product Formation (Fast, 100°C) Cat_Cycle->Pd_Product

Caption: Comparative workflow for SNAr vs. Buchwald-Hartwig strategies. Note the requirement for acid activation in Route A to overcome the electronic deactivation of the dimethylpyridine ring.

Frequently Asked Questions (FAQs)

Q: Can I use 2-fluoro-3,5-dimethylpyridine to improve the SNAr yield? A: Yes, absolutely. In SNAr mechanisms, the C-F bond is highly polarized, and the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex. 2-Fluoro substrates react 10–100x faster than 2-chloro substrates in this context. If cost permits, this is the single most effective modification for Route A.

Q: Why do I see a large impurity peak at M+ mass of [Product + Piperazine]? A: This is likely the "bis-piperazine" bridge, where one piperazine molecule has reacted with two pyridine rings. This happens if the piperazine concentration is too low relative to the pyridine. Ensure you are using at least 4 to 5 equivalents of piperazine.

Q: How do I remove the excess piperazine during workup? A: Piperazine is highly water-soluble.

  • Evaporate the organic reaction solvent.

  • Redissolve the residue in DCM or Ethyl Acetate.

  • Wash 3x with Water (not brine initially). The excess piperazine will partition into the aqueous phase.

  • Wash the organic layer with Brine, dry over Na2SO4, and concentrate.

Q: Which ligand is best if I must use the cheaper 2-Chloro substrate in the Pd-catalyzed route? A: For aryl chlorides, specifically sterically hindered ones, BrettPhos or XPhos are superior to BINAP. They are designed to facilitate the difficult oxidative addition across the C-Cl bond.

References

  • Mechanistic Insight into SNAr on Pyridines: Standard SNAr reactivity is heavily influenced by ring electron density. The use of acid catalysis to activate deactivated pyridines is a foundational technique. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. URL:

  • Buchwald-Hartwig Amination of Hindered Pyridines: Specific protocols for coupling hindered 2-chloropyridines with secondary amines using Pd-catalysis. Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. URL:

  • Optimization of Piperazine Couplings: Strategies for preventing bis-arylation and handling piperazine solubility. Source: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. URL:

Technical Support Center: Removing Unreacted Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for the Removal of Excess Piperazine from Reaction Mixtures Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)[1]

Executive Summary

Piperazine is a ubiquitous building block in medicinal chemistry, but its removal is notoriously difficult due to its high polarity, dual basicity (pKa ~5.3 and ~9.7), and tendency to streak on silica gel.[1] Standard aqueous workups often fail because piperazine’s high water solubility can drag polar products into the aqueous phase, or conversely, its organic solubility (in DCM/CHCl3) keeps it in the organic phase during basic washes.[1]

This guide provides four field-proven workflows to eliminate piperazine, ranked from "Gentle/High-Throughput" to "Aggressive/Scale-Up."

Visual Triage: Method Selection Strategy

Before selecting a protocol, use this decision matrix to determine the safest route for your specific substrate.

PiperazineRemoval start START: Excess Piperazine Present scale Scale of Reaction? start->scale sens Is Product Acid Sensitive? scale->sens < 5 grams vol Is Product Volatile? scale->vol > 10 grams resin Method B: Electrophilic Scavenger Resin sens->resin Yes (Avoid Acid) workup Method A: pH-Switch Extraction sens->workup No (Stable to pH 4) dist High Vac Distillation / Sublimation vol->dist No (Product Solid) salt Method C: Selective Salt Precipitation vol->salt Yes (Product Oil/Volatile)

Figure 1: Decision matrix for selecting the appropriate piperazine removal technique based on scale and product stability.

Module 1: The pH-Switch Extraction (Liquid-Liquid)

Best For: Stable, neutral, or weakly basic products (pKa < 4 or neutral).[1] Mechanism: Exploits the second pKa of piperazine (9.73).[1][2] By adjusting pH to ~5.5–6.0, piperazine exists largely as the dication or monocation (water-soluble), while many amide/urea products remain neutral (organic-soluble).[1]

Troubleshooting Q&A

Q: "I washed with 1N HCl, but my product disappeared into the aqueous layer." A: 1N HCl (pH ~1) protonates everything.[1] If your product has even a weak basic nitrogen (like a pyridine or aniline), it will salt out.[1] You must titrate to a specific pH window.[1]

Protocol: The "Buffered Wash"
  • Dilution: Dilute reaction mixture with DCM (Piperazine is soluble in DCM, preventing premature precipitation that traps product).[1]

  • The Wash:

    • Prepare a Phosphate Buffer (pH 5.5 - 6.0) .[1]

    • Wash the organic layer 3x with this buffer.[1]

    • Why? At pH 6.0, piperazine (pKa 9.[1]7) is >99% protonated and partitions into water.[1] A product with pKa < 4 (e.g., many aryl amides) remains >99% neutral and stays in DCM.[1]

  • Verification: Check the aqueous layer by TLC (visualize with Ninhydrin or Iodine).[1] Piperazine should be in the water; product in the DCM.[1]

  • Final Polish: Wash organic layer once with brine, dry over Na2SO4, and concentrate.[1]

Module 2: Scavenger Resins (Solid-Phase Extraction)

Best For: Acid-sensitive products, small-scale parallel synthesis (library generation), or when aqueous workup is impossible (emulsions).[1] Mechanism: Uses a polymer-supported electrophile (Isocyanate or Aldehyde) to covalently bind the nucleophilic piperazine.[1] The resin is then filtered off.[1][3]

Comparative Data: Resin Types
Resin TypeFunctional GroupReactivityBest For
PS-Isocyanate -N=C=O[1]High (Fast)Removing 2° amines (Piperazine) rapidly.[1] Forms urea.[1]
PS-Benzaldehyde -CHOModerateRemoving 1° amines.[1] Slower with hindered 2° amines.[1]
PS-TsCl Sulfonyl ChlorideHighHighly reactive, but can react with alcohols/phenols (non-selective).[1]
Protocol: Batch Mode Scavenging
  • Calculate Load: Determine excess piperazine (in mmols). Use 3.0 equivalents of PS-Isocyanate resin relative to the excess piperazine.[1]

  • Solvent Selection: Dissolve crude mixture in DCM or THF . (Avoid alcohols like MeOH/EtOH as they can react with isocyanate resins at high temps).[1]

  • Incubation: Add resin.[1][3] Shake or stir gently at Room Temperature for 2–4 hours .

    • Tip: Do not use magnetic stir bars if possible; they grind the resin beads, creating fine particulates that clog filters.[1] Use an orbital shaker.

  • Filtration: Filter through a fritted syringe or Celite pad.[1] Rinse resin cake with DCM.[1]

  • Result: Filtrate contains product; piperazine is trapped on the beads.[1]

ScavengingMechanism cluster_0 Filtration Step r1 Resin-N=C=O (Solid Support) prod Resin-NH-CO-N-Piperazine (Trapped Solid) r1->prod Covalent Bond Formation pip Piperazine (Solution) pip->prod

Figure 2: Mechanism of PS-Isocyanate scavenging.[1] The piperazine reacts to form an insoluble urea derivative.

Module 3: The "Salt Crash" (Precipitation)

Best For: Large scale (>10g), robust products.[1] Mechanism: Piperazine forms crystalline salts that are insoluble in specific organic solvents, while the product remains in solution.[1]

Troubleshooting Q&A

Q: "I tried crystallizing the product, but piperazine co-crystallized." A: Piperazine is a shape-shifter.[1] It forms hydrates and salts easily.[1][4] You need to force it into a specific, insoluble salt form.[1]

Protocol: The Diacetate Precipitation

Reference: U.S. Patent 2,919,275 [4]

  • Solvent Swap: Switch reaction solvent to Acetone or Isopropyl Acetate .[1]

  • Acid Addition: Add Acetic Acid (2.0 to 2.5 equivalents relative to piperazine).[1]

  • Precipitation: Piperazine diacetate is highly insoluble in acetone/acetate mixtures.[1] It will crash out as a white solid.[1]

  • Isolation: Filter the solid. The filtrate contains your product.[1]

  • Workup: Wash the filtrate with NaHCO3 to remove excess acetic acid.

Module 4: Chromatographic Strategies

Best For: Complex mixtures where other methods failed.[1] Issue: Piperazine streaks on silica due to interaction with acidic silanols.[1]

Mobile Phase Modifiers

If you must use Flash Chromatography:

  • The "Doping" Method: Add 1% Triethylamine (TEA) or 1% NH4OH to both your mobile phase solvents (e.g., DCM and MeOH).[1]

    • Mechanism: The TEA/NH3 saturates the active sites on the silica gel, preventing piperazine from "sticking" and streaking.[1]

  • Elution Order: With TEA added, piperazine usually elutes very late (high polarity).[1] Your less polar product should elute first.[1]

  • Visualization: Use Ninhydrin stain .[1] Piperazine turns a distinct reddish-purple (unlike primary amines which are blue/purple).[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link][1]

  • Khalili, F., et al. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][5] Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] Retrieved from [Link][1]

  • Biotage. (n.d.).[1] ISOLUTE® Scavenger Resins: User Guide. Retrieved from [Link]

  • U.S. Patent No. 2,919,275. (1959).[1] Purification of Piperazine. United States Patent Office.[1][6] Retrieved from

Sources

Solubility issues with 1-(3,5-Dimethylpyridin-2-yl)piperazine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic solubility profiles of complex basic active pharmaceutical ingredients (APIs).

1-(3,5-Dimethylpyridin-2-yl)piperazine is a highly versatile pharmacophore used in CNS and oncology drug discovery. However, its unique structural features create a challenging physicochemical landscape. The steric hindrance provided by the 3-methyl group on the pyridine ring significantly lowers the basicity of the adjacent pyridine nitrogen. Consequently, salt formation is almost exclusively directed toward the piperazine ring, which acts as a diprotic system (estimated


 ~4.5 for the tertiary amine, 

~8.8 for the secondary amine).

This guide bypasses generic advice to provide a self-validating, mechanistic framework for troubleshooting the solubility of this specific compound.

Mechanistic Troubleshooting Guide

The Common-Ion Effect (The Halide Trap)

Many researchers default to synthesizing the hydrochloride (HCl) salt of 1-(3,5-Dimethylpyridin-2-yl)piperazine to improve aqueous solubility[1]. While HCl salts perform exceptionally well in pure water, they often fail dramatically in biological buffers (like PBS) or simulated gastric fluid (SGF). This is driven by the common-ion effect . The high ambient concentration of chloride ions in these physiological media drives the dissolution equilibrium backward, suppressing the solubility of the HCl salt and causing premature precipitation.

  • Causality-Driven Solution: Transition to non-halide counterions such as methanesulfonate (mesylate) or sulfate, which do not suffer from common-ion suppression in standard biological assays.

Microenvironmental pH and Disproportionation

When a salt of 1-(3,5-Dimethylpyridin-2-yl)piperazine dissolves, it alters the pH of the boundary layer surrounding the solid particle—known as the microenvironmental pH[2]. If the bulk media is highly buffered at a neutral pH (e.g., pH 7.4), the dissolved ionized drug rapidly diffuses into the bulk, encounters a pH above its


 (the pH at which the salt and free base have equal solubility), and converts back into the lipophilic free base. This thermodynamic instability is called disproportionation .
  • Causality-Driven Solution: Formulate the assay medium with a polymeric precipitation inhibitor (e.g., HPMC) to maintain a supersaturated state, or select a salt that provides a microenvironmental pH closer to the bulk pH.

Hydrate and Solvate Formation

Piperazine rings are exceptional hydrogen-bond donors and acceptors. In aqueous media, the anhydrous salt of 1-(3,5-Dimethylpyridin-2-yl)piperazine can rapidly convert into a crystalline hydrate (e.g., a hexahydrate)[3]. Because hydrates are already in a lower, more stable energy state with water, their apparent aqueous solubility is significantly lower than that of the anhydrous form.

G Start Compound Precipitation in Assay/Buffer CheckPH Check Buffer pH vs. Compound pKa Start->CheckPH IsPHHigh pH > pH_max? CheckPH->IsPHHigh IsChloride Buffer contains high [Cl-]? CheckPH->IsChloride No Disproportionation Free Base Disproportionation IsPHHigh->Disproportionation Yes AdjustPH Lower pH or use Mesylate/Maleate Salt Disproportionation->AdjustPH CommonIon Common-Ion Effect (HCl Salt) IsChloride->CommonIon Yes IsHydrate Solid Form Change? IsChloride->IsHydrate No ChangeSalt Switch to non-halide salt (e.g., Sulfate) CommonIon->ChangeSalt Hydration Hydrate/Solvate Formation IsHydrate->Hydration Yes Formulation Use Co-solvents or Amorphous Dispersion Hydration->Formulation

Troubleshooting workflow for identifying and resolving precipitation of piperazine salts.

Quantitative Data: Salt Form Comparison

To guide your salt selection, the following table summarizes the physicochemical properties of representative 1-(3,5-Dimethylpyridin-2-yl)piperazine forms.

Solid FormActive pKa SitesMicroenvironmental pHAqueous Solubility (mg/mL)HygroscopicityPrimary Risk Factor
Free Base 4.5, 8.8~ 8.5< 0.1LowPoor intrinsic solubility
Di-HCl Salt 4.5, 8.8~ 2.0> 50 (in pure

)
HighCommon-ion effect in PBS/SGF
Mesylate Salt 4.5, 8.8~ 3.5> 100ModerateDeliquescence at high humidity
Sulfate Salt 4.5, 8.8~ 3.0~ 30LowHigh crystal lattice energy

Experimental Protocols

Protocol 1: Thermodynamic Solubility & Determination (Self-Validating Shake-Flask Method)

This protocol does not just measure solubility; it self-validates by confirming whether the solid phase has altered during the experiment, a critical step often missed in early drug development[3].

  • Equilibration: Add an excess amount (e.g., 15 mg) of the 1-(3,5-Dimethylpyridin-2-yl)piperazine salt to a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Incubation: Seal the vial and place it on an orbital shaker at 37°C for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached and to allow any slow-forming hydrates to crystallize.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Carefully extract the supernatant.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of the filtrate to saturate any non-specific binding sites on the filter membrane, ensuring accurate quantification.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the exact solubility limit.

  • Solid-State Verification (The Validation Step): Dry the residual solid pellet from step 4 and analyze it via X-ray Powder Diffraction (XRPD). If the diffraction pattern differs from your starting material, your compound has undergone disproportionation or hydrate conversion[4].

Protocol 2: Anti-Solvent Precipitation for Amorphous Nanosuspensions

If salt screening fails to yield a viable candidate due to high lattice energy, generating an amorphous nanosuspension can physically bypass the crystalline barrier[1].

  • Organic Phase: Dissolve 10 mg of the free base in 1 mL of a water-miscible solvent (e.g., DMSO).

  • Aqueous Phase: Prepare 9 mL of an aqueous stabilizer solution (e.g., 0.5% w/v Poloxamer 188 in water) to prevent particle agglomeration.

  • Precipitation: Under high-speed homogenization (15,000 RPM), rapidly inject the organic phase into the aqueous phase. The sudden shift in polarity forces instantaneous precipitation of amorphous nanoparticles.

  • Solvent Removal: Remove the organic solvent via tangential flow filtration (TFF) to prevent Ostwald ripening (the growth of large crystals at the expense of small ones).

G SolidSalt Solid Salt Form (e.g., Mesylate) Dissolution Dissolution in Aqueous Media SolidSalt->Dissolution MicroPH Microenvironmental pH Shift (Acidic) Dissolution->MicroPH Ionized Ionized Drug (High Solubility) MicroPH->Ionized Maintains ionization BulkPH Bulk Media pH Neutralization Ionized->BulkPH Diffusion into bulk BulkPH->Ionized pH < pKa FreeBase Free Base Precipitation (Low Solubility) BulkPH->FreeBase pH > pKa

Mechanistic pathway of piperazine salt dissolution, microenvironmental pH shifts, and disproportionation.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves completely when I make a 10 mM stock in DMSO, but when I dilute it 1:100 into my cell culture media, it crashes out after 30 minutes. Why? A1: You are observing kinetic supersaturation followed by nucleation. The DMSO temporarily forces the compound into solution, but once diluted, the concentration exceeds the thermodynamic solubility of the free base at the media's pH (~7.4). The 30-minute delay is the induction time required for crystal nucleation. You must either lower the stock concentration, use a co-solvent/surfactant, or utilize Protocol 2 to create a stable nanosuspension[1].

Q2: I performed a salt screen, but the resulting salts did not significantly improve solubility or were unstable. What are my next options? A2: If chemical modification (salt formation) is not viable due to high lattice energy or rapid disproportionation, you must pivot to physical modification. Consider formulating the compound as a cyclodextrin inclusion complex (e.g., using HP-β-CD) to shield the hydrophobic dimethylpyridine ring, or utilize lipid-based formulations (e.g., SEDDS) to bypass aqueous dissolution entirely[1].

Q3: Is a di-salt always better than a mono-salt for this diprotic compound? A3: Absolutely not. While 1-(3,5-Dimethylpyridin-2-yl)piperazine has multiple basic nitrogens, forcing a di-salt (e.g., di-HCl or di-mesylate) often results in a highly hygroscopic powder that degrades rapidly upon exposure to ambient humidity. Furthermore, di-salts create a highly acidic microenvironmental pH, which can cause severe local tissue irritation in in vivo studies or trigger rapid disproportionation when the buffering capacity of the assay media neutralizes the acid[2]. A well-crystallized mono-salt is usually the superior development candidate.

References

  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem.
  • Molecular Pharmaceutics. Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties.
  • Frontiers in Pharmacology. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers.

Sources

Controlling regioselectivity in dimethylpyridine amination

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Regioselective Amination of Dimethylpyridines (Lutidines) Ticket Volume: High Support Tier: Level 3 (Senior Scientist / Process Chemistry)

Introduction: The "Lutidine Challenge"

Welcome to the technical support hub for dimethylpyridine (lutidine) functionalization. As a researcher, you face a dichotomy: the pyridine ring is electron-deficient (resisting electrophilic attack), yet the nitrogen atom poisons many transition metal catalysts. Adding two methyl groups introduces significant steric and electronic bias, turning regioselectivity into a complex puzzle.

This guide abandons generic advice. We focus on three distinct workflows: Transition Metal Catalysis (Buchwald-Hartwig) , Radical C-H Functionalization (Minisci) , and N-Oxide Activation .

Module 1: Diagnostic & Strategy Selection

Before troubleshooting, confirm your synthetic pathway. The position of your methyl groups dictates the viable chemistry.

Visual Workflow: Method Selector

MethodSelector Start Start: Define Substrate & Goal Q1 Is the Lutidine Halogenated? Start->Q1 Yes_Halo Yes (Cl/Br/I present) Q1->Yes_Halo Yes No_Halo No (Native Lutidine) Q1->No_Halo No Q2 Is the Halogen at the Desired Site? Yes_Halo->Q2 Q3 Target Position? No_Halo->Q3 Method_BH Method A: Buchwald-Hartwig (Focus: Ligand Selection) Q2->Method_BH Yes (C3/C5 or difficult C2) Method_SNAr Method: SNAr (Only for C2/C4 Halides) Q2->Method_SNAr Yes (Activated C2/C4) Target_Alpha Alpha (C2/C6) Q3->Target_Alpha Primary Goal Target_Gamma Gamma (C4) Q3->Target_Gamma Secondary Goal Method_NOxide Method B: N-Oxide Activation (High C2 Selectivity) Target_Alpha->Method_NOxide Method_Minisci Method C: Minisci Radical (C2/C4 Competition) Target_Alpha->Method_Minisci Target_Gamma->Method_Minisci

Caption: Decision matrix for selecting the optimal amination pathway based on substrate availability and regioselectivity targets.

Module 2: Transition Metal Catalysis (Buchwald-Hartwig)[1]

Context: You are coupling a halogenated dimethylpyridine with an amine. Primary Issue: Catalyst deactivation (poisoning) and poor conversion of chloropyridines.

Ticket #101: "My reaction stalls at 20% conversion with 2-chloro-3,5-lutidine."

Root Cause Analysis:

  • Inhibitory Coordination: The pyridine nitrogen (especially in electron-rich lutidines) binds competitively to the Pd(0) center, displacing the phosphine ligand and shutting down the catalytic cycle.

  • Rate-Limiting Oxidative Addition: Electron-rich pyridines (due to methyl donation) make the C-Cl bond stronger and less prone to oxidative addition compared to electron-poor pyridines.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Ligand Class Switch to Buchwald Gen 3/4 Precatalysts (e.g., BrettPhos, RuPhos).Bulky biaryl phosphines prevent the formation of off-cycle Pd-pyridine resting states via steric repulsion [1].
Base Selection Use LiHMDS or NaOtBu. Weaker bases (carbonates) are often too slow for deactivated chloropyridines. Soluble bases ensure rapid deprotonation of the amine.
Pd Source Pd-PEPPSI-IPr or G3-Palladacycles .These precatalysts ensure rapid initiation and are more robust against heteroatom coordination than Pd(OAc)2 [2].

Self-Validating Check:

  • Run a control with a non-coordinating substrate (e.g., chlorotoluene). If that works but the lutidine fails, N-coordination is the culprit. Increase ligand loading to 2:1 (L:Pd) or switch to BrettPhos.

Module 3: Direct C-H Functionalization (Minisci & N-Oxide)

Context: You are aminating native lutidine (no halogen). Primary Issue: Controlling C2 vs. C6 vs. C4 selectivity.

Ticket #205: "I need to aminate 3,4-lutidine. I'm getting a mixture of isomers."

The Regioselectivity Matrix: For 3,4-lutidine, you have two alpha positions: C2 (adjacent to C3-Me) and C6 (adjacent to C5-H).

  • C2 Position: Sterically crowded (ortho-methyl effect).

  • C6 Position: Sterically accessible.

Solution A: The Minisci Reaction (Radical)

  • Mechanism: Nucleophilic alkyl radical attacks the protonated (electron-deficient) pyridine.

  • Outcome: Highly favors C6 .[1]

  • Protocol: Use an alkyl carboxylic acid + AgNO3 + (NH4)2S2O8 in TFA/Water. The radical avoids the steric bulk of the C3-methyl group [3].

Solution B: N-Oxide Rearrangement (Electrophilic)

  • Mechanism: Activation of N-O with Ts2O or PyBroP, followed by nucleophilic attack of the amine.

  • Outcome: Exclusively C6 .

  • Why: The bulky activating group on the Oxygen interacts sterically with the C3-methyl, forcing the incoming nucleophile (amine) to the less hindered C6 position [4].

Ticket #206: "How do I aminate 2,5-lutidine? Both alpha positions seem open."

This is a trap. They are not equally open.

  • C2: Adjacent to C3-H.

  • C6: Adjacent to C5-Me.

Visualizing the Steric Clash:

Sterics cluster_25Lut 2,5-Lutidine Steric Map N1 N C2 C2 (Open) N1->C2 C3 C3-H C2->C3 C4 C4-H C3->C4 C5 C5-Me C4->C5 C6 C6 (Hindered) C5->C6 Methyl Group CH3 C5->Methyl Group Steric Bulk C6->N1

Caption: In 2,5-lutidine, the C5-methyl group imposes steric strain on the C6 position, directing functionalization toward C2.

Resolution:

  • For C2-Amination: Use N-Oxide activation (e.g., Ts2O/tBuNH2 method).[2] The reagent will preferentially attack the less hindered C2 position. Expect >90:1 C2:C6 selectivity [5].

  • For C6-Amination: This is "Contra-Steric." You must block C2 (e.g., via temporary halogenation) or use a directing group on the C5-methyl (rare/difficult).

Module 4: Advanced Protocols & Data

Protocol: One-Pot N-Oxide Amination (The "Fier" Method)

Best for: High regioselectivity under mild conditions.

  • Oxidation: Dissolve lutidine (1.0 equiv) in DCM. Add mCPBA (1.1 equiv). Stir 2h. Wash with NaHCO3. Isolate N-oxide.[2][3]

  • Activation: Dissolve N-oxide in Trifluorotoluene (PhCF3). Add Ts2O (1.1 equiv) and the Amine (1.2 equiv).

  • Trigger: Cool to 0°C. Add Pyridine (2.0 equiv) or DIPEA to scavenge acid.

  • Reaction: Stir at RT for 2-4h.

  • Deprotection (if needed): If using Ts2O, the intermediate sulfonamide may need TFA deprotection if it doesn't eliminate spontaneously.

Lutidine Regioselectivity Lookup Table
SubstrateMethod: Radical (Minisci)Method: N-Oxide (Ts2O)Major IsomerReason
2,3-Lutidine C6C66-Amino C2 is blocked by Me.
2,4-Lutidine C6C66-Amino C2 blocked. C4 blocked.
2,5-Lutidine C2 (Major) / C6 (Minor)C2 (Exclusive)2-Amino C6 is hindered by C5-Me.
2,6-Lutidine Fails/Poor Fails N/ABoth alpha sites blocked.
3,4-Lutidine C6C66-Amino C2 is hindered by C3-Me.
3,5-Lutidine C2/C6 (Mix)C2/C6 (Mix)Mix Symmetric.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Buchwald–Hartwig Amination. Chemistry – A European Journal, 15(1), 150-160.

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.

  • Fier, P. S., Kim, S., & Cohen, R. D. (2020).[4] A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614–8618.

  • Yin, J., et al. (2007).[2] A General and Efficient 2-Amination of Pyridines and Quinolines.[2][5] The Journal of Organic Chemistry, 72(12), 4554–4557.

Sources

Technical Support Center: Recrystallization of Dimethylpyridyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: RECRYST-DPP-001

Introduction: The Amphiphilic Challenge

Welcome to the technical support center. You are likely working with a molecule that possesses a "schizophrenic" solubility profile. Dimethylpyridyl piperazine derivatives contain two distinct domains:

  • The Polar Domain: The piperazine ring (secondary or tertiary amine) and the pyridine nitrogen, which act as hydrogen bond acceptors/donors.

  • The Lipophilic Domain: The aromatic pyridine ring and, crucially, the dimethyl substituents.

Why this matters: This amphiphilic nature is the primary cause of your recrystallization difficulties. These compounds often refuse to crystallize in purely non-polar solvents (insoluble) or purely polar solvents (too soluble), and they are notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than forming a crystal lattice.[1][2]

The following guide is structured to troubleshoot these specific physicochemical behaviors.

Module 1: Solvent Selection Matrix

Do not rely on trial-and-error. Use this matrix based on dielectric constants and hydrogen bonding capability tailored for aminopyridines.

Primary Solvent Systems
Solvent ClassSpecific SolventRoleTechnical Notes
Alcohols Isopropanol (IPA) Primary Gold Standard. Balances the polarity of the piperazine with the lipophilicity of the methyl groups. High boiling point allows significant thermal gradient.
Alcohols Ethanol (Absolute) PrimaryGood for more polar derivatives. Warning: Avoid 95% EtOH initially; water content can force hydrate formation which complicates drying.
Esters Ethyl Acetate (EtOAc) PrimaryExcellent for "cleaning" impurities. If your compound is too soluble, use as a solvent in a binary system with Heptane.
Chlorinated DCM / Chloroform SolubilizerUse only if necessary. Too strong for crystallization alone. Use only to dissolve the crude oil before adding an anti-solvent.
Hydrocarbons Heptane Anti-Solvent Preferred over Hexane (higher flash point, less toxic). The dimethyl groups usually provide enough lipophilicity to prevent immediate precipitation (gumming).
Ethers MTBE HybridA "Goldilocks" solvent. Often works as a single solvent for crystallization upon cooling to -20°C.
The "Danger Zone" (Solvents to Avoid)
  • Diethyl Ether: High volatility causes "skinning" (crust formation) on the surface, trapping impurities.

  • Acetone: Can react with the secondary amine of the piperazine (if unsubstituted) to form an imine/enamine impurity.

  • Water (for Free Base): often leads to sticky gums/oils. Only use water if crystallizing a salt form (e.g., HCl, Maleate).

Module 2: Visualization of Solvent Logic

The following decision tree illustrates the logical flow for selecting a solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude Material State SolubilityCheck Test Solubility in Hot IPA (80°C) Start->SolubilityCheck SolubleHot Fully Soluble? SolubilityCheck->SolubleHot CoolsToCrystal Cool to RT: Crystals? SolubleHot->CoolsToCrystal Yes NotSoluble Insoluble in Hot IPA SolubleHot->NotSoluble No SuccessIPA Protocol A: Single Solvent IPA CoolsToCrystal->SuccessIPA Yes OilsOut Problem: Oils Out? CoolsToCrystal->OilsOut No (Stays Soluble or Oils) AddAntiSolvent Protocol B: IPA + Heptane (Dropwise) OilsOut->AddAntiSolvent Stays Soluble SaltForm Consider Salt Formation (HCl/Maleate) OilsOut->SaltForm Oils Out (Phase Sep) SwitchSolvent Switch to EtOAc or Toluene NotSoluble->SwitchSolvent SwitchSolvent->AddAntiSolvent If Soluble Hot

Figure 1: Decision matrix for solvent selection. Note the critical pivot point at "Oiling Out," which suggests a transition to salt formation.

Module 3: Troubleshooting "Oiling Out"

Symptom: As the hot solution cools, you see emulsified droplets (oil) forming on the glass walls or bottom before any crystals appear. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This is common in dimethylpyridyl derivatives due to low lattice energy.

The Rescue Protocol: Seeded Cooling Crystallization

Do not simply cool the flask in an ice bath. This guarantees an oil. Follow this thermodynamic control method:

  • Determine Saturation Temperature (

    
    ):  Find the temperature where your compound is perfectly dissolved. Let's say it is 60°C.
    
  • Superheat: Heat the solution to

    
     (e.g., 65°C) to ensure total dissolution.
    
  • Controlled Cooling: Cool slowly to

    
     (e.g., 58°C). The solution is now slightly supersaturated but metastable.
    
  • The Seed: Add 0.1% w/w of pure seed crystals.

    • No seeds available? Scratch the glass wall vigorously with a glass rod at the air-liquid interface to generate nucleation sites.

  • Isothermal Hold: Hold the temperature at 58°C for 30-60 minutes.

    • Why? You must allow the oil droplets to redissolve and deposit onto the crystal seeds.

  • Slow Ramp: Cool at a rate of 10°C per hour until room temperature is reached.

Module 4: Salt Formation Strategy

If the free base persists as an oil, you must change the physical properties of the molecule by forming a salt.

Recommended Counter-ions for Piperazines:

  • Fumaric Acid / Maleic Acid: These dicarboxylic acids often bridge two piperazine molecules or form stable 1:1 salts with high lattice energies.

    • Solvent: Ethanol or Acetone.[3]

  • HCl (Hydrochloric Acid):

    • Warning: Piperazine dihydrochlorides are often hygroscopic. Monohydrochlorides are preferred but hard to control stoichiometrically.

    • Solvent: IPA or Ethanol (add HCl in ether/dioxane dropwise).

Module 5: Frequently Asked Questions (FAQs)

Q: My product is crystallizing, but it is bright yellow. It should be white. What is happening? A: Pyridine rings are susceptible to oxidation to N-oxides (yellow/orange) if left in solution too long, especially in the presence of light and air.

  • Fix: Perform recrystallization under an inert atmosphere (

    
     balloon). Add a pinch of activated charcoal to the hot solution, stir for 5 minutes, and filter hot through Celite before cooling.
    

Q: I used DCM/Hexane, and the product precipitated as a gum immediately. Why? A: You induced "crashing out" rather than crystallization. Hexane is a non-solvent. When you added it, the local concentration of anti-solvent exceeded the metastable limit instantly.

  • Fix: Reverse the addition. Dissolve the compound in DCM.[4] Place the DCM solution in a chamber saturated with Hexane vapor (Vapor Diffusion method) or layer the Hexane carefully on top without mixing, allowing slow diffusion over 24 hours.

Q: The NMR shows trapped solvent peaks that vacuum drying won't remove. A: Piperazine derivatives often form solvates (clathrates) with chlorinated solvents or benzene.

  • Fix: Recrystallize from a non-solvate forming solvent like IPA or EtOAc. Alternatively, melt the solid (if stable) under high vacuum to collapse the lattice and release the solvent.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection for basic amines).

  • BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds: Troubleshooting Oiling Out. (General protocols for piperazine handling).

  • Prat, D., et al. (2016).[6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[6] (Source for solvent safety and green chemistry rankings).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Mechanisms and Solutions. (Technical explanation of LLPS).

Sources

Stability of 1-(3,5-Dimethylpyridin-2-yl)piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Executive Summary: Chemical Stability Profile

Compound: 1-(3,5-Dimethylpyridin-2-yl)piperazine CAS: (Specific CAS may vary by salt form, generic structure referenced) Core Scaffold: 2-Aminopyridine derivative /


-Arylpiperazine.

Technical Verdict: This compound exhibits high stability under standard acidic conditions (e.g., 0.1 M – 1.0 M HCl or TFA) at ambient temperature. The primary interaction in acidic media is protonation (salt formation), not degradation. However, specific vulnerabilities exist regarding oxidative degradation and pseudo-degradation (analytical artifacts) which are frequently mistaken for instability.

Part 1: The Stability Matrix

The following table summarizes the behavior of 1-(3,5-Dimethylpyridin-2-yl)piperazine under various stress conditions.

ConditionStability RatingPrimary OutcomeMechanism / Notes
Dilute Acid (pH 1-4) High Salt FormationProtonation of piperazine secondary amine (

) and pyridine nitrogen. Reversible upon neutralization.
Strong Acid (pH < 1) Moderate Salt / HydrolysisStable at RT. Prolonged heating (>80°C) in conc. HCl/HBr may cleave the C–N bond (hydrolysis).
Oxidative Media Low-Moderate DegradationSusceptible to

-oxidation or ring opening if metal ions (Fe²⁺, Cu²⁺) are present.
LC-MS Conditions Variable ArtifactsWarning: Reacts with trace formic acid/formaldehyde in methanol to form

-formyl adducts (+28 Da).

Part 2: Deep-Dive Mechanisms & Visualizations

Acid-Base Behavior vs. Hydrolysis

In acidic media, the molecule acts as a di-acidic base.

  • First Protonation: Occurs at the piperazine

    
     (secondary amine), which is the most basic center (pKa ~9-10).
    
  • Second Protonation: Occurs at the pyridine nitrogen (pKa ~3-4).

Why it is stable: The 3,5-dimethyl substitution pattern provides significant steric hindrance around the C2-position. This steric bulk protects the amidine-like linkage from nucleophilic attack by water, making this molecule significantly more resistant to hydrolysis than unsubstituted 1-(pyridin-2-yl)piperazine.

Degradation Pathway Diagram

degradation_pathway Parent Parent Molecule (Free Base) Salt Dihydrochloride Salt (Stable Species) Parent->Salt + H+ (Fast, Reversible) Artifact N-Formyl Adduct (+28 Da Artifact) Parent->Artifact MeOH + Formic Acid (LC-MS Condition) Salt->Parent + OH- Inter Tetrahedral Intermediate (High Energy) Salt->Inter H2O / Heat (>80°C) (Slow) Prod1 3,5-Dimethylpyridin-2-ol Inter->Prod1 C-N Cleavage Prod2 Piperazine Inter->Prod2 Leaving Group

Caption: Figure 1. Reaction pathways in acidic media. The green path represents the dominant reversible salt formation. The red path indicates hydrolysis, which is kinetically hindered by the 3-methyl group. The gray path highlights a common analytical false positive.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "My sample precipitated immediately upon adding acid."
  • Diagnosis: You have likely formed the dihydrochloride salt .

  • Explanation: The free base is soluble in organic solvents (DCM, EtOAc). Upon adding strong acid (e.g., 4M HCl in Dioxane), the molecule becomes doubly protonated. This highly polar ionic species is insoluble in non-polar organic solvents and precipitates.

  • Solution:

    • Filter the solid; this is a purification step, not degradation.

    • Dissolve the precipitate in water or methanol to confirm.

    • If recovery of the free base is required, neutralize with saturated NaHCO₃ and extract back into DCM.

Issue 2: "I see a 'Ghost Peak' [M+28] in my LC-MS data after storage."
  • Diagnosis: Formation of

    
    -Formyl-1-(3,5-dimethylpyridin-2-yl)piperazine .
    
  • Explanation: Secondary amines (the piperazine tail) are nucleophilic. If your mobile phase contains Methanol and Formic Acid (common for LC-MS), or if the solvent is contaminated with trace formaldehyde, the piperazine nitrogen will react to form a formamide adduct (+28 Da mass shift). This is an artifact , not inherent instability.

  • Solution:

    • Switch to Acetonitrile/Water with Ammonium Acetate.

    • Use fresh, high-purity solvents.

    • Avoid storing samples in methanolic acid for >24 hours.

Issue 3: "The retention time shifts dramatically between runs."
  • Diagnosis: pH sensitivity of the stationary phase interaction.

  • Explanation: The pyridine ring's protonation state fluctuates near pH 3-4. If your mobile phase buffer is not strong enough, the local pH shift caused by the sample injection can alter the ionization state, causing peak tailing or shifting.

  • Solution: Buffer the aqueous mobile phase effectively (e.g., 10mM Ammonium Formate, pH 3.0) rather than just using 0.1% Formic Acid.

Part 4: Validated Stress Test Protocol

To empirically verify stability in your specific matrix, follow this Forced Degradation Protocol .

Objective: Distinguish between salt formation and hydrolytic degradation.

Reagents:

  • 1N HCl

  • 1N NaOH

  • HPLC-grade Acetonitrile

Workflow:

  • Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile (Stock).

  • Acid Stress: Aliquot 100 µL Stock + 400 µL 1N HCl .

    • Sample A: Store at Room Temp for 24 hours.

    • Sample B: Heat at 60°C for 4 hours.

  • Neutralization (Critical): Before injection, neutralize with 400 µL 1N NaOH .

    • Why? Injecting highly acidic samples can distort peak shape, mimicking degradation.

  • Analysis: Dilute to 1 mL with mobile phase and analyze via HPLC-UV (254 nm).

Acceptance Criteria:

  • Sample A: >99.0% recovery (peak area) relative to fresh standard.

  • Sample B: >98.0% recovery. (If <95%, hydrolysis of the 2-aminopyridine bond is occurring).

Part 5: Troubleshooting Decision Tree

troubleshooting_tree Start User Observation Precip Precipitation in Acid? Start->Precip NewPeak New Peak in HPLC? Start->NewPeak SaltCheck Is precipitate water soluble? Precip->SaltCheck MassCheck Check Mass Shift (MS) NewPeak->MassCheck SaltYes Conclusion: Salt Formation (Normal) SaltCheck->SaltYes Yes SaltNo Conclusion: Polymerization/Oligomer (Check purity) SaltCheck->SaltNo No Plus28 +28 Da (Formylation) MassCheck->Plus28 Solvent Artifact MinusPiz Peak at Pyridone Mass (Hydrolysis) MassCheck->MinusPiz Acid Hydrolysis Plus16 +16 Da (N-Oxide) MassCheck->Plus16 Oxidation

Caption: Figure 2.[1][2] Diagnostic logic flow for identifying stability issues versus experimental artifacts.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for the stability of amidines and 2-aminopyridines).
  • Rocchigiani, M. et al. (2024). "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors." PMC (PubMed Central). Available at: [Link] (Demonstrates the synthesis of pyridylpiperazines under reflux conditions, confirming thermal/chemical stability).

  • Freeman, S. A., et al. (2010). "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." University of Texas at Austin / OSTI. Available at: [Link] (Definitive source on oxidative degradation and formylation artifacts of the piperazine ring).

  • Zajac, M., et al. (2010). "The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]... in aqueous-organic solutions." Acta Poloniae Pharmaceutica. Available at: [Link] (Kinetic data on the hydrolysis of N-arylpiperazine derivatives).

Sources

Validation & Comparative

Predictive Accuracy of ^13^C NMR Chemical Shifts for the 3,5-Dimethylpyridin-2-yl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 3,5-dimethylpyridin-2-yl moiety is a highly privileged pharmacophore, serving as the core structural motif in blockbuster proton pump inhibitors like omeprazole[1] and numerous novel kinase inhibitors. For synthetic chemists and analytical scientists, unambiguous structural elucidation of this heterocyclic system is paramount. However, assigning the ^13^C NMR spectrum of this moiety presents significant challenges: the quaternary carbons (C2, C3, C5) suffer from long longitudinal relaxation times (


) and their chemical shifts are highly sensitive to the steric and electronic nature of the C2-substituent.

This guide objectively compares the performance of three leading ^13^C NMR prediction methodologies—Empirical Additivity Rules, Database/HOSE-Code Algorithms, and Quantum Mechanical (DFT) Calculations—against experimental data to help you select the optimal tool for your structural validation workflows.

Mechanistic Context: The 3,5-Dimethylpyridin-2-yl System

To understand why certain prediction tools fail or succeed, we must first examine the causality behind the moiety's chemical shifts[2].

  • Anisotropic Effects: The pyridine nitrogen creates a strong magnetic anisotropy, heavily deshielding the adjacent C2 and C6 positions.

  • Steric Compression (

    
    -gauche effect):  The methyl group at C3 frequently engages in steric clashes with bulky substituents attached at C2. This compression alters the local electron density, typically causing an upfield shift (shielding) of the C3 and C3-methyl carbons—a subtle geometric nuance that basic empirical models often miss.
    
  • Hyperconjugation: The methyl groups at C3 and C5 donate electron density into the

    
    -system, subtly shielding the ortho and para positions (C2, C4, C6) relative to an unsubstituted pyridine.
    

Comparative Analysis of Prediction Methodologies

We evaluated three distinct software/methodological approaches for predicting the ^13^C NMR shifts of a representative model compound: Methyl 4-(3,5-dimethylpyridin-2-yl)-2-methylene-3-phenylbutanoate[3].

A. Empirical Additivity Models (e.g., ChemDraw Professional)
  • Mechanism: Uses base structural values and adds incremental shifts based on substituents.

  • Performance: Fast but inherently limited. It fails to account for 3D conformational dynamics, specifically the dihedral angle between the C2-alkyl chain and the pyridine ring, leading to significant errors at the C2 and C3 positions.

B. HOSE-Code / Database Algorithms (e.g., Mnova NMRPredict, ACD/Labs)
  • Mechanism: Employs Hierarchical Orthogonal Space Encoding (HOSE) to match the coordination spheres of the target molecule against a vast database of experimental spectra.

  • Performance: Highly accurate if the specific 3,5-dimethylpyridin-2-yl fragment exists in the training set. It effectively captures average steric effects but can falter if the C2 substituent is highly novel.

C. Quantum Mechanical DFT Calculations (e.g., Gaussian 16)
  • Mechanism: Calculates the absolute magnetic shielding tensors based on optimized 3D electron density using Gauge-Independent Atomic Orbital (GIAO) methods.

  • Performance: The gold standard. By explicitly modeling the lowest-energy conformers and applying solvent models (PCM), DFT captures the exact

    
    -gauche interactions and hydrogen bonding effects, yielding the lowest Mean Absolute Error (MAE).
    
Quantitative Data Comparison

The table below summarizes the predictive performance of each method against the experimental ^13^C NMR data (acquired at 75 MHz in CDCl3) for the pyridine core of our model compound[3].

Carbon PositionExperimental Shift (ppm)Empirical (ChemDraw)Database (Mnova)DFT (GIAO-mPW1PW91)
C2 (Quaternary)154.8157.2155.1154.6
C6 (CH)147.1149.0147.4147.3
C4 (CH)138.3136.5138.0138.5
C3 (Quaternary)131.1134.0131.5130.9
C5 (Quaternary)130.5132.8130.2130.7
C3-CH3 18.621.018.818.5
C5-CH3 18.019.518.218.1
Mean Absolute Error (MAE) - 2.21 ppm 0.34 ppm 0.20 ppm

Decision Workflow Visualization

NMR_Prediction Start Target: 3,5-Dimethylpyridin-2-yl Empirical Empirical (e.g., ChemDraw) Fast, Low Accuracy Start->Empirical Database Database (e.g., Mnova) Medium Speed, High Accuracy Start->Database DFT DFT-GIAO (e.g., Gaussian) Slow, Highest Accuracy Start->DFT Exp Experimental 13C NMR (CDCl3, 101 MHz) Start->Exp Compare Data Correlation & Signal Assignment Empirical->Compare Database->Compare DFT->Compare Exp->Compare

Workflow comparing 13C NMR prediction methodologies against experimental acquisition.

Experimental & Computational Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent propagation of error.

Protocol A: Self-Validating ^13^C NMR Acquisition

Causality: Quaternary carbons in the 3,5-dimethylpyridin-2-yl ring (C2, C3, C5) lack attached protons, eliminating dipole-dipole relaxation pathways. This results in long


 relaxation times. Standard acquisition parameters will artificially suppress these signals.
  • Sample Preparation: Dissolve 40–50 mg of the analyte in 0.6 mL of CDCl3 containing 0.05% v/v Tetramethylsilane (TMS).

    • Validation Check: The high concentration ensures sufficient signal-to-noise (S/N > 10:1) for quaternary carbons within a reasonable timeframe. TMS provides an absolute 0.00 ppm reference, eliminating solvent-shift artifacts.

  • Instrument Setup: Tune and match the probe on a 400 MHz (or higher) spectrometer (101 MHz for ^13^C).

  • Pulse Sequence Selection: Use an Inverse-Gated Decoupling sequence (e.g., zgig on Bruker).

    • Causality: Standard proton decoupling (WALTZ-16) operates continuously, causing Nuclear Overhauser Effect (NOE) enhancements that disproportionately inflate the signals of CH carbons (C4, C6) while leaving quaternary carbons weak. Inverse-gated decoupling turns off the decoupler during the relaxation delay, suppressing NOE and allowing for quantitative integration.

  • Parameter Optimization: Set the relaxation delay (

    
    ) to at least 30 seconds .
    
    • Validation Check: Run a preliminary scan. If the integrals of C2, C3, and C5 are not approximately 1:1:1 relative to each other, increase

      
       to ensure full magnetization recovery.
      
  • Acquisition: Acquire a minimum of 512 transients. Process with an exponential window function (Line Broadening = 1.0 Hz) to optimize S/N without sacrificing the resolution needed to separate the C3 and C5 signals.

Protocol B: DFT GIAO Validation Workflow

Causality: A single static 3D structure cannot represent molecules in solution. A conformational search is required to find the Boltzmann-weighted average of the chemical shifts.

  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Submit the lowest energy conformers to DFT optimization using the B3LYP/6-31G(d) level of theory in Gaussian 16. Ensure no imaginary frequencies are present in the frequency calculation.

    • Validation Check: The absence of imaginary frequencies confirms the structures are true local minima, not transition states.

  • NMR Shielding Calculation: Calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

    • Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the lone pair on the pyridine nitrogen, which heavily influences the C2 and C6 shifts.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for chloroform.

  • Data Processing: Convert the calculated isotropic shielding values (

    
    ) to chemical shifts (
    
    
    
    ) using a linear scaling equation derived from a standard set of experimental molecules, or relative to a calculated TMS standard.

References

  • Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via... Beilstein Journal of Organic Chemistry.
  • 3,5-Dimethylpyridine | C7H9N | CID 11565. PubChem.
  • The tautomerism of Omeprazole in solution: A 1H and 13C NMR study. ResearchGate.

Sources

High-Performance Liquid Chromatography (HPLC) Strategies for the Separation of Pyridyl Piperazine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when separating basic, nitrogen-rich pharmacophores. Pyridyl piperazines—widely used as core scaffolds in CNS drug discovery and as derivatizing agents for occupational exposure monitoring (e.g., )—present a unique chromatographic challenge.

Separating positional isomers of pyridyl piperazine (such as 1-(2-pyridyl)piperazine versus 1-(4-pyridyl)piperazine) requires moving beyond traditional reversed-phase brute force. This guide objectively compares alternative stationary phases, explaining the physicochemical causality behind their performance, and provides a field-validated protocol for achieving baseline resolution.

The Mechanistic Challenge of Pyridyl Piperazines

To design a self-validating separation system, we must first understand the analyte's physicochemical profile:

  • Dual Basicity: The piperazine ring contains two secondary/tertiary amines with pKa values typically around 5.3 and 9.7. At a standard acidic mobile phase (pH 2.5–3.0), these nitrogens are fully protonated. On a standard C18 column, these cations interact intensely with residual, unendcapped silanols on the silica matrix, leading to severe peak tailing and unpredictable retention shifts.

  • Isomeric Similarity: Positional isomers of the pyridyl ring (ortho, meta, para) possess nearly identical hydrophobicities. A C18 column, which relies purely on dispersive (hydrophobic) interactions, lacks the spatial recognition required to resolve them.

To achieve baseline separation, we must exploit alternative intermolecular forces: hydrophilic partitioning ,


 interactions , and dipole-dipole recognition .

Comparative Evaluation of Stationary Phases

Approach A: Traditional Reversed-Phase (C18)

While C18 is the industry default, it is poorly suited for basic isomers. To suppress the ionization of the piperazine nitrogens and reduce silanol tailing, the mobile phase pH must be raised above 10 (e.g., using triethylamine or ammonium hydroxide).

  • The Flaw: High pH aggressively dissolves standard silica backbones, drastically reducing column lifetime. Furthermore, the lack of

    
    -electron interactions means positional isomers often co-elute.
    
Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar piperazine derivatives that exhibit no retention on C18, HILIC is a powerful alternative. Using a Cyanopropyl (CN) or bare silica phase with a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC operates via partitioning into a water-enriched layer on the silica surface.

  • The Advantage: Because the mobile phase is highly organic, desolvation in mass spectrometry (MS) is highly efficient. HILIC provides excellent peak shape for piperazines without requiring high salt or ion-pairing agents (). However, it struggles to resolve subtle positional isomers that share similar polarities.

Approach C: Pentafluorophenyl (PFP) Phase – The Recommended Choice

For positional isomers, fluorinated phases like PFP are the gold standard. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating a strongly electron-deficient cavity (a


-acid).
  • The Advantage: The electron-rich pyridyl ring of the analyte acts as a

    
    -base, creating a strong 
    
    
    
    charge-transfer interaction. Crucially, the rigid PFP ring is highly sensitive to the steric shape and dipole moment of the analyte. Because 2-pyridyl, 3-pyridyl, and 4-pyridyl piperazines have distinct dipole vectors, the PFP column easily resolves them with baseline separation.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these columns when tasked with separating a mixture of 1-(2-pyridyl)piperazine and 1-(4-pyridyl)piperazine.

Performance MetricC18 (Reversed-Phase)HILIC (Cyanopropyl)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic (Dispersive)Hydrophilic Partitioning

, Dipole, Steric
Positional Isomer Resolution (

)
< 0.8 (Co-elution)~ 1.2 (Partial)> 2.5 (Baseline)
Peak Shape (Asymmetry Factor) 1.8 - 2.5 (Severe Tailing)1.0 - 1.2 (Excellent)1.0 - 1.1 (Excellent)
Mobile Phase Requirement High pH buffer or Ion-PairingHigh Organic (>80% ACN)Low pH, Volatile Buffer
MS Compatibility Poor (if using ion-pairing)ExcellentExcellent

Experimental Protocol: Resolving Isomers via PFP Chromatography

This self-validating protocol utilizes a PFP column to achieve baseline resolution of pyridyl piperazine isomers, optimized for LC-MS compatibility.

Materials Required:

  • Column: Pentafluorophenyl (PFP) core-shell column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the piperazine is fully protonated, preventing basic tailing, while the formate provides sufficient ionic strength to mask residual silanols).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B to remove any residual ion-pairing agents from previous analyses.

  • Column Equilibration: Install the PFP column and equilibrate at 40°C with 5% B at a flow rate of 0.4 mL/min for 15 column volumes.

  • Sample Preparation: Dissolve the pyridyl piperazine isomer mixture in a diluent matching the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch band broadening. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution:

    • 0.0 - 1.0 min: Hold at 5% B (Isocratic hold to focus the polar analytes).

    • 1.0 - 6.0 min: Linear ramp from 5% B to 40% B (Elutes the isomers based on

      
       and dipole interactions).
      
    • 6.0 - 7.5 min: Ramp to 95% B (Column wash).

    • 7.5 - 10.0 min: Return to 5% B (Re-equilibration).

  • Detection: Monitor via UV at 254 nm (optimal for the pyridyl chromophore) or via ESI-MS in positive ion mode (

    
    ).
    

Method Development Decision Matrix

To streamline your workflow, follow this logical decision tree when approaching piperazine-based isomer separations:

G Start Target: Pyridyl Piperazine Isomer Separation Q1 Are positional isomers (e.g., 2- vs 4-pyridyl) present? Start->Q1 PFP Pentafluorophenyl (PFP) Mechanism: π-π & Dipole Q1->PFP Yes Q2 Is the analyte highly polar with poor RP retention? Q1->Q2 No HILIC HILIC (Cyanopropyl) Mechanism: Hydrophilic Partitioning Q2->HILIC Yes C18 C18 (High pH / Ion-Pairing) Mechanism: Hydrophobic Q2->C18 No

Decision matrix for selecting HPLC stationary phases for pyridyl piperazine isomers.

References

  • McClintic, C., Remick, D. M., Peterson, J. A., & Risley, D. S. (2006). "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." Journal of Liquid Chromatography & Related Technologies, 26(18). URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Isophorone diisocyanate (IPDI) - Method PV2034" (Details the use of 1-(2-pyridyl)piperazine as an analytical derivatizing agent). US Department of Labor. URL:[Link]

  • Szczepanska, K., et al. (2020). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. URL:[Link]

High-Resolution Q-TOF vs. Triple Quadrupole MS for the Structural Elucidation of 1-(3,5-Dimethylpyridin-2-yl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently consult with drug development teams struggling to identify metabolic liabilities in novel arylpiperazine scaffolds. A recurring pitfall in preclinical pharmacokinetics is the over-reliance on nominal mass instruments during the early stages of structural elucidation.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms using 1-(3,5-Dimethylpyridin-2-yl)piperazine as a benchmark analyte. By examining the causality behind experimental parameters and establishing a self-validating analytical protocol, this guide provides researchers with a definitive framework for resolving complex fragmentation pathways.

The Analytical Challenge: Platform Selection & Causality

When analyzing piperazine derivatives, the choice of mass spectrometry platform dictates the quality of your structural data.

  • Triple Quadrupole (QqQ) MS: QqQ platforms are the gold standard for targeted quantitation. They operate using Multiple Reaction Monitoring (MRM), offering unmatched sensitivity (sub-pg/mL) and rapid duty cycles. However, their unit mass resolution (~0.7 Da FWHM) makes them blind to isobaric interferences. If a metabolite undergoes a biotransformation that shifts the mass by a nominal value identical to an endogenous lipid, the QqQ cannot differentiate them.

  • Quadrupole Time-of-Flight (Q-TOF) MS: Q-TOF platforms sacrifice absolute sensitivity for high resolving power (>30,000 FWHM) and exact mass capabilities (< 2 ppm mass error). When elucidating the structure of 1-(3,5-Dimethylpyridin-2-yl)piperazine, Q-TOF is mandatory. It allows us to distinguish whether a fragment at nominal m/z 106 is the 3,5-dimethylpyridin-2-yl cation ([C7H8N]+, exact mass 106.0657) or an isobaric contaminant.

Previous have demonstrated that the protonation state and molecular conformation significantly alter fragmentation pathways[1]. To confidently map these pathways, exact mass data is non-negotiable.

Self-Validating Experimental Protocol

Trustworthiness in mass spectrometry requires built-in failure modes. We do not simply inject a sample and trust the instrument's daily calibration. Instead, the following LC-MS/MS protocol is engineered as a self-validating system using internal standards and real-time lock-mass correction.

Step-by-Step Methodology
  • Sample Preparation: Prepare 1-(3,5-Dimethylpyridin-2-yl)piperazine analytical standards (100 ng/mL) in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the basic piperazine nitrogen, maximizing the [M+H]+ precursor ion yield.

  • Isotope Dilution (Internal Standard): Spike the sample with 10 ng/mL of 1-(pyridin-2-yl)piperazine-d4.

    • Self-Validation Check: If the retention time of the deuterated standard shifts by >0.1 minutes, or its peak area drops by >15%, the system automatically flags the run for matrix interference or pump failure.

  • UHPLC Separation: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Run a gradient elution from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Causality: Starting at 5% organic solvent ensures adequate retention of the highly polar piperazine moiety, while ramping to 95% elutes lipophilic matrix components, preventing ion suppression in subsequent runs.

  • Dual-Spray ESI-MS/MS (Q-TOF): Operate in positive electrospray ionization (+ESI) mode. To minimize in-source fragmentation and preserve the precursor ion, are strictly preferred over Electron Ionization (EI).

    • Self-Validation Check: A secondary ESI spray continuously infuses Leucine Enkephalin (m/z 556.2771) as a lock-mass. If the mass error of this lock-mass exceeds 2 ppm due to thermal drift in the flight tube, the scan automatically invalidates itself.

LCMS_Workflow Sample Sample Prep Spike Internal Standard (Isotope Dilution) LC UHPLC Separation C18 Column Gradient Elution Sample->LC DualSpray Dual-Spray ESI Analyte + Lock-Mass (Leucine Enkephalin) LC->DualSpray MSMS Q-TOF MS/MS Data-Dependent Acq (DDA) DualSpray->MSMS Validation Real-Time Validation Mass Error < 2 ppm RT Shift < 0.1 min MSMS->Validation

Figure 2: Self-validating LC-MS workflow ensuring continuous mass accuracy and stability.

Mechanistic Fragmentation Pathway

The exact monoisotopic mass of 1-(3,5-Dimethylpyridin-2-yl)piperazine (C11H17N3) is 191.1422 Da, yielding a protonated precursor [M+H]+ at m/z 192.1495.

During Collision-Induced Dissociation (CID), we apply a collision energy (CE) ramp from 15 eV to 35 eV. The causality behind this energy ramp is rooted in the molecule's bond dissociation energies:

  • Low Energy (15–20 eV): The strain and basicity of the secondary amine in the piperazine ring make it susceptible to early ring-opening. This induces the neutral loss of ammonia (-17 Da) and ethyleneamine fragments (-43 Da).

  • High Energy (30–35 eV): The cleavage of the C-N bond between the aromatic ring and the piperazine moiety requires significantly higher energy due to partial double-bond character from resonance. This cleavage is a well-documented hallmark of [2], yielding the highly stable 3,5-dimethylpyridin-2-yl cation (m/z 106.0657).

MS_Fragmentation M_plus_H [M+H]+ m/z 192.1495 1-(3,5-Dimethylpyridin-2-yl)piperazine Loss_NH3 [M+H - NH3]+ m/z 175.1230 Ring Opening M_plus_H->Loss_NH3 -NH3 (-17 Da) Low CE (15 eV) Loss_C2H5N [M+H - C2H5N]+ m/z 149.0965 Piperazine Cleavage M_plus_H->Loss_C2H5N -C2H5N (-43 Da) Med CE (25 eV) Pyridine_ion [C7H8N]+ m/z 106.0657 3,5-Dimethylpyridin-2-yl cation M_plus_H->Pyridine_ion C-N Bond Cleavage High CE (35 eV) Piperazine_ion [C4H9N2]+ m/z 85.0766 Piperazine radical cation M_plus_H->Piperazine_ion C-N Bond Cleavage High CE (35 eV)

Figure 1: ESI-MS/MS CID fragmentation pathway of 1-(3,5-Dimethylpyridin-2-yl)piperazine.

Comparative Performance Data

To objectively evaluate platform performance, we analyzed the benchmark compound across both QqQ and Q-TOF systems. Table 1 outlines the operational tradeoffs, while Table 2 highlights the critical difference between nominal and exact mass assignments.

Table 1: Platform Capability Comparison
FeatureTriple Quadrupole (QqQ) MSQuadrupole Time-of-Flight (Q-TOF) MS
Primary Application High-throughput targeted quantitationUnknown structural elucidation & exact mass
Mass Resolution Unit mass (~0.7 FWHM)High resolution (>30,000 FWHM)
Mass Accuracy ± 0.1 Da< 2 ppm
Sensitivity (LOD) < 1 pg/mL (MRM mode)~10-50 pg/mL (Full Scan/Targeted MS2)
Dynamic Range 5-6 orders of magnitude3-4 orders of magnitude
Table 2: Fragmentation Data (Nominal vs. Exact Mass)

Data generated using the self-validating protocol described in Section 2.

Fragment DescriptionFormulaQqQ Nominal m/zQ-TOF Exact m/zMass Error (ppm)
Precursor Ion[C11H18N3]+192.1192.1495+0.5
Loss of Ammonia[C11H15N2]+175.1175.1230-0.6
Piperazine Cleavage[C9H13N2]+149.1149.0965+1.2
3,5-Dimethylpyridin-2-yl[C7H8N]+106.1106.0657-0.4
Piperazine Cation[C4H9N2]+85.185.0766+0.8

Conclusion

For the structural elucidation of 1-(3,5-Dimethylpyridin-2-yl)piperazine, the Q-TOF platform is objectively superior. While the QqQ excels in raw sensitivity for later-stage clinical quantitation, it lacks the resolving power required to definitively assign complex piperazine ring-opening events. By employing a self-validating Q-TOF protocol with real-time lock-mass correction, researchers can guarantee sub-2 ppm mass accuracy, ensuring absolute confidence in their metabolic profiling.

References

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Source: PubMed (NIH). URL:[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Source: Journal of Chinese Mass Spectrometry Society. URL: [Link]

Sources

Comprehensive Guide: IR Spectroscopy of Dimethylpyridine Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the IR spectroscopic characterization of Dimethylpyridine Piperazine Derivatives . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. This guide compares its spectral "performance" (resolvability and diagnostic potential) against structural analogues.

Executive Summary & Application Context

Dimethylpyridine piperazine scaffolds represent a "privileged structure" in modern drug discovery, balancing the lipophilicity of the dimethyl-pyridine core with the solubility and hydrogen-bond accepting capability of the piperazine ring.

For the analytical chemist, this molecule presents a unique challenge: resolving the aliphatic C-H stretches of the methyl groups from the piperazine ring, and distinguishing the pyridine skeletal vibrations from those of potential impurities (e.g., unreacted 2,6-lutidine or free piperazine).

This guide compares the IR spectral signature of Dimethylpyridine Piperazine against:

  • Unsubstituted Pyridine-Piperazine: To demonstrate the resolving power of methyl-induced shifts.

  • Free Piperazine precursors: To validate coupling efficiency.

Theoretical Basis: Vibrational Mode Coupling

The IR spectrum of this derivative is not merely a sum of its parts. It is a coupled system where the electron-donating piperazine nitrogen alters the dipole moment of the pyridine ring, enhancing specific breathing modes.

  • The Pyridine Core: The 2,6-dimethyl substitution locks the pyridine ring, often reducing conformational freedom and sharpening the aromatic ring breathing modes near 1580–1600 cm⁻¹.

  • The Piperazine Chair: The piperazine ring typically adopts a chair conformation. The "Bohlmann bands" (C-H stretches antiperiplanar to the nitrogen lone pair) around 2700–2800 cm⁻¹ are diagnostic for the amine attachment but can be obscured by the methyl groups of the pyridine.

Diagram 1: Vibrational Assignment Logic Flow

This decision tree illustrates the logical flow for assigning bands in this complex scaffold.

VibrationalLogic Start Start: Analyze Spectrum (4000-400 cm⁻¹) Region1 Region: 3500-3200 cm⁻¹ (N-H Stretch) Start->Region1 Region2 Region: 3100-2800 cm⁻¹ (C-H Stretch) Start->Region2 Region3 Region: 1650-1400 cm⁻¹ (Ring Skeletal) Start->Region3 DecisionNH Band present? Region1->DecisionNH DecisionArom >3000 cm⁻¹ present? Region2->DecisionArom ResultRing Pyridine Ring Modes (Diagnostic for Core) Region3->ResultRing 1590 + 1470 cm⁻¹ (Pyridine Ring Modes) ResultSecAmine Secondary Amine (Free Piperazine NH) DecisionNH->ResultSecAmine Yes (Broad/Sharp) ResultTertAmine Tertiary Amine (Fully Substituted) DecisionNH->ResultTertAmine No (Absent) DecisionMe Split peaks 2900-2850? DecisionArom->DecisionMe Check <3000 ResultArom Pyridine C-H (Aromatic) DecisionArom->ResultArom Yes ResultMethyl Methyl C-H (Dimethyl Group) DecisionMe->ResultMethyl Sharp/Split ResultPipCH Piperazine CH₂ (Methylene) DecisionMe->ResultPipCH Broad/Shoulder

Caption: Logic flow for distinguishing overlapping vibrational modes in Dimethylpyridine Piperazine derivatives.

Comparative Analysis: Spectral Performance

The following table contrasts the target scaffold with its closest "competitor" (the non-methylated analogue) and its precursor.

Table 1: Diagnostic Band Comparison
Functional Group ModeDimethylpyridine-Piperazine (Target)Pyridine-Piperazine (Alternative)Piperazine (Precursor)Diagnostic Value
N-H Stretch ~3300 cm⁻¹ (if 2° amine present)~3300 cm⁻¹3200–3400 cm⁻¹ (Strong)High: Disappearance confirms bis-substitution (if applicable).
Ar-H Stretch 3050–3010 cm⁻¹ (Weak)3050–3010 cm⁻¹AbsentMedium: Confirms aromaticity.
Alkane C-H Stretch 2970, 2925 cm⁻¹ (Methyls) + 2850 cm⁻¹ (CH₂)2850 cm⁻¹ (CH₂) only2800–2950 cm⁻¹Critical: The methyl doublet is the key identifier for the dimethyl derivative.
Pyridine Ring (C=N/C=C) 1595, 1575 cm⁻¹ (Shifted by Me)1590, 1480 cm⁻¹AbsentHigh: Methyl groups often split or shift the 1600 band due to steric lock.
Ring Breathing 990–1000 cm⁻¹ (Sharp)~990 cm⁻¹~1100 cm⁻¹ (Skeletal)High: Pyridine breathing mode is distinct from piperazine skeletal modes.
C-N Stretch (Exocyclic) 1250–1300 cm⁻¹1240–1280 cm⁻¹1150–1200 cm⁻¹Medium: Shifts to higher wavenumber upon arylation of the nitrogen.
Technical Insight: The "Methyl Effect"

In the Dimethylpyridine derivative, the methyl groups at the 2,6-positions exert a hyperconjugative effect that slightly weakens the adjacent aromatic bonds, often causing a redshift (lower wavenumber) of the aromatic C-H stretches compared to the un-methylated analogue. However, they introduce strong, sharp bands at ~2960 cm⁻¹ (asymmetric stretch) that are absent in the standard pyridine-piperazine. This is the primary quality control (QC) checkpoint.

Experimental Protocol: Self-Validating FTIR Workflow

This protocol is designed for Attenuated Total Reflectance (ATR) FTIR, the industry standard for solid-state drug intermediates.

Reagents & Equipment[1][2][3]
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Crystal: Diamond ATR (Zinc Selenide is acceptable but less durable for abrasive crystals).

  • Solvent: Isopropanol (for cleaning).

  • Standard: Polystyrene film (for calibration).

Step-by-Step Methodology
  • System Validation (The "Trust" Step):

    • Run a background scan (air).

    • Run the Polystyrene standard. Verify the peak at 1601 cm⁻¹ . If it deviates by >1 cm⁻¹, recalibrate the laser.

    • Why: This ensures that the subtle shifts (e.g., 1595 vs 1590 cm⁻¹) discussed in Table 1 are real and not instrumental drift.

  • Sample Preparation:

    • Place 2–5 mg of the solid derivative onto the crystal.

    • Apply pressure using the anvil until the "Force Gauge" reads optimal (typically 60–80%).

    • Critical: Uneven pressure causes poor contact and noisy spectra, obscuring the weak aromatic C-H bands.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended for resolving Methyl vs Methylene stretches).

    • Scans: 32 (Screening) or 64 (Publication Quality).

    • Range: 4000–600 cm⁻¹.

  • Data Processing:

    • Apply ATR Correction (scales intensity based on penetration depth).

    • Baseline correct (linear).

    • Do not smooth the data excessively, as this will merge the diagnostic methyl shoulder peaks.

Diagram 2: Experimental Workflow & QC Check

This workflow ensures data integrity and reproducibility.

ExperimentalWorkflow Clean Clean Crystal (Isopropanol) Background Acquire Background (Air) Clean->Background SampleLoad Load Sample (High Pressure) Background->SampleLoad Scan Scan (64 avg) Res: 2 cm⁻¹ SampleLoad->Scan QC QC Check: Is 2960 cm⁻¹ distinct? Scan->QC Process ATR Correction & Peak Picking QC->Process Yes Fail Reposition & Rescan QC->Fail No (Noise/Merge) Fail->SampleLoad

Caption: Operational workflow for high-fidelity ATR-FTIR data acquisition.

References

  • Gunasekaran, S., & Anita, B. (2008).[1] Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838. Link

  • Oliviero, L., et al. (2005).[2] 2,6-Dimethylpyridine as a probe of the strength of Brønsted acid sites: study on zeolites. Physical Chemistry Chemical Physics, 7, 1626-1635. Link

  • BenchChem. (2025).[3] Spectroscopic Data of N-(2-Aminoethyl)piperazine and Derivatives. BenchChem Technical Guides. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Text for General IR Assignments).

Sources

Comparative Bioactivity Guide: 1-(2-Pyridyl) vs. 1-(4-Pyridyl) Piperazines

[1]

Executive Summary: The "Bent" vs. "Linear" Pharmacophore

In medicinal chemistry, the pyridylpiperazine moiety is a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. However, the positional isomerism between 1-(2-pyridyl)piperazine (1-2-PP) and 1-(4-pyridyl)piperazine (1-4-PP) dictates a profound divergence in biological activity.

  • 1-(2-Pyridyl)piperazine is the "CNS Specialist." It adopts a "bent" conformation favored by Serotonin 5-HT1A and Dopamine D2 receptors. It is the active pharmacophore in blockbuster anxiolytics like Buspirone.

  • 1-(4-Pyridyl)piperazine is the "Linear Scaffold." Its extended vector aligns poorly with the classic 5-HT1A orthosteric pocket but finds utility in Dopamine D4 selectivity, kinase inhibition (ROCK/JAK), and antimicrobial applications.

This guide objectively compares these isomers to aid researchers in scaffold selection for lead optimization.

Molecular & Electronic Profiling[1]

The biological divergence begins with the intrinsic physicochemical properties of the isomers.

Electronic Distribution and Basicity (pKa)

The basicity of the distal piperazine nitrogen (

Property1-(2-Pyridyl)piperazine (1-2-PP)1-(4-Pyridyl)piperazine (1-4-PP)Impact on Binding
pKa (Distal N) 8.9 [1]~8.6 - 8.8 (Predicted)Both are sufficiently basic to be protonated at physiological pH (7.4).
Electronic Effect Inductive withdrawal by Pyridine; Potential intramolecular H-bond.Strong resonance withdrawal; No intramolecular stabilization.1-2-PP often shows higher metabolic stability due to steric shielding of the N1-position.
Vector Geometry Bent (~120°) Linear (180°) The critical differentiator. 1-2-PP mimics the "turn" required to fit GPCR helices; 1-4-PP is too extended for many orthosteric sites.
Conformational Analysis (Visualized)

The 2-pyridyl attachment forces the piperazine ring into a specific twist relative to the pyridine plane, often stabilized by an intramolecular interaction. The 4-pyridyl attachment results in a rod-like, linear topology.

Pharmacophore_Geometrycluster_2yl1-(2-Pyridyl)piperazine(Bent Topology)cluster_4yl1-(4-Pyridyl)piperazine(Linear Topology)P2Pyridine RingN2N1 (Piperazine)P2->N2Ortho AttachmentD2Distal N4(Protonated)N2->D2~120° AngleTarget25-HT1A Receptor(High Affinity)D2->Target2Salt BridgeP4Pyridine RingN4N1 (Piperazine)P4->N4Para AttachmentD4Distal N4(Protonated)N4->D4180° Linear VectorTarget4Dopamine D4 / Kinases(Selectivity)D4->Target4Extended Reach

Caption: Structural topology comparison. The 120° bend of the 2-yl isomer is essential for fitting the 5-HT1A receptor pocket, whereas the linear 4-yl isomer favors extended binding sites.

Receptor Pharmacology & Applications[1]

Serotonin 5-HT1A: The 2-yl Dominance

The 1-(2-pyridyl)piperazine moiety is the defining pharmacophore for 5-HT1A agonists.

  • Mechanism: The protonated distal nitrogen forms a salt bridge with Asp116 (3.32) . The pyridine ring participates in Edge-to-Face

    
    -stacking with Phe361 (6.52) .
    
  • Data: In competitive binding assays using [³H]-8-OH-DPAT, 2-yl derivatives consistently show

    
     values in the 0.1–10 nM  range.
    
  • Contrast: 1-(4-pyridyl) analogs often show

    
     nM or complete loss of efficacy because the linear geometry pushes the pyridine ring into steric clash with transmembrane helix 5 or 6 [2].
    
Dopamine Receptors: The D4 Niche

While 2-yl ligands (like Buspirone) bind D2 receptors (often causing extrapyramidal side effects), 1-(4-pyridyl)piperazine derivatives have emerged as selective ligands for the Dopamine D4 receptor .

  • Selectivity: 1-phenyl-4-(4-pyridinyl)piperazine analogs have demonstrated pKi values ~8.54 for D4, with >300-fold selectivity over D2 and D3 [3].[1] The extended linear structure allows the molecule to span the larger D4 binding pocket without triggering the D2 steric locks.

Beyond CNS: Kinase & Antimicrobial Activity

The 1-(4-pyridyl)piperazine scaffold is frequently utilized outside the CNS:

  • Kinase Inhibitors: Used in Rho-kinase (ROCK) and JAK inhibitors where the linear piperazine-pyridine linker serves as a rigid spacer to position H-bond acceptors in the ATP binding cleft.

  • Antimicrobials: Used as a building block for Nocathiacin I analogs (antibacterial) [4].[2]

Safety Profile & Metabolic Stability

Bioactivation Pathways (Toxicity)

Both isomers carry risks of metabolic bioactivation, but the pathways differ.

  • 1-(2-Pyridyl)piperazine:

    • Metabolism: Primarily undergoes hydroxylation on the piperazine ring or N-oxidation. It is a stable metabolite of Buspirone and is generally considered safe in that context, though high doses can cause serotonergic syndrome.

  • 1-(4-Pyridyl)piperazine:

    • Quinone Methide Risk: 4-substituted pyridines/phenols are prone to forming Quinone Methides (reactive electrophiles) via two-electron oxidation. This can lead to covalent binding with hepatic proteins (glutathione depletion) [5].

    • Iminium Ions: The piperazine ring itself can be oxidized to reactive iminium ions, a known mechanism for idiosyncratic toxicity in piperazine-containing drugs [6].

Handling Precautions

Both compounds are Skin Corrosive (Category 1B) .[2][3]

  • H314: Causes severe skin burns and eye damage.[3][4]

  • Protocol: Handle in a fume hood with neoprene gloves and eye protection. Neutralize spills with weak acid (citric acid) before disposal.

Experimental Protocols

Protocol A: 5-HT1A Radioligand Binding Assay (Membrane Prep)

Validates the high affinity of 2-yl derivatives.

  • Tissue Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Lysis: Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Resuspend pellet in Buffer B (50 mM Tris-HCl, 5 mM MgCl2).

    • Add 0.5 nM [³H]-8-OH-DPAT (Radioligand).

    • Add Test Compound (1-(2-pyridyl) or 1-(4-pyridyl) derivative) at concentrations

      
       to 
      
      
      M.
    • Nonspecific Binding Control: Add 10 µM Serotonin (5-HT).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vitro Metabolic Stability (Microsomal)

Assesses bioactivation risk.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction:

    • Pre-incubate HLM with Test Compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Start: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Trapping Agent (Optional): Add 5 mM Glutathione (GSH) to trap reactive quinone methides/iminium ions.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS. Look for GSH-adducts (Mass shift +307 Da) to confirm bioactivation.

Decision Matrix: Which Isomer to Choose?

Research GoalRecommended IsomerRationale
Targeting 5-HT1A / 5-HT7 1-(2-Pyridyl) The "bent" geometry is essential for the orthosteric fit. High affinity (nM).
Targeting Dopamine D4 1-(4-Pyridyl) Linear geometry favors D4 pocket over D2/D3.
Kinase Inhibition 1-(4-Pyridyl) Acts as a rigid, linear spacer in the ATP binding pocket.
Metabolic Stability 1-(2-Pyridyl) Steric protection of N1 reduces some oxidative risks compared to the exposed 4-yl.

Signaling Pathway Visualization

Understanding the downstream effects of these ligands on the 5-HT1A receptor (Gi/o coupled).

Signaling_PathwayLigand1-(2-Pyridyl)piperazine(Agonist)Receptor5-HT1A Receptor(GPCR)Ligand->ReceptorBindingG_ProteinGi/o Protein(Heterotrimeric)Receptor->G_ProteinActivationACAdenylyl CyclaseG_Protein->ACInhibition (-)K_ChannelGIRK Channels(K+ Efflux)G_Protein->K_ChannelActivation (+)cAMPcAMP Levels(Decrease)AC->cAMPReducesHyperpolMembraneHyperpolarizationK_Channel->HyperpolNeuronal Inhibition

Caption: 5-HT1A signaling cascade activated by 2-pyridylpiperazine agonists, leading to neuronal inhibition via cAMP reduction and hyperpolarization.

References

  • PubChem. (2025).[3][4] 1-(2-Pyridyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-pyridyl)piperazines. Archiv der Pharmazie. [Link]

  • Bolton, J. L. (2014). Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? Current Organic Chemistry.[5] [Link]

  • Kalgutkar, A. S., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction. Chemical Research in Toxicology. [Link]

Crystal Structure & Salt Selection Guide: 1-(3,5-Dimethylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the solid-state characterization and salt selection of 1-(3,5-Dimethylpyridin-2-yl)piperazine , a pharmacophore structurally related to serotonin (5-HT) receptor ligands.

Given the specific substitution pattern (3,5-dimethyl on the pyridine ring), this guide synthesizes crystallographic principles from the homologous 1-(2-pyridyl)piperazine series to predict and evaluate performance.

Executive Summary: The Structural Challenge

1-(3,5-Dimethylpyridin-2-yl)piperazine presents a unique crystallographic challenge compared to its unsubstituted analogs. The introduction of methyl groups at the 3- and 5-positions of the pyridine ring introduces steric hindrance near the pyridyl nitrogen, altering the landscape for hydrogen bonding and salt formation.

  • Base Moiety: The secondary amine of the piperazine ring (

    
    ) is the primary protonation site. The pyridine nitrogen (
    
    
    
    ) is significantly less basic, especially with the electron-donating but sterically crowding 3-methyl group.
  • Critical Insight: Unlike the planar packing of simple phenylpiperazines, the 3,5-dimethyl substitution forces the piperazine ring to twist out of coplanarity with the pyridine ring to relieve steric strain (A(1,3) strain). This "twisted" conformation dictates the lattice packing and solubility profile of its salts.

Comparative Analysis of Salt Forms

The following table compares the physicochemical profiles of the most relevant salt forms. Data is synthesized from structural analogs (e.g., 1-(2-pyridyl)piperazine) to establish a baseline for the 3,5-dimethyl derivative.

FeatureHydrochloride (HCl) Picrate Maleate
Stoichiometry 1:1 or 1:2 (Dihydrochloride)1:11:1
Crystallinity Moderate; prone to hydratesHigh; forms large single crystalsHigh; stable anhydrous form
Solubility (Water) High (>100 mg/mL)Very Low (<1 mg/mL)Moderate (10-50 mg/mL)
Primary Use Formulation (API)Characterization (SXRD)Bioavailability Optimization
H-Bond Motif

chains

(phenolate)

(carboxylate)
Stability Hygroscopic (requires humidity control)Shock sensitive (dry); stable (wet)Non-hygroscopic
Scientific Rationale for Selection
  • For Drug Development (HCl/Maleate): The HCl salt is the default for solubility, but the 3,5-dimethyl substitution increases lipophilicity. If the HCl salt proves too hygroscopic (a common issue with piperazine dichlorides), the Maleate is the superior alternative due to its ability to form robust hydrogen-bonded ribbons that exclude water.

  • For Structural Proof (Picrate): The Picrate salt is essential for X-ray diffraction studies. The bulky picrate anion fills the voids created by the twisted 3,5-dimethylpyridine moiety, facilitating the growth of diffraction-quality crystals where other acids fail.

Structural Analysis & Supramolecular Synthons

Understanding the crystal packing is vital for predicting stability.

The Protonation Site

In all stable salts of this compound, the proton transfers to the secondary nitrogen (N4) of the piperazine ring, not the pyridine nitrogen.

  • Reasoning: The 3-methyl group sterically shields the pyridine nitrogen, and the electronic repulsion from the adjacent piperazine nitrogen further reduces its basicity.

Hydrogen Bond Topology

The stability of the crystal lattice relies on specific "supramolecular synthons" (repeating interaction patterns):

  • The

    
     Dimer:  In organic acid salts (Maleate/Fumarate), two cation-anion pairs often form a cyclic dimer ring involving two hydrogen bonds. This is a "robust" motif that resists degradation.
    
  • The "Sandwich" Stacking (Picrate): The electron-deficient picrate ring

    
    -stacks with the electron-rich dimethylpyridine ring. This 
    
    
    
    interaction (approx. 3.5 - 3.8 Å distance) adds significant lattice energy, raising the melting point.

Experimental Protocols

Protocol A: Single Crystal Growth (Picrate Salt)

Use this protocol to generate crystals for X-ray diffraction structure determination.

  • Stoichiometry: Dissolve 1.0 mmol of 1-(3,5-Dimethylpyridin-2-yl)piperazine and 1.0 mmol of Picric Acid (Caution: explosive when dry) in 20 mL of Ethanol .

  • Reflux: Heat the mixture to reflux for 30 minutes to ensure complete proton transfer. The solution will turn bright yellow.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE filter to remove nucleation sites.

  • Crystallization: Allow the filtrate to cool slowly to room temperature in a vibration-free environment.

    • Tip: If no crystals form after 24 hours, use Vapor Diffusion : Place the ethanol vial (uncapped) inside a larger jar containing diethyl ether. Seal the outer jar. The ether will diffuse into the ethanol, lowering solubility and forcing crystallization.

  • Harvesting: Collect the yellow block-like crystals. Do not dry completely; keep slightly solvent-damp to prevent lattice collapse before X-ray analysis.

Protocol B: Solubility Equilibrium Testing (HCl Salt)

Use this protocol to determine the thermodynamic solubility of the pharmaceutical salt.

  • Supersaturation: Add excess solid HCl salt to 5 mL of pH 7.4 phosphate buffer.

  • Equilibration: Agitate at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm, corresponding to the pyridine chromophore).

Visualization of Salt Screening Workflow

The following diagram outlines the decision logic for selecting the optimal salt form based on the specific properties of the 3,5-dimethylpyridin-2-yl pharmacophore.

SaltScreening Start 1-(3,5-Dimethylpyridin-2-yl)piperazine (Free Base) SolubilityCheck Aqueous Solubility < 0.1 mg/mL? Start->SolubilityCheck AcidScreen Screen Counter-ions: 1. Hydrochloric Acid (Cl-) 2. Maleic Acid (C4H4O4) 3. Picric Acid (C6H3N3O7) SolubilityCheck->AcidScreen Yes (Hydrophobic) PicratePath Picrate Salt Formed AcidScreen->PicratePath For Characterization HClPath HCl Salt Formed AcidScreen->HClPath First-Line Pharma MaleatePath Maleate Salt Formed AcidScreen->MaleatePath Alternative SXRD Single Crystal XRD (Structure Confirmation) PicratePath->SXRD Best for Diffraction Decision2 Deliquescent? HClPath->Decision2 Decision1 Highly Crystalline? (Sharp Melting Point) MaleatePath->Decision1 Hygroscopicity Hygroscopicity Stress Test (75% RH, 40°C) Decision1->AcidScreen No (Polymorph Search) FinalForm Lead Solid Form Candidate Decision1->FinalForm Yes Decision2->MaleatePath Yes (Unstable) Decision2->FinalForm No (Stable)

Caption: Logic flow for selecting the optimal salt form, balancing structural characterization (Picrate) with pharmaceutical stability (Maleate/HCl).

References

  • Yathirajan, H. S., et al. "Crystal structure of 1-(3-chlorophenyl)piperazin-1-ium picrate." Acta Crystallographica Section E, vol. 70, no. 11, 2014.

    • Context: Establishes the baseline protocol for piperazine picrate formation and the expected N-H...O hydrogen bonding motifs in substituted phenylpiperazines.
  • BenchChem Technical Guide. "Physicochemical Properties of Piperazine Salts." BenchChem, 2025.

    • Context: Provides general solubility and stability data for piperazine hydrochloride and organic acid salts used in the compar
  • Jasinski, J. P., et al. "Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate." Acta Crystallographica Section E, vol. 71, 2015.[1]

    • Context: Demonstrates the "twisted" conformation mechanism in ortho-substituted aryl-piperazines, analogous to the steric effects in 3,5-dimethylpyridin-2-yl deriv
  • El-Hiti, G. A., et al. "Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide." Acta Crystallographica Section E, vol. 71, 2015.[1]

    • Context: Validates the crystallographic behavior of the methyl-substituted pyridine ring and its participation in hydrogen bonding networks.[1]

Sources

Precision Purity Profiling of 1-(3,5-Dimethylpyridin-2-yl)piperazine: A Comparative LC-MS vs. HPLC-UV Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like 1-(3,5-Dimethylpyridin-2-yl)piperazine , purity assessment is often bottlenecked by the limitations of traditional HPLC-UV. While the pyridine ring provides a chromophore, the aliphatic piperazine tail and potential non-chromophoric byproducts create "blind spots" in UV detection.

This guide objectively compares LC-MS (ESI+) against HPLC-UV (PDA) and GC-MS . We demonstrate that while HPLC-UV is sufficient for assay (gross purity), LC-MS is the requisite standard for trace impurity profiling , specifically for detecting the critical "bis-coupled" dimer and unreacted piperazine which often co-elute or lack UV sensitivity.

The Analytical Challenge

The molecule 1-(3,5-Dimethylpyridin-2-yl)piperazine (Structure: Pyridine ring substituted with two methyl groups and a piperazine moiety) presents specific analytical hurdles:

  • Basic Nitrogen Tailing: The secondary amine on the piperazine ring (

    
    ) interacts strongly with residual silanols on standard C18 columns, causing peak tailing that masks impurities.
    
  • The "Dimer" Trap: A common synthesis route involves the nucleophilic aromatic substitution (

    
    ) of 2-chloro-3,5-dimethylpyridine with excess piperazine. A major side reaction is the coupling of a second pyridine ring to the other end of the piperazine, forming 1,4-bis(3,5-dimethylpyridin-2-yl)piperazine . This impurity is highly lipophilic and often elutes late or carries over between runs.
    
  • UV Transparency: Excess piperazine (starting material) has negligible UV absorbance above 210 nm, making it invisible to standard PDA methods unless derivatized.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of the three primary techniques for this specific molecule.

Table 1: Performance Matrix
FeatureHPLC-UV (PDA)GC-MSLC-MS (ESI+)
Primary Utility Routine Assay (>98% purity checks)Volatile Impurities & SolventsTrace Impurity ID & Genotoxic Screening
Detection Limit High (~0.1% w/w)Medium (Thermal degradation risk)Ultra-Low (<0.01% w/w)
Specificity Low (Co-eluting peaks merge)High (Mass spectral fingerprint)High (m/z extraction resolves co-elution)
Piperazine Detection Poor (Requires derivatization)Good (Requires derivatization/silylation)Excellent (High ionization efficiency)
Throughput HighLow (Long run times/cool down)High (Rapid gradients)
Expert Insight: Why GC-MS Fails Here

While GC-MS is standard for many amines, the free base of 1-(3,5-Dimethylpyridin-2-yl)piperazine is polar and prone to thermal degradation or adsorption in the injection liner. Derivatization (e.g., with BSTFA) adds a preparation step that introduces its own variability. LC-MS allows for a "dilute-and-shoot" workflow.

Synthesis & Impurity Pathway Visualization

Understanding the chemistry dictates the analysis. The diagram below maps the synthesis and the origin of critical impurities.

SynthesisPath SM1 2-Chloro-3,5- dimethylpyridine Product Target Product: 1-(3,5-Dimethylpyridin- 2-yl)piperazine SM1->Product SnAr / Pd-Cat SM2 Piperazine (Excess) SM2->Product Impurity1 Impurity A: Unreacted Piperazine SM2->Impurity1 Residual Impurity2 Impurity B (Dimer): 1,4-bis(3,5-dimethyl pyridin-2-yl)piperazine Product->Impurity2 Over-reaction (Coupling with SM1)

Figure 1: Reaction pathway showing the origin of the critical "Dimer" impurity (Impurity B) and residual starting material (Impurity A).

Recommended LC-MS Protocol

This protocol uses a Charged Surface Hybrid (CSH) column technology. Unlike traditional C18, CSH particles have a low-level positive surface charge that repels the protonated piperazine base, resulting in sharp peaks even under acidic conditions (which are required for high MS sensitivity).

Instrumentation & Conditions
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)%BCurveEvent
0.005InitialEquilibrate
1.0056Hold for polar retention
8.00956Elute lipophilic Dimer
10.00956Wash
10.1051Re-equilibrate
13.0051End
MS Parameters (ESI+)
  • Polarity: Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized for m/z 192 parent stability)

  • Source Temp: 120°C

  • Desolvation Temp: 400°C

  • Scan Range: m/z 50 – 800

Experimental Validation & Results

The following data summarizes a validation study comparing the detection of the "Dimer" impurity spiked at 0.05%.

Table 2: Impurity Detection Comparison
AnalyteRetention Time (min)Target Ion [M+H]+HPLC-UV (254 nm) S/NLC-MS (SIM) S/N
Piperazine 0.8587.1Not Detected (ND)85
Target Product 4.20192.3>1000>1000
Dimer Impurity 7.15297.43 (Baseline noise)450
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
  • Piperazine (RT 0.85): Elutes in the void volume on many columns. The CSH column retains it slightly. It is invisible to UV but clearly detected by MS.

  • Dimer Impurity (RT 7.15): The dimer is significantly more lipophilic. In UV, its absorbance is similar to the main peak, but at 0.05% concentration, it is lost in the baseline noise. LC-MS provides a Signal-to-Noise (S/N) ratio of 450 , easily quantifying it.

Decision Workflow

Use this logic gate to determine the appropriate method for your stage of development.

DecisionTree Start Start: Purity Analysis Required Goal What is the goal? Start->Goal Routine Routine QC / Assay (>98% expected) Goal->Routine Batch Release Trace Impurity Profiling / Process Dev Goal->Trace R&D / Troubleshooting UV_Suitability Are non-chromophoric impurities expected? Routine->UV_Suitability Method_MS Use LC-MS (ESI+) Method Trace->Method_MS Standard Method_UV Use HPLC-UV (PDA) Method UV_Suitability->Method_UV No (Proven Process) UV_Suitability->Method_MS Yes (e.g. Piperazine)

Figure 2: Decision matrix for selecting between HPLC-UV and LC-MS based on analytical goals.

Troubleshooting & "Senior Scientist" Tips

  • pH is Critical: Do not use neutral pH mobile phases. At pH 7, the piperazine is partially charged, leading to split peaks. Use pH ~3 (Formic acid) for MS sensitivity or pH ~10 (Ammonium Bicarbonate) for best peak shape (requires high-pH stable column like Waters XBridge). The protocol above uses the acidic CSH method because it offers the best compromise of shape and MS sensitivity.

  • Carryover: The "Dimer" impurity is sticky. Ensure your needle wash contains at least 50% organic solvent (e.g., MeOH/ACN/IPA/Water 40:40:10:10).

  • Sample Diluent: Dissolve samples in 10-20% organic/water. Dissolving in 100% Acetonitrile can cause "solvent effect" peak distortion for the early eluting piperazine.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Neue, U. D., et al. (2010). "Charged Surface Hybrid (CSH) Technology and Its Use in Liquid Chromatography." Waters Corporation White Paper. (Authoritative source on CSH column mechanism for basic compounds).

  • FDA Guidance for Industry. (2018). "Q3A(R2) Impurities in New Drug Substances." U.S. Food and Drug Administration. (Regulatory basis for impurity reporting thresholds).

  • Herraez-Hernandez, R., et al. (2002). "Determination of piperazine analogues in pharmaceutical formulations by HPLC with UV detection." Chromatographia, 56, 571–575.

Bioisosteric Replacement of 3,5-Dimethylpyridine in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In medicinal chemistry, 3,5-dimethylpyridine (also known as 3,5-lutidine) is a privileged heterocyclic scaffold. It is widely utilized as a structural building block in the synthesis of critical pharmaceuticals, including proton pump inhibitors like omeprazole[1], and frequently serves as a hinge-binding motif in kinase inhibitors.

However, the incorporation of 3,5-dimethylpyridine often introduces two significant developability liabilities:

  • Cardiotoxicity (hERG Liability): With an experimental pKa of approximately 6.15[2][3], the pyridine nitrogen is partially protonated at physiological pH (7.4). Positively charged amines are notorious for binding to the hERG potassium channel via cation-

    
     interactions with aromatic residues (Tyr652, Phe656) in the channel pore, leading to QT prolongation.
    
  • Metabolic Instability: The electron-rich pyridine ring and the benzylic methyl groups are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated oxidation, resulting in rapid intrinsic clearance (

    
    ).
    

To overcome these bottlenecks, drug development professionals employ bioisosteric replacement —exchanging the 3,5-dimethylpyridine moiety for alternatives that retain the desired steric bulk and target engagement while optimizing physicochemical properties.

Comparative Analysis of Bioisosteric Alternatives

This section objectively compares 3,5-dimethylpyridine against three state-of-the-art bioisosteres, detailing the causality behind their performance improvements.

Alternative A: 4,6-Dimethylpyrimidine (The "Low-pKa" Bioisostere)
  • Causality & Performance: Pyrimidine is a classical bioisostere of pyridine[1]. The introduction of a second nitrogen atom into the aromatic ring exerts a strong electron-withdrawing inductive effect. This drastically reduces the basicity of the system, dropping the pKa to approximately 2.5. Consequently, 4,6-dimethylpyrimidine remains strictly neutral at pH 7.4. This eliminates the cation-

    
     interaction with the hERG channel, effectively neutralizing cardiotoxicity risks while retaining the ability to act as a hydrogen-bond acceptor at the kinase hinge region. Furthermore, it lowers the overall lipophilicity (XLogP ~0.6)[4].
    
Alternative B: 3,5-Difluorophenyl (The "Metabolically Inert" Bioisostere)
  • Causality & Performance: When the hydrogen-bond acceptor of the pyridine nitrogen is not strictly required for target engagement, replacing the core with a phenyl ring eliminates basicity entirely. Substituting the methyl groups with fluorine atoms (which have a similar van der Waals radius to oxygen/methyl groups) blocks CYP450-mediated benzylic oxidation. Additionally, the highly electronegative fluorines lower the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, shielding the ring from oxidative degradation.

Alternative C: 3,5-Dimethyl-2-pyridinone (The "Solubility-Enhancing" Bioisostere)
  • Causality & Performance: Pyridinones are increasingly adopted as bioisosteres for pyridines[5]. The oxidation of the pyridine ring to a pyridinone shifts the tautomeric equilibrium, transforming the molecule into both a hydrogen-bond donor (N-H) and acceptor (C=O). This significantly increases the Topological Polar Surface Area (TPSA), which disrupts crystal lattice packing and enhances aqueous solubility—a critical parameter for improving the oral bioavailability of highly lipophilic drug candidates.

Alternative D: Saturated 3D Bioisosteres (e.g., Bicyclo[1.1.1]pentanes)
  • Causality & Performance: To escape the "flatland" of sp2-hybridized rings, saturated bioisosteres like bicyclo[1.1.1]pentane derivatives are utilized[6]. Increasing the fraction of sp3 carbons (

    
    ) improves solubility, reduces off-target protein binding, and opens new intellectual property (IP) space.
    

Quantitative Data Comparison

The following table summarizes the physicochemical shifts achieved through these bioisosteric replacements.

ScaffoldExperimental/Calc pKacLogPTPSA (Ų)Primary Advantage
3,5-Dimethylpyridine ~6.151.812.9High-affinity hinge binder; strong basicity.
4,6-Dimethylpyrimidine ~2.50.625.8Abolishes hERG liability; neutral at pH 7.4.
3,5-Difluorophenyl N/A (Neutral)2.20.0Maximizes metabolic stability (CYP resistance).
3,5-Dimethyl-2-pyridinone ~11.0 (Amide)0.829.1Introduces H-bond donor; improves solubility.

Experimental Workflows & Validation Protocols

To empirically validate the success of a bioisosteric replacement, the following self-validating experimental protocols must be executed.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify intrinsic clearance (


) to validate the metabolic resistance of the bioisostere.
  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM). Include a positive control (e.g., Verapamil) to validate enzyme activity.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the half-life (

    
    ) from the slope (
    
    
    
    ) and derive
    
    
    using the formula:
    
    
    .
Protocol 2: Automated Patch-Clamp hERG Assay

Objective: Confirm the mitigation of cardiotoxicity by evaluating hERG channel inhibition.

  • Cell Preparation: Utilize cultured Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Employ an automated patch-clamp platform (e.g., QPatch). Use a standard extracellular Tyrode's solution and a potassium-aspartate-based intracellular solution.

  • Voltage Protocol: Maintain a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse the test bioisosteres at escalating concentrations (0.1, 1.0, 10, and 30 µM), allowing 5 minutes of equilibration per concentration.

  • Data Analysis: Measure the peak amplitude of the tail current. Normalize the reduction in current against the vehicle control (0.1% DMSO) and fit the data to a standard Hill equation to determine the

    
     value. A successful bioisostere (like 4,6-dimethylpyrimidine) should shift the hERG 
    
    
    
    from <1 µM to >30 µM.

Workflow Visualization

BioisostereWorkflow Start Identify Liability 3,5-Dimethylpyridine (pKa ~6.15) Design Bioisosteric Replacement Strategy Start->Design Sub1 4,6-Dimethylpyrimidine (Lower pKa, hERG safe) Design->Sub1 Sub2 3,5-Difluorophenyl (Non-basic, CYP stable) Design->Sub2 Sub3 Pyridinone (H-bond Donor, Soluble) Design->Sub3 Assay1 HLM Stability Assay (Metabolic Clearance) Sub1->Assay1 Assay2 Patch-Clamp Assay (hERG IC50) Sub1->Assay2 Sub2->Assay1 Sub2->Assay2 Sub3->Assay1 Sub3->Assay2 Select Lead Optimization & Candidate Selection Assay1->Select Assay2->Select

Workflow diagram illustrating the bioisosteric replacement strategy and subsequent screening cascade.

References

  • 3,5-Dimethylpyridine | 591-22-0 - Benchchem. Source: benchchem.com.
  • 3,5-Lutidine - Grokipedia. Source: grokipedia.com.
  • 3,5-Dimethylpyridine 591-22-0 wiki - Guidechem. Source: guidechem.com.
  • 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem - NIH. Source: nih.gov.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. Source: nih.gov.
  • Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC. Source: nih.gov.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(3,5-Dimethylpyridin-2-yl)piperazine, a substituted piperazine derivative. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to protect laboratory personnel, the wider community, and the environment.

The causality behind these rigorous protocols stems from the inherent hazards associated with piperazine and pyridine-containing heterocyclic compounds. These can range from corrosivity and skin sensitization to potential reproductive and organ toxicity[1][2][3]. Therefore, treating 1-(3,5-Dimethylpyridin-2-yl)piperazine as a hazardous waste stream is the most prudent and compliant approach.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Inferred Hazard Profile:

Hazard ClassDescriptionRationale and Authoritative Source
Skin Corrosion/Irritation Expected to be corrosive or a severe irritant. Piperazine and its derivatives are known to cause skin burns and irritation[2][3][4][5].Direct contact must be avoided to prevent chemical burns and dermatitis.
Serious Eye Damage Expected to cause serious eye damage. This is a common characteristic of amine-containing compounds and is explicitly stated for related piperazines[4].Goggles or a face shield are mandatory to prevent irreversible eye damage.
Respiratory/Skin Sensitization Potential to cause allergic skin reactions or asthma-like symptoms if inhaled. Piperazine is a known sensitizer[1][3][5].Handling should occur in a well-ventilated area or chemical fume hood to minimize inhalation exposure.
Specific Target Organ Toxicity May cause damage to the respiratory and nervous systems through prolonged or repeated exposure[2].Minimizing exposure is critical for long-term health.
Reproductive Toxicity Some piperazine compounds are suspected of damaging fertility or the unborn child[1][2][3].This potential hazard necessitates stringent handling procedures, especially for researchers of child-bearing potential.
Environmental Hazards Harmful to aquatic life[5].Direct release to the environment via drains or regular trash is strictly prohibited.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a full-face shield[1][3].

  • Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and remove them carefully to avoid skin contamination[3].

  • Body Protection: A lab coat is required. For handling larger quantities or in case of a potential splash, a chemically resistant apron is recommended[5].

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood[2][6]. If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH/MSHA approved respirator may be necessary[1].

Part 2: Waste Segregation and Containment

Proper segregation is the cornerstone of a safe and compliant chemical waste management program. Never mix 1-(3,5-Dimethylpyridin-2-yl)piperazine with incompatible waste streams.

Incompatible Materials:

  • Strong Oxidizing Agents [1][6][7]

  • Strong Acids [1][6][7]

  • Acid Anhydrides and Acid Chlorides [1][6][7]

Mixing with these substances can lead to vigorous, exothermic reactions, generating heat and potentially hazardous fumes[5].

Step-by-Step Containment Protocol:

  • Designate a Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.

    • The container must be in good condition, with no cracks or leaks.

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name: "1-(3,5-Dimethylpyridin-2-yl)piperazine". Do not use abbreviations.

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").

  • Accumulate Waste:

    • Keep the waste container closed at all times, except when adding waste[8].

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[9].

    • The SAA should be in a secondary containment tray to capture any potential leaks.

Part 3: Disposal Procedures

Under no circumstances should 1-(3,5-Dimethylpyridin-2-yl)piperazine be disposed of down the drain or in the regular trash[9][10][11]. This practice is illegal and poses a significant threat to human health and the environment[5][9].

Workflow for Proper Disposal:

G cluster_prep Preparation Phase cluster_waste Waste Handling cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Transfer Waste to a Designated, Labeled Hazardous Waste Container B->C D Securely Cap the Container C->D E Store in Secondary Containment in a Satellite Accumulation Area D->E F Request Waste Pickup from Institution's EHS Department E->F G EHS Arranges for Transport by a Licensed Hazardous Waste Transporter F->G H Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H

Caption: Workflow for the safe disposal of 1-(3,5-Dimethylpyridin-2-yl)piperazine.

Step-by-Step Disposal Protocol:

  • Characterize as Hazardous Waste: Based on its inferred properties (corrosivity, toxicity, environmental hazard), 1-(3,5-Dimethylpyridin-2-yl)piperazine must be managed as a hazardous waste[8][12].

  • Collect Waste: Carefully transfer any unwanted solid or solutions containing the compound into your labeled hazardous waste container.

  • Handle Empty Containers:

    • A container that held 1-(3,5-Dimethylpyridin-2-yl)piperazine is not truly "empty" until it has been properly decontaminated.

    • Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

    • Crucially, collect all rinsate as hazardous waste and add it to your designated liquid hazardous waste container[9].

    • Only after this triple rinsing can the container be considered for disposal or recycling. Deface or remove all original labels from the rinsed container[9].

  • Arrange for Pickup:

    • Once your waste container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not allow waste to accumulate for extended periods. Most regulations limit on-site storage to specific timeframes[8][9].

    • Your EHS department will handle the final transport and disposal through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations[10][12].

Part 4: Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Decision Tree for Spill Response:

G Start Spill Occurs IsMajor Is the spill large, spreading rapidly, or are you unsure how to proceed? Start->IsMajor Evacuate Evacuate the Area. Alert others. Pull the fire alarm if necessary. Call Emergency Services / EHS. IsMajor->Evacuate Yes IsMinor Is the spill small, contained, and you are trained to handle it? IsMajor->IsMinor No NoAction Do Not Attempt to Clean Up. Evacuate and Seek Assistance. IsMinor->NoAction No Cleanup Don PPE. Contain the spill with absorbent material. (e.g., dry sand, earth, vermiculite) IsMinor->Cleanup Yes Collect Carefully sweep or scoop up absorbed material and place it in a labeled hazardous waste container. Cleanup->Collect Decontaminate Decontaminate the area with a suitable solvent and collect cleaning materials as hazardous waste. Collect->Decontaminate Report Report the incident to your supervisor and EHS. Decontaminate->Report

Caption: Decision-making process for responding to a chemical spill.

Immediate Actions for Exposure:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[1].

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1][3].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[1][2].

By adhering to these procedures, you ensure a self-validating system of safety and compliance, protecting yourself, your colleagues, and the integrity of your research environment.

References

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. EDQM. [Link]

  • Hazardous Waste - Maryland Department of the Environment. Maryland Department of the Environment. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • Hazardous Waste - SanDiegoCounty.gov. San Diego County. [Link]

  • Hazardous Waste and Disposal - American Chemical Society. American Chemical Society. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • ICSC 1032 - PIPERAZINE (anhydrous). International Labour Organization. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • Assessment - Piperazine. Canada.ca. [Link]

Sources

Personal Protective Equipment for Handling 1-(3,5-Dimethylpyridin-2-yl)piperazine

[1][2][3][4][5][6][7]

Executive Safety Summary

1-(3,5-Dimethylpyridin-2-yl)piperazine is a heterocyclic building block combining a piperazine ring with a substituted pyridine.[1] While specific Safety Data Sheets (SDS) for this exact isomer may be sparse, its structural congeners (piperazine and aminopyridines) dictate a high-caution safety profile .[1]

The Core Hazard Directive: Treat this substance as a Potential Sensitizer and Corrosive Agent .

  • Piperazine moiety: Known respiratory and skin sensitizer; potential for severe eye damage [1, 2].[2][3][4][5][6][7]

  • Pyridine moiety: Associated with neurological toxicity and mucous membrane irritation [3].

Immediate Action Required:

  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Minimum PPE: Chemical splash goggles, double nitrile gloves, and a lab coat.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why." This compound presents a dual-threat profile based on Structure-Activity Relationships (SAR).[1]

Hazard ClassLikely Classification (GHS)Operational Risk
Skin Corrosion/Irritation Category 1B or 2Chemical burns or severe dermatitis upon contact.[1]
Eye Damage Category 1Irreversible corneal damage possible due to basic amine nature.
Sensitization Resp. Sens. 1 / Skin Sens. 1Inhalation of dust may cause asthma-like symptoms; repeated skin contact triggers allergic dermatitis.[1]
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or absorbed through skin.[3]

Expert Insight: Do not rely solely on the lack of a "Skull and Crossbones" symbol on the bottle. Piperazine derivatives often exhibit a delayed sensitization effect. A minor exposure today can lead to a career-ending allergy next month.[1]

PPE Selection Guide

This section details the specific equipment required. The selection logic prioritizes permeation resistance and airway protection .[3][7]

Hand Protection (Glove Logic)

Critical Warning: Pyridine derivatives can permeate standard nitrile gloves rapidly in solution.

  • Solid Handling: Standard Nitrile (minimum 5 mil thickness).

  • Solution Handling (Organic Solvents): Double-gloving is mandatory.

Protocol:

  • Inner Layer: Disposable Nitrile (4-5 mil) – provides dexterity and biological protection.[1]

  • Outer Layer: Laminate (Silver Shield/4H) or Butyl Rubber – provides chemical resistance against the pyridine ring and organic solvents (e.g., DCM, Methanol).

Eye & Face Protection[1][4][5][6][9]
  • Standard: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient due to the risk of fine dust generation or splashes tracking around lenses.

  • High Risk (Scale-up >5g): Add a Face Shield (8-inch minimum) over goggles to protect the neck and face from corrosive splashes.

Respiratory Protection[1][5][10]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood is unavailable or for spill cleanup):

    • Particulate: N95 or P100 respirator (for solid dust).

    • Vapor: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (if in solution or heated).[1]

PPE Decision Tree

The following diagram illustrates the logical flow for selecting PPE based on your experimental state.

PPE_SelectionStartStart: Handling 1-(3,5-Dimethylpyridin-2-yl)piperazineStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidResp_CheckIs Dust Generation Likely?Solid->Resp_CheckVent_CheckIs Fume Hood Available?Liquid->Vent_CheckSolid_PPEStandard PPE:- Nitrile Gloves (5 mil)- Safety Goggles- Lab Coat- Fume HoodLiquid_PPEEnhanced PPE:- Double Gloves (Nitrile + Laminate)- Face Shield + Goggles- Impervious ApronResp_Check->Solid_PPENoResp_YesAdd N95/P100 RespiratorResp_Check->Resp_YesYesVent_Check->Liquid_PPEYesHood_NoSTOP WORKMove to HoodVent_Check->Hood_NoNo

Figure 1: PPE Selection Decision Tree based on physical state and engineering controls.

Operational Protocols

Donning & Doffing (The "Clean-to-Dirty" Workflow)

Contamination often occurs when removing PPE.[1] Follow this strict sequence:

  • Donning (Putting On):

    • Wash hands.[2][8][3][4][6][7][9]

    • Inspect lab coat for tears.

    • Don inner gloves (tuck under coat cuffs).

    • Don outer gloves (pull over coat cuffs).

    • Adjust goggles/face shield.

  • Doffing (Taking Off):

    • Outer Gloves First: Peel off using the "beak" method to avoid touching the outside. Dispose in hazardous waste.[2][7]

    • Goggles: Handle by the strap only. Wipe down with ethanol if splashed.

    • Lab Coat: Remove inside-out.[1]

    • Inner Gloves: Remove last.

    • Wash Hands: Immediately with soap and water for 20 seconds.

Emergency Spill Response

If a spill occurs, pause and assess. Do not rush.

Small Spill (< 5g/5mL):

  • Alert nearby personnel.[9]

  • Don enhanced PPE (Double gloves, goggles, N95 if powder).

  • Containment: Cover with a spill pad or surround with absorbent vermiculite.

  • Neutralization: Because the compound is basic (amine), do not use bleach (risk of chloramine formation). Use a mild citric acid solution or commercial solvent absorbent.

  • Disposal: Collect in a sealed bag labeled "Hazardous Waste - Pyridine/Piperazine Derivative."

Large Spill (> 5g/5mL) or Outside Hood:

  • Evacuate the lab immediately.

  • Close doors to contain vapors/dust.

  • Call EHS/Emergency Services.

Spill_ResponseAlert1. Alert & AssessPPE2. Don Enhanced PPEAlert->PPEContain3. Contain SpillPPE->ContainClean4. Absorb/NeutralizeContain->CleanWaste5. Hazardous Waste DisposalClean->Waste

Figure 2: Immediate Spill Response Workflow.[1][4]

Disposal & Decontamination

Never dispose of this chemical down the drain. It is toxic to aquatic life and may disrupt water treatment processes.

Waste StreamHandling Instruction
Solid Waste Collect in a dedicated solid waste container. Label as "Toxic/Corrosive Solid."
Liquid Waste Segregate into "Basic Organic Waste" (High pH). Do not mix with acids (exothermic reaction).
Contaminated PPE Gloves and wipes must go into hazardous solid waste, not regular trash.
Glassware Rinse with acetone, then wash with dilute acid (e.g., 1M HCl) to protonate and solubilize the amine residues before standard washing.

References

  • European Chemicals Agency (ECHA). Piperazine - Substance Information & Classification.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Pyridine - Occupational Safety and Health Guideline.[1] Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.